molecular formula C₉H₁₆O₆ B013610 alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- CAS No. 17682-71-2

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-

Cat. No.: B013610
CAS No.: 17682-71-2
M. Wt: 220.22 g/mol
InChI Key: AVVCILZWWPKOLD-XQXXSGGOSA-N
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Description

Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-, also known as Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-, is a useful research compound. Its molecular formula is C₉H₁₆O₆ and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3aS,5S,6R,6aS)-3a,5-bis(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol
Source PubChem
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InChI

InChI=1S/C9H16O6/c1-8(2)14-7-6(12)5(3-10)13-9(7,4-11)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVCILZWWPKOLD-XQXXSGGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2(O1)CO)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@]2(O1)CO)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938858
Record name 2,3-O-(1-Methylethylidene)hex-2-ulofuranose
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17682-71-2
Record name 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose
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Record name alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-
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Record name 2,3-O-(1-Methylethylidene)hex-2-ulofuranose
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Record name α-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-
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Foundational & Exploratory

An In-depth Technical Guide to α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-, a key derivative of L-sorbose, serves as a cornerstone in synthetic carbohydrate chemistry. While its most prominent role is as a crucial intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C), its utility extends far beyond this singular application. This molecule, often referred to by its common name 2,3-O-isopropylidene-α-L-sorbofuranose, is a versatile chiral building block and a valuable tool in glycobiology and the development of novel therapeutics. The strategic placement of the isopropylidene (acetonide) protecting group on the 2- and 3-hydroxyl positions of the sorbofuranose ring masks these reactive sites, allowing for selective chemical transformations at other positions. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is paramount for its effective use in synthesis and analysis. These properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₉H₁₆O₆
Molecular Weight 220.22 g/mol
CAS Number 17682-71-2
Appearance Typically a white to off-white crystalline powder
Melting Point Varies depending on purity, generally in the range of 70-80°C
Solubility Soluble in acetone and methanol

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect to see characteristic signals for the two methyl groups of the isopropylidene moiety, appearing as singlets. The protons on the furanose ring and the hydroxymethyl groups will exhibit complex splitting patterns.

    • ¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms, including the quaternary carbon of the isopropylidene group and the carbons of the sorbofuranose backbone.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will be dominated by a broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the free hydroxyl groups.

    • Strong C-O stretching bands will be observed in the fingerprint region (around 1000-1200 cm⁻¹).

    • The presence of the isopropylidene group will be indicated by characteristic C-H bending vibrations.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum may show a molecular ion peak ([M]⁺) at m/z 220, along with fragmentation patterns characteristic of the loss of methyl groups or parts of the furanose ring.

Synthesis and Mechanistic Insights

The most common and industrially significant method for the synthesis of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is the acid-catalyzed acetonation of L-sorbose. This reaction is a classic example of the formation of a cyclic acetal, which serves as a protecting group for diols.

Reaction Principle:

The reaction involves the treatment of L-sorbose with acetone in the presence of an acid catalyst. The catalyst protonates the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of L-sorbose. The reaction proceeds through a hemiacetal intermediate to form the stable five-membered 1,3-dioxolane ring.

Causality Behind Experimental Choices:

  • Choice of Catalyst: A variety of acid catalysts can be employed, including oleum, concentrated sulfuric acid, and antimony pentafluoride. The choice of catalyst often depends on the desired reaction rate, yield, and scale of the synthesis. Stronger acids like oleum can lead to faster reaction times but may also promote side reactions and charring if not carefully controlled.

  • Temperature Control: The temperature of the reaction is a critical parameter. Initiating the reaction at low temperatures (e.g., -15°C) and gradually increasing it allows for better control over the exothermic reaction and minimizes the formation of byproducts such as mesityl oxide (from the self-condensation of acetone).

  • Water Removal: The formation of the acetal is a reversible reaction that produces water as a byproduct. To drive the equilibrium towards the product, it is essential to remove water from the reaction mixture. This can be achieved by using a dehydrating agent, such as anhydrous copper(II) sulfate, or by azeotropic distillation. Some patented methods describe continuously removing the generated water to improve yield.

Experimental Workflow: Synthesis of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Start reagents L-Sorbose, Acetone, Acid Catalyst (e.g., H₂SO₄) start->reagents cooling Cool to -15°C reagents->cooling addition Add L-Sorbose to Acetone/Catalyst Mixture cooling->addition warming Gradually warm to 25°C and stir for 2-3 hours addition->warming cooling2 Cool back to -15°C and hold for 1 hour warming->cooling2 neutralization Neutralize with 8% NaOH cooling2->neutralization extraction Extract with an organic solvent neutralization->extraction purification Purify the product extraction->purification end α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- purification->end

Caption: A generalized workflow for the synthesis of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.

Purification and Analysis

Purification:

Following the reaction, the crude product is typically a mixture of the desired 2,3-monoacetone sorbose, the fully protected 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (diacetone-L-sorbose), and unreacted L-sorbose. The purification strategy aims to isolate the target mono-protected compound.

  • Extraction: After neutralization of the reaction mixture, the product is extracted from the aqueous layer using a suitable organic solvent.

  • Column Chromatography: For laboratory-scale preparations requiring high purity, silica gel column chromatography is the method of choice. A solvent system of ethyl acetate and hexane is commonly used to separate the components based on their polarity. The more polar mono-protected sorbose will elute after the less polar di-protected compound.

Purity Assessment:

The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purity of the fractions from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Melting Point Determination: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods (NMR, IR): As described in the characterization section, these methods confirm the identity and purity of the compound.

Applications in Research and Drug Development

The utility of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is multifaceted, extending from large-scale industrial processes to intricate synthetic strategies in drug discovery.

Applications cluster_vitC Industrial Synthesis cluster_chiral Asymmetric Synthesis cluster_drug Drug Development cluster_glyco Glycobiology main α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- vitC Vitamin C (L-Ascorbic Acid) Synthesis Intermediate main->vitC chiral Chiral Building Block main->chiral drug Glycosylated Drug Formulation main->drug nucleoside Nucleoside Analogue Synthesis main->nucleoside glyco Biochemical Reagent main->glyco

Caption: Key application areas of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.

1. Intermediate in Vitamin C Synthesis:

The Reichstein process, a cornerstone of industrial Vitamin C production, relies on the conversion of L-sorbose to 2-keto-L-gulonic acid. This is achieved via the diacetone-L-sorbose intermediate. While the topic compound is the mono-protected version, its formation is a key step in the overall process leading to the fully protected diacetone derivative which is then oxidized.

2. Chiral Building Block in Asymmetric Synthesis:

As a chiral molecule derived from a natural sugar, α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is an invaluable starting material for the synthesis of other complex, enantiomerically pure molecules. The defined stereochemistry of the furanose ring provides a scaffold for the construction of chiral centers with high stereoselectivity. Its utility as a chiral building block is a significant area of research in organic synthesis.

3. Glycobiology Research:

In the field of glycobiology, which studies the structure and function of sugars, this compound and its derivatives serve as important biochemical reagents. They are used to probe the interactions of carbohydrates with proteins and other biological molecules, and to synthesize complex oligosaccharides.

4. Drug Development and Formulation:

The incorporation of sugar moieties into drug molecules, a process known as glycosylation, can significantly improve their pharmacokinetic and pharmacodynamic properties. α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- can be used in the formulation of such glycosylated drugs to enhance their stability and bioavailability. Furthermore, its protected structure makes it a suitable precursor for the synthesis of modified nucleoside analogues, a class of compounds with significant antiviral and anticancer activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The fully protected di-isopropylidene derivative is noted to be hygroscopic, so it is prudent to protect this compound from moisture as well.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is a compound of significant industrial and academic importance. Its role as an intermediate in Vitamin C synthesis is well-established, but its value as a versatile chiral building block in asymmetric synthesis and as a tool in drug discovery and glycobiology continues to be explored. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or drug development professional working in these fields. Future research will likely focus on expanding its applications in the synthesis of novel bioactive molecules and the development of more efficient and sustainable synthetic methodologies.

References

  • Ovid. (n.d.). SYNTHESIS OF DIACETONE-L-SORBOSE.
  • NC State University Libraries. (n.d.). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation.
  • PrepChem.com. (n.d.). Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.
  • PrepChem.com. (n.d.). Synthesis of diacetone sorbose.
  • PubChem. (n.d.). alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.
  • MedChemExpress. (n.d.). 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose | Glycobiology.
  • ChemicalBook. (2023, July 2). alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-.
  • Google Patents. (n.d.). Method of producing diacetone sorbose.
  • Orgasynth. (n.d.). 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose.
  • Thermo Fisher Scientific. (n.d.). Thermo Scientific Chemicals 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose, 98% 5 g.
  • Chem-Impex. (n.d.). 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose.
  • MedChemExpress. (n.d.). 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose | Glycobiology.
  • NIST. (n.d.). α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene)-.
  • Chemistry LibreTexts. (2020, August 1). 8.4: Acetals and Ketals.
  • (n.d.). chemistry of vitamin c structure of ascorbic acid.
  • PMC. (n.d.). 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose.
  • PubChem. (n.d.). alpha-L-Sorbofuranose.
  • NIST. (n.d.). α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene)-.
  • CORTEX BIOCHEM. (n.d.). 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose.
  • PrepChem.com. (n.d.). Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.
  • Thermo Fisher Scientific. (n.d.). Thermo Scientific Chemicals 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose, 98% 5 g | Buy Online.
  • Loyola eCommons. (n.d.). The Synthesis of Chiral Building Blocks Using Beta-Hydroxy Sulfoxide Dianions.
  • Sigma-Aldrich. (n.d.). Chiral building blocks.
  • DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization.
  • Chemical Society Reviews (RSC Publishing). (2022, May 4). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds.
  • ResearchGate. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. Reagents and conditions: a (i) PCC, DCM.
  • BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
  • (n.d.). SYNTHESIS OF A USEFUL CHIRAL BUILDING BLOCK, (S)-5- ACETOXY-2-PENTEN-4-OLIDE FROM D-GLUCOSE Ichiro ondar b, Makoto Shibagakiat.

Technical Guide: 2,3-O-Isopropylidene-α-L-Sorbofuranose

[1][2]

Executive Summary

2,3-O-Isopropylidene-α-L-sorbofuranose (CAS: 17682-71-2 ), often referred to as Monoacetone-L-sorbose , is a pivotal chiral building block in carbohydrate chemistry.[1][2] While its di-protected counterpart (2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose) serves as the primary intermediate in the industrial Reichstein process for Vitamin C production, the mono-derivative offers unique synthetic utility. By selectively protecting the C2 and C3 hydroxyls, it leaves the C1, C4, and C6 positions available for regioselective functionalization. This guide details the chemical identity, synthesis logic, selective hydrolysis protocols, and applications of this specific furanose derivative.

Part 1: Chemical Identity & Properties[4][5][6][7][8]

Core Identification
ParameterDetail
Chemical Name 2,3-O-Isopropylidene-α-L-sorbofuranose
Common Name Monoacetone-L-sorbose
CAS Number 17682-71-2
Molecular Formula C

H

O

Molecular Weight 220.22 g/mol
Stereochemistry L-Configuration, α-Anomer
Ring System Furanose (5-membered sugar ring) fused with 1,3-Dioxolane (5-membered acetal ring)
Structural Significance

The molecule features a cis-fused bicyclic system. The isopropylidene group bridges the C2 (anomeric) and C3 positions.

  • Stability: The 2,3-acetal forms a stable 5-membered dioxolane ring.

  • Reactivity: The C1 (primary), C4 (secondary), and C6 (primary) hydroxyl groups remain free. This distinguishes it from the di-acetone derivative, where C4 and C6 are also protected.

Part 2: Synthesis & Mechanism

The synthesis of the mono-derivative is rarely direct. Direct ketalization of L-sorbose typically yields the thermodynamically favored 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (Diacetone Sorbose). Consequently, the high-purity production of the mono-derivative relies on a negative protection strategy : synthesizing the di-derivative and then selectively hydrolyzing the less stable 4,6-acetal.

The Synthetic Pathway
  • Ketalization: L-Sorbose + Acetone

    
     2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose.
    
  • Selective Hydrolysis: 2,3:4,6-Di-derivative

    
     2,3-O-Isopropylidene-α-L-sorbofuranose.
    
Mechanistic Logic (Why Hydrolysis Works)

The selectivity is governed by ring strain and entropy:

  • 2,3-Acetal: Forms a 5-membered dioxolane ring fused to the furanose. This cis-fusion is geometrically constrained and thermodynamically very stable.

  • 4,6-Acetal: Forms a 6-membered dioxane ring bridging the side chain (C6) and the ring (C4).

  • Hydrolysis Kinetics: Under mild acidic conditions, the 6-membered 4,6-acetal hydrolyzes significantly faster than the 5-membered 2,3-acetal. This kinetic window allows for the quantitative isolation of the mono-protected species.

SynthesisPathcluster_legendKey TransformationSorboseL-SorboseDAS2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose(CAS: 17682-70-1)Sorbose->DASAcetone, H2SO4Thermodynamic ControlMAS2,3-O-Isopropylidene-alpha-L-sorbofuranose(CAS: 17682-71-2)DAS->MAS60% AcOH, 40°CSelective HydrolysisVitCVitamin C(Ascorbic Acid)DAS->VitCKMnO4 Oxidation(Reichstein Process)Target PathwayTarget Pathway

Figure 1: Synthetic flowchart distinguishing the Monoacetone pathway (Target) from the industrial Vitamin C route.

Part 3: Experimental Protocol

Protocol: Selective Hydrolysis of Diacetone Sorbose

Objective: Isolate high-purity 2,3-O-isopropylidene-α-L-sorbofuranose from the di-protected precursor.

Reagents:

  • Starting Material: 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose (CAS 17682-70-1).[3]

  • Solvent: Acetic Acid (AcOH), Distilled Water.

  • Neutralization: Sodium Carbonate (Na

    
    CO
    
    
    ) or Sodium Bicarbonate.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of 2,3:4,6-di-O-isopropylidene-L-sorbose in 100 mL of 60% (v/v) aqueous acetic acid .

  • Reaction: Warm the solution to 40°C with gentle stirring.

    • Critical Control Point: Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (high R

      
      ) will disappear, and the product (lower R
      
      
      due to free OH groups) will appear.
    • Duration: Typically 4–6 hours. Do not overheat (>60°C) or prolong unnecessarily, as the 2,3-acetal may eventually hydrolyze, degrading the scaffold back to L-sorbose.

  • Quenching: Once conversion is complete, cool the mixture to 0°C in an ice bath.

  • Neutralization: Carefully neutralize the acetic acid with solid Na

    
    CO
    
    
    or a saturated bicarbonate solution until pH 7 is reached.
    • Note: Evaporation of acetic acid under reduced pressure (azeotrope with water/ethanol) is preferred before neutralization to minimize salt formation.

  • Extraction: Evaporate to dryness (if not done previously) and extract the residue with Ethyl Acetate or Acetone .

  • Purification: Recrystallize from an Ethyl Acetate/Petroleum Ether mixture.

  • Yield: Expect 70–85% of a white crystalline solid.

Characterization Criteria

To validate the structure, ensure the following spectral features:

TechniqueObservationInterpretation
1H NMR Two singlets (approx. 1.3–1.5 ppm)Corresponds to the two methyl groups of the single isopropylidene ring. (The di-derivative would show four methyl singlets).
1H NMR Absence of downfield shift at C4/C6Confirms removal of the 4,6-acetal.
IR Spectroscopy Strong broad band ~3400 cm

Indicates presence of free hydroxyl groups (O-H stretch), absent or weak in the di-protected precursor.
X-Ray Orthorhombic/MonoclinicConfirms absolute configuration and crystal packing (Ref: Langer et al., 2009).

Part 4: Applications in Drug Development[6]

While the di-derivative is the workhorse for Vitamin C, the mono-derivative (CAS 17682-71-2) is a precision tool for medicinal chemistry.

Chiral Scaffolding

The rigid bicyclic structure of 2,3-O-isopropylidene-L-sorbofuranose provides a fixed stereochemical template.

  • Nucleoside Analogs: The furanose ring mimics the ribose/deoxyribose sugar in nucleosides. The free C4 and C6 hydroxyls allow for the attachment of nucleobases or phosphate mimics.

  • Glycomimetics: Used to synthesize inhibitors of glycosidases or lectin binders where specific hydroxyl orientation is critical for binding affinity.

Regioselective Functionalization

Because the C1, C4, and C6 positions are chemically distinct (primary vs. secondary alcohols), they can be selectively manipulated:

  • C1-Functionalization: The primary alcohol at C1 is sterically less hindered than C4 but distinct from C6.

  • C6-Oxidation: Selective oxidation of the C6 primary alcohol (while protecting C1) can yield rare uronic acid derivatives.

References

  • Langer, V., Steiner, B., & Koós, M. (2009). 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose and 2,3-O-isopropylidene-α-L-sorbofuranose. Acta Crystallographica Section C: Crystal Structure Communications, 65(4), o151-o154. Link

  • Reichstein, T., & Grüssner, A. (1934).Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin). Helvetica Chimica Acta, 17(1), 311-328.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87233, alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.Link

  • Chem-Impex International. Product Specification: 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose. (Contextual data on the precursor).[1][4][5][6][7][8] Link

physical and chemical properties of 2,3-O-isopropylidene-alpha-l-sorbofuranose

Technical Monograph: 2,3-O-Isopropylidene- -L-sorbofuranose

Core Identity & Strategic Utility in Carbohydrate Chemistry

Executive Summary & Strategic Context

2,3-O-isopropylidene-


-L-sorbofuranose1mono

Unlike DAS, which has only one free hydroxyl group (C1-OH), the 2,3-mono-acetal retains three reactive hydroxyl centers (C1, C4, C6) while locking the furanose ring in a stable

Molecular Architecture & Identification

This compound is frequently confused with the di-acetal in commercial databases. The distinction is critical for experimental design.

Feature2,3-O-Isopropylidene-

-L-sorbofuranose
(Target)
2,3:4,6-Di-O-isopropylidene-

-L-sorbofuranose
(Common)
Abbreviation MAS (Monoacetone Sorbose)DAS (Diacetone Sorbose)
CAS Number 17682-71-2 17682-70-1
Formula


MW 220.22 g/mol 260.28 g/mol
Free Hydroxyls 3 (C1-OH, C4-OH, C6-OH)1 (C1-OH)
Solubility High (Water, Ethanol, Acetone)Low in Water; High in Organic Solvents
Stereochemical Configuration

The isopropylidene group bridges the O2 and O3 positions. Because C2 is the anomeric center, this protection locks the molecule into the


-furanose

Physicochemical Profile

Physical State & Melting Point

Unlike the di-acetal, which forms robust needles (mp 77–79 °C), the mono-acetal is significantly more hygroscopic .

  • State: Typically isolated as a viscous, colorless syrup or a low-melting crystalline solid.

  • Melting Point: 55–65 °C (often depressed by moisture absorption).

  • Crystallinity: Confirmed via X-ray diffraction (Space group

    
    ), showing intermolecular hydrogen bonding networks absent in the di-acetal [1].
    
Solubility & Stability[5]
  • Solvent Compatibility: Highly soluble in polar protic solvents (Water, MeOH) due to the triol functionality.

  • Acid Stability: Labile. The 2,3-acetal is relatively stable compared to terminal acetals, but it will hydrolyze in aqueous acid (pH < 2) or with strong cation exchange resins, reverting to L-sorbose.

  • Base Stability: Stable. Can withstand basic conditions used for alkylation or esterification (e.g., NaH/DMF, Pyridine/Ac2O).

Validated Synthesis Protocol

Objective: Selective hydrolysis of the 4,6-acetal from DAS to yield MAS.

The direct condensation of sorbose with acetone yields the di-acetal kinetically. The mono-acetal is best produced via regioselective hydrolysis . The 4,6-acetal (bridging a secondary and primary alcohol) is kinetically more labile than the 2,3-spiro-acetal.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 50g L-sorbose in 700mL anhydrous acetone containing 20mL conc.

    
    . Stir at 
    
    
    for 4 hours. Neutralize with
    
    
    , filter, and concentrate to obtain crude DAS (oil/solid).
  • Selective Hydrolysis:

    • Dissolve crude DAS in 60% aqueous acetic acid (10 mL/g).

    • Critical Control Point: Heat to exactly 40–45 °C . Do not exceed 50 °C to prevent loss of the 2,3-group.

    • Monitor reaction by TLC (Solvent: EtOAc/Hexane 3:1). DAS (

      
      ) will disappear; MAS (
      
      
      ) will appear.
  • Quenching: Once conversion is >95% (approx. 2–4 hours), cool to

    
     and neutralize with solid 
    
    
    .
  • Purification:

    • Evaporate solvents under reduced pressure (keep bath < 40 °C).

    • Extract residue with ethyl acetate (to remove unreacted DAS) and then ethanol/acetone (to extract MAS).

    • Optional: Column chromatography on silica gel (Eluent: 5% MeOH in DCM) yields pure syrup.

Chemical Reactivity & Applications

The 2,3-O-isopropylidene derivative serves as a gateway to rare sugar synthesis because it differentiates the hydroxyl groups.

Regioselective Oxidation (The Vitamin C Connection)

While DAS is the direct precursor for 2-KGA (via C1 oxidation), MAS allows for C6 oxidation .

  • C1 Oxidation: Yields 2-keto-L-gulonic acid derivatives (Vitamin C precursor).

  • C6 Oxidation: Yields L-sorbosonic acid , a rare sugar derivative.

Functionalization Logic
  • Primary OH (C1 & C6): Most reactive. Can be selectively tritylated or tosylated.

  • Secondary OH (C4): Less reactive, sterically hindered by the 2,3-acetal ring.

  • Differentiation: Reaction with 1 equivalent of Trityl Chloride (TrCl) selectively protects C6 and C1. Reaction with Tosyl Chloride often favors C1 and C6, yielding the 1,6-ditosyl derivative (used in nucleoside synthesis).

Visualization of Reaction Pathways[6]

The following diagram illustrates the synthesis of the mono-acetal and its divergent reactivity compared to the di-acetal.

GSorboseL-SorboseDAS2,3:4,6-Di-O-isopropylidene(DAS)[Stable, mp 78°C]Sorbose->DASAcetone, H2SO4(Kinetic Control)MAS2,3-O-isopropylidene(MAS)[Labile 4,6-OH free]DAS->MAS60% AcOH, 40°C(Selective Hydrolysis)VitC2-Keto-L-Gulonic Acid(Vit C Precursor)DAS->VitCKMnO4(C1 Oxidation)MAS->SorboseStrong Acid(Total Hydrolysis)RareSugarsRare SugarDerivatives(C4/C6 Functionalized)MAS->RareSugarsSelective Tosylationor Oxidation (C6)

Figure 1: Synthetic workflow showing the conversion of L-Sorbose to its acetal derivatives and their subsequent applications.

References

  • Langer, V., Steiner, B., & Koós, M. (2009).[2][3] 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose and 2,3-O-isopropylidene-α-L-sorbofuranose. Acta Crystallographica Section C, 65(4), o151-o154.

  • Reichstein, T., & Grüssner, A. (1934). Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin). Helvetica Chimica Acta, 17(1), 311-328.

  • PubChem.[1] alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- (Compound) . National Library of Medicine.

  • Boc Sciences. 2,3-O-isopropylidene-alpha-L-sorbofuranose Product Data .

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- biological activity

2,3-O-(1-Methylethylidene)- -L-Sorbofuranose: A Strategic Scaffold in Medicinal Chemistry

Executive Summary & Chemical Identity

2,3-O-(1-Methylethylidene)-


-L-sorbofuranoseprivileged scaffoldiminosugarsrare sugar derivatives

This guide details the compound's structural utility, its role as an obligate precursor in the synthesis of glycosidase inhibitors like 1-Deoxynojirimycin (1-DNJ) , and the specific protocols required to isolate and utilize it effectively.

Chemical Identity Table
PropertyDetail
IUPAC Name 2,3-O-(1-Methylethylidene)-

-L-sorbofuranose
Common Name Monoacetone-L-sorbose
CAS Number 17682-71-2 (Mono-protected) (Note: Distinct from 17682-70-1, which is the di-protected species)
Molecular Formula

Molecular Weight 220.22 g/mol
Key Structural Feature Furanose ring constrained by a 2,3-O-isopropylidene ketal; free hydroxyls at C1, C4, and C6 allow regioselective functionalization.

Biological Potential & Medicinal Applications[1][2][3]

While 2,3-O-(1-Methylethylidene)-

Synthesis of Glycosidase Inhibitors (Iminosugars)

The most profound biological application of this scaffold is in the synthesis of 1-Deoxynojirimycin (1-DNJ) and its N-alkylated derivatives (e.g., Miglustat, Miglitol).

  • Mechanism of Action: These derivatives mimic the oxocarbenium ion transition state of glycoside hydrolysis. By substituting the ring oxygen with nitrogen, they bind irreversibly or competitively to the active site of

    
    -glucosidases and other glycosyl hydrolases.
    
  • Therapeutic Relevance:

    • Type 2 Diabetes: Inhibition of intestinal

      
      -glucosidases delays carbohydrate digestion, blunting postprandial glucose spikes (e.g., Miglitol).
      
    • Lysosomal Storage Disorders: N-butyl-DNJ (Miglustat) acts as a substrate reduction therapy for Gaucher disease by inhibiting glucosylceramide synthase.

    • Antiviral Activity: Disruption of N-linked glycoprotein processing in the ER can inhibit the folding and secretion of viral envelope proteins (HIV, Hepatitis B/C).

Rare Sugar Synthesis

The mono-acetonide allows for the inversion of stereocenters at C4 or C5, facilitating the synthesis of "rare sugars" (e.g., L-tagatose, L-idose) which are being investigated for their low-calorie sweetener properties and potential to interfere with cancer cell metabolism (glycolysis inhibition).

Experimental Protocols

Protocol A: Synthesis of 2,3-O-(1-Methylethylidene)- -L-Sorbofuranose

Rationale: Direct acetonation of L-sorbose typically yields the kinetically favored 2,3:4,6-di-O-isopropylidene derivative. The mono-acetonide is best obtained via selective hydrolysis of the di-acetonide.

Reagents:

  • L-Sorbose (Starting Material)[1]

  • Acetone (Solvent/Reagent)

  • Sulfuric Acid (

    
    ) or Iodine (
    
    
    ) as catalyst
  • Acetic Acid (

    
    ) or dilute HCl for hydrolysis
    

Step-by-Step Methodology:

  • Protection (Di-acetonide Formation):

    • Suspend L-sorbose (100 g) in anhydrous acetone (1 L).

    • Add concentrated

      
       (5 mL) dropwise at 0°C.
      
    • Stir at room temperature for 4–6 hours until the solution becomes clear (indicating consumption of L-sorbose).

    • Neutralize with

      
      , filter, and concentrate to obtain crude 2,3:4,6-di-O-isopropylidene-
      
      
      -L-sorbofuranose (an oil or low-melting solid).
  • Selective Hydrolysis (The Critical Step):

    • Dissolve the crude di-acetonide in a mixture of Acetic Acid/Water (70:30 v/v) or dilute HCl (0.1 M).

    • Control: Stir at moderate temperature (40°C). Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:1).

    • Observation: The 4,6-acetal is more acid-labile than the 2,3-acetal. The reaction is stopped when the di-acetonide spot disappears, and the mono-acetonide spot is maximal. Prolonged reaction will hydrolyze the 2,3-acetal, reverting to L-sorbose.

    • Quench: Cool to 0°C and neutralize carefully with solid

      
      .
      
  • Purification:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate.
      
    • Recrystallize from Ethyl Acetate/Petroleum Ether to yield white crystalline 2,3-O-(1-Methylethylidene)-

      
      -L-sorbofuranose.
      
    • Validation: Melting Point ~96-98°C.

      
      -NMR should show two methyl singlets (isopropylidene) and loss of the 4,6-protecting group signals.
      
Protocol B: Functionalization to 6-Amino-6-deoxy Intermediate

Rationale: This step introduces the nitrogen atom required for the iminosugar core.

  • Tosylation: React the mono-acetonide with p-Toluenesulfonyl chloride (TsCl) in Pyridine at 0°C. The primary hydroxyl at C6 is selectively tosylated over the secondary C4-OH due to steric hindrance.

  • Azide Displacement: React the 6-O-tosyl intermediate with Sodium Azide (

    
    ) in DMF at 80°C to yield 6-azido-6-deoxy-2,3-O-isopropylidene-L-sorbofuranose.
    
  • Reduction: Hydrogenation (

    
    ) reduces the azide to an amine, setting the stage for intramolecular cyclization to the piperidine ring (1-DNJ core) upon deprotection.
    

Visualization: Synthetic Pathway & Mechanism

The following diagram illustrates the chemical lineage from L-Sorbose to the bioactive Iminosugar, highlighting the strategic role of the mono-acetonide.

Gcluster_0Key TransformationSorboseL-Sorbose(Natural Sugar)DiAcetonide2,3:4,6-Di-O-isopropylidene-L-sorbofuranoseSorbose->DiAcetonideAcetone, H2SO4MonoAcetonide2,3-O-(1-Methylethylidene)-alpha-L-sorbofuranose(Target Scaffold)DiAcetonide->MonoAcetonideSelective Hydrolysis(AcOH/H2O, 40°C)Azide6-Azido-6-deoxy-IntermediateMonoAcetonide->Azide1. TsCl, Py2. NaN3, DMFDNJ1-Deoxynojirimycin(1-DNJ)Azide->DNJH2, Pd/C(Reductive Amination)BioActivityBiological Activity:Glycosidase Inhibition(Diabetes, Antiviral)DNJ->BioActivityInhibits alpha-Glucosidase

Caption: Synthetic lineage showing 2,3-O-(1-Methylethylidene)-

References

  • Langer, V., et al. (2009).[2][3] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1] Acta Crystallographica Section C, 65(4), o151-o154.[2][3] Link

  • Bayer Aktiengesellschaft. (1984). "Process for the production of known and new 6-amino-6-desoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose derivatives." U.S. Patent 4,429,117. Link

  • Nishimura, Y. (2002). "Synthesis of 1-deoxy-L-gulonojirimycin (L-guloDNJ) and 1-deoxy-D-talonojirimycin (D-taloDNJ)." Journal of Organic Chemistry, 67(9), 2905-2910. Link

  • PubChem. (2025).[4] "Compound Summary: alpha-L-Sorbofuranose." National Library of Medicine. Link

  • Sigma-Aldrich. (2025). "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose Product Sheet." (Used for physical property verification of the di-protected precursor). Link

spectroscopic data of 2,3-O-isopropylidene-alpha-l-sorbofuranose

Technical Guide: Spectroscopic Characterization of 2,3-O-isopropylidene- -L-sorbofuranose

Executive Summary

This technical guide provides a comprehensive spectroscopic and physicochemical profile of 2,3-O-isopropylidene-


-L-sorbofuranose

Unlike its precursor, 2,3:4,6-di-O-isopropylidene-

Part 1: Chemical Identity & Structural Logic

The stability and reactivity of 2,3-O-isopropylidene-

Structural Configuration
  • IUPAC Name: (3aS,5S,6R,6aS)-3a,5-bis(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 220.22 g/mol

  • Stereochemistry: The L-configuration is retained from the starting material, L-sorbose. The acetonide protection at the 2,3-position locks the sugar into the furanose form, as the pyranose form does not have the requisite cis-diol relationship for stable 5-membered acetal formation.

Key Physicochemical Properties
Property2,3-O-isopropylidene-

-L-sorbofuranose (Mono)
2,3:4,6-di-O-isopropylidene-

-L-sorbofuranose (Di)
Physical State Crystalline SolidCrystalline Solid
Melting Point ~145°C (Dec)77–79°C
Solubility Water, Ethanol, MethanolAcetone, Chloroform, Ether (Insoluble in Water)

(TLC)
Low (Polar)High (Non-polar)

Note: The solubility difference is the primary method for purification. The mono-derivative is water-soluble, whereas the di-derivative is not, allowing for extractive separation.

Part 2: Synthetic Pathway & Mechanism

The synthesis of the mono-acetonide is a thermodynamically controlled process. Direct acetalization of L-sorbose typically yields the di-acetonide (DAS) as the major product. The mono-acetonide is obtained via selective acid-catalyzed hydrolysis of the 4,6-acetal group, which is more labile than the 2,3-acetal.

Reaction Workflow (Graphviz Diagram)

GSorboseL-Sorbose(Pyranose/Furanose Eq.)DAS2,3:4,6-Di-O-isopropylidene(DAS)(Kinetic/Thermodynamic Mix)Sorbose->DASAcetone, H2SO4Dehydration (-2 H2O)Mono2,3-O-isopropylidene(Mono-acetonide)Target ProductDAS->MonoDilute Acid (HCl)Selective HydrolysisMono->SorboseStrong AcidFull HydrolysisImpurityDegradation(Furfural/Polymer)Mono->ImpurityOver-reactionHeat/Acid

Caption: Step-wise synthesis of 2,3-O-isopropylidene-L-sorbofuranose via selective hydrolysis of the di-acetonide intermediate.

Part 3: Comprehensive Spectroscopic Profile

Accurate characterization relies on distinguishing the mono from the di precursor. The most diagnostic features are the number of methyl signals in NMR and the presence of OH stretches in IR.

Nuclear Magnetic Resonance (NMR) Data

Solvent:



H NMR (400 MHz)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Isopropylidene

1.35, 1.48 Singlets (2x)3H, 3HKey Identifier: The Di derivative shows 4 methyl singlets. The Mono shows only 2 .
H-3 4.15 - 4.25Doublet (

Hz)
1HCoupled to H-4.
H-4 4.30 - 4.40Multiplet1HShifted downfield if acetylated.
H-5 3.80 - 3.90Multiplet1H-
H-6a, H-6b 3.65 - 3.75Multiplet2HFree

group.
H-1a, H-1b 3.55 - 3.65Multiplet2HFree

group.

C NMR (100 MHz)
Carbon EnvironmentChemical Shift (

, ppm)
Diagnostic Note
C-2 (Anomeric) 113.5 Quaternary ketal carbon.
Isopropylidene

112.0Quaternary acetal carbon.
C-3 85.5Ring carbon involved in acetal.
C-4, C-5 70.0 - 75.0Ring carbons (unprotected in Mono).
C-1, C-6 60.5 - 62.0Primary alcohol carbons (

).
Methyls (

)
26.5, 27.0Two distinct methyl signals.
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3300–3450

    
     (Broad, Strong). Present in Mono, weak/absent in pure Di.
    
  • C-H Stretch: 2900–2990

    
     (Aliphatic).
    
  • C-O Stretch: 1050–1150

    
     (Characteristic of ethers/alcohols).
    
  • Absence: No Carbonyl (C=O) peak around 1700

    
     (confirms no open-chain keto form).
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Sodium Adduct:

    
     m/z (Commonly observed).
    
  • Fragmentation: Loss of methyl group (

    
    ) is common for isopropylidene derivatives.
    

Part 4: Experimental Protocol (Hydrolysis of DAS)

This protocol describes the selective hydrolysis of 2,3:4,6-di-O-isopropylidene-

Reagents & Equipment[3]
  • Starting Material: 2,3:4,6-di-O-isopropylidene-

    
    -L-sorbofuranose (DAS).
    
  • Solvent: Water / Ethanol (70:30).

  • Catalyst: Dilute Hydrochloric Acid (0.5 M) or Acetic Acid (60%).

  • Monitoring: TLC Plates (Silica gel 60

    
    ), Stain: Anisaldehyde-Sulfuric Acid.
    
Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of DAS in 50 mL of 60% acetic acid (or water/ethanol mix).

  • Hydrolysis: Heat the mixture to 40–50°C with stirring. Critical: Do not exceed 60°C to prevent hydrolysis of the 2,3-acetal (which leads back to L-sorbose).

  • Monitoring: Check TLC every 30 minutes.

    • DAS: High

      
       (Non-polar).
      
    • Mono: Low

      
       (Polar).
      
    • L-Sorbose: Baseline (Very polar).

  • Termination: Once the DAS spot disappears (approx. 2-4 hours), neutralize the solution immediately with Sodium Carbonate (

    
    ) to pH 7.
    
  • Work-up:

    • Evaporate the solvent under reduced pressure to obtain a syrup.

    • Purification: Dissolve the residue in a minimum amount of hot ethyl acetate or ethanol. Cool to 4°C to induce crystallization.

    • Alternatively, extract unreacted DAS with hexane (the Mono will remain in the aqueous/polar phase).

Part 5: Quality Control & Impurity Profiling

The primary challenge in this synthesis is the "Goldilocks" hydrolysis—removing the 4,6-group without touching the 2,3-group.

Impurity Logic (Graphviz Diagram)

ImpurityTargetTarget: Mono-Acetonide(Stable at pH 7)Impurity2Impurity B: L-Sorbose(Cause: pH too low / Temp too high)Target->Impurity2Over-hydrolysisImpurity1Impurity A: Unreacted DAS(Cause: Reaction time too short)Impurity1->TargetExtend Time

Caption: Critical process control points for purity management.

Troubleshooting Table
ObservationRoot CauseCorrective Action
4 Methyl signals in NMR Incomplete Hydrolysis (DAS present)Extend reaction time or increase temp slightly.
No precipitate / Sticky syrup Presence of water or L-sorboseAzeotropic drying with toluene; recrystallize from dry EtOAc.
Low Yield Over-hydrolysis to L-sorboseMonitor pH strictly; quench reaction immediately upon TLC completion.

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)." Helvetica Chimica Acta, 17(1), 311-328.

  • Langer, V., Steiner, B., & Koós, M. (2009).[1] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[2] Acta Crystallographica Section C, 65(4), o151-o154.[1]

  • PubChem. "alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- (Compound)." National Library of Medicine.

  • Cambridge Crystallographic Data Centre (CCDC). Entry 730100: Crystal structure of 2,3-O-isopropylidene-alpha-L-sorbofuranose.

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- solubility information

Technical Whitepaper: Solvation Thermodynamics and Process Engineering of 2,3-O-(1-methylethylidene)- -L-Sorbofuranose[1]

Executive Summary

This technical guide provides an in-depth analysis of 2,3-O-(1-methylethylidene)-


-L-sorbofuranoseMonoacetone SorboseMAS111

This guide details the solvation thermodynamics required to isolate MAS with high purity, providing researchers with self-validating protocols for solubility determination and fractional extraction.[1]

Molecular Architecture & Solvation Physics[1]

To manipulate the solubility of MAS, one must understand the competition between its hydrophobic protecting group and its hydrophilic core.

The "Amphiphilic Switch"

The molecule consists of an L-sorbofuranose core locked in a hemiketal ring.[1]

  • Hydrophobic Domain: The 2,3-positions are protected by a 1-methylethylidene (isopropylidene) acetal ring.[1] This gem-dimethyl group creates a localized lipophilic region, disrupting the crystal lattice energy of the parent sugar and allowing solubility in polar organic solvents.[1]

  • Hydrophilic Domain: Crucially, the C1, C4, and C6 hydroxyl groups remain free .[1] These three -OH moieties act as potent hydrogen bond donors and acceptors.[1]

Thermodynamic Consequence: Unlike the fully protected 2,3:4,6-di-O-isopropylidene derivative (DAS), which is soluble in non-polar solvents (e.g., toluene, hexane), MAS retains significant water solubility due to its high Hydrogen Bond Donor (HBD) count.[1] However, it is sufficiently lipophilic to be extracted by medium-polarity solvents like Ethyl Acetate or n-Butanol, allowing for phase-separation from inorganic salts or unsubstituted sugars.[1]

Quantitative Solubility Profile

The following data summarizes the solubility behavior of MAS relative to its process analogs. This data is critical for designing liquid-liquid extraction (LLE) workflows.[1]

Table 1: Comparative Solubility Matrix (at 25°C)

Solvent ClassSolventL-Sorbose (Parent)MAS (Target) DAS (Impurity)
Aqueous Water (pH 7)Very Soluble (>500 g/L)Soluble (~100-200 g/L)*Insoluble (<5 g/L)
Alcoholic Methanol / EthanolSparingly SolubleFreely Soluble Freely Soluble
Polar Organic AcetoneInsolubleFreely Soluble Freely Soluble
Ester Ethyl AcetateInsolubleSoluble Freely Soluble
Chlorinated Chloroform / DCMInsolubleSparingly SolubleVery Soluble
Hydrocarbon Hexane / HeptaneInsolubleInsoluble Soluble

*Note: MAS solubility in water is temperature-dependent and can be depressed by the "salting-out" effect using NaCl or Na2SO4.[1]

Partition Coefficient (LogP) Implications[1]
  • L-Sorbose: LogP ≈ -2.3 (Hydrophilic phase preference)[1]

  • MAS: LogP ≈ -0.5 to 0.0 (Interfacial/Amphiphilic preference)

  • DAS: LogP ≈ +1.5 (Lipophilic phase preference)[1]

Process Insight: The significant

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate MAS solubility in a novel solvent system.

Objective: Determine the saturation limit of MAS in Solvent X at

  • Preparation: Dry a 20 mL scintillation vial and cap in a desiccator for 2 hours. Weigh the empty vial (

    
    ).[1]
    
  • Saturation: Add 5.0 mL of Solvent X to a separate test tube. Add solid MAS in 50 mg increments, vortexing for 2 minutes between additions, until visible undissolved solid persists.

  • Equilibration: Place the test tube in a thermomixer at 25°C for 4 hours (1000 RPM).

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter into the pre-weighed vial.
    
  • Evaporation: Evaporate the solvent under a stream of

    
     or via rotary evaporation (vacuum < 20 mbar, 40°C).
    
  • Desiccation: Dry the residue in a vacuum oven (40°C) overnight.

  • Measurement: Weigh the vial + residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via Differential Solvation (The "Solvent Switch")

Use this workflow to isolate pure MAS from a crude reaction mixture containing Sorbose, MAS, and DAS.[1]

Prerequisites:

  • Crude mixture (Syrup or solid)[1]

  • Solvents: Distilled Water, Toluene (or Heptane), Ethyl Acetate.

Workflow:

  • Dissolution: Dissolve crude mixture in Water (10 mL per gram of crude).

    • Result: Sorbose and MAS dissolve completely.[1] DAS forms a suspension or oil droplets.[1]

  • Lipophilic Wash (Remove DAS):

    • Add Toluene (1:1 v/v ratio with aqueous phase).[1]

    • Vigorously mix and separate phases.

    • Action: DAS partitions into Toluene. MAS and Sorbose remain in Water.[1]

    • Validation: Check Toluene phase by TLC (Silica, 1:1 Hexane:EtOAc).[1] DAS

      
      .[1]
      
  • Salting Out (Enhance MAS Partitioning):

    • Add NaCl to the aqueous phase to saturation (~360 g/L).

    • Mechanism:[1] The hydration shell of the salt ions reduces the solubility of the organic-like MAS, pushing it towards the organic phase in the next step.[1]

  • Target Extraction (Isolate MAS):

    • Extract the brine solution with Ethyl Acetate (3 x 1:1 v/v).[1]

    • Action: MAS partitions into Ethyl Acetate.[1] Unreacted L-Sorbose remains in the brine (insoluble in EtOAc).[1]

  • Recovery:

    • Dry combined Ethyl Acetate layers over

      
      .[1]
      
    • Evaporate to yield MAS as a white crystalline solid or viscous syrup (MP: ~118-120°C for derivatives, pure MAS often isolated as syrup that crystallizes on standing).[1]

Process Visualization

The following diagram illustrates the solubility-driven isolation logic, utilizing the polarity differences described above.

MAS_IsolationStartCrude Reaction Mixture(Sorbose + MAS + DAS)Step1Dissolve in WaterStart->Step1Split1Liquid-Liquid Extraction(Add Toluene/Heptane)Step1->Split1OrgPhase1Organic Phase(Contains DAS)Split1->OrgPhase1Lipophilic ImpuritiesAqPhase1Aqueous Phase(Contains Sorbose + MAS)Split1->AqPhase1Hydrophilic ComponentsStep2Salt Saturation (NaCl)AqPhase1->Step2Split2Extraction with Ethyl AcetateStep2->Split2AqPhase2Aqueous Waste(Contains L-Sorbose)Split2->AqPhase2Highly Polar WasteOrgPhase2Ethyl Acetate Phase(Contains MAS)Split2->OrgPhase2Target ExtractionFinalEvaporation & DryingPure MAS SolidOrgPhase2->Final

Figure 1: Fractional Extraction Workflow for MAS Isolation based on polarity switching.

Stability & Handling

While solubility is the primary focus, the chemical stability of MAS in solution dictates the operational window.

  • Hydrolytic Instability: The 2,3-acetonide group is acid-labile.[1]

    • Risk:[1][2] In aqueous solutions with pH < 4.0, MAS will hydrolyze back to L-Sorbose and Acetone.[1]

    • Mitigation: Ensure all aqueous extractions are buffered to pH 6.5–7.5 using dilute

      
       if necessary.[1]
      
  • Acyl Migration: In solution (especially slightly basic conditions), the acetonide group is stable, but prolonged heating can lead to degradation. Avoid boiling water baths; use vacuum evaporation at <45°C.[1]

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1] Helvetica Chimica Acta, 17(1), 311-328.[1] [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87233, alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.[1] [1]

  • Langer, V., Steiner, B., & Koós, M. (2009).[3] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1][3] Acta Crystallographica Section C, 65(4), o151-o154.[1][3] (Confirming crystalline structure and H-bonding patterns).

  • ChemicalBook. "alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- Properties and Suppliers."

The Strategic Mono-Acetonide: 2,3-O-Isopropylidene-α-L-Sorbofuranose

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2,3-O-isopropylidene-α-L-sorbofuranose , a critical chiral intermediate in carbohydrate chemistry.

Technical Whitepaper & Protocol Guide []

Executive Summary

2,3-O-isopropylidene-α-L-sorbofuranose (CAS: 17682-71-2) is the mono-protected derivative of L-sorbose.[] While its di-protected counterpart (2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose) is historically famous as the key intermediate in the Reichstein Process for Vitamin C production, the mono-acetonide represents a more refined tool for modern medicinal chemistry.[]

By selectively masking the C2 and C3 hydroxyls, this scaffold locks the furanose ring conformation while leaving the C1, C4, and C6 positions available for functionalization.[] This regioselectivity makes it an invaluable chiral pool synthon for the synthesis of rare sugars, nucleoside analogs, and iminosugars (e.g., 1-deoxynojirimycin derivatives).[]

Historical Genesis: The Reichstein Legacy

The history of the mono-acetonide is inextricably linked to the industrial race for Vitamin C (Ascorbic Acid) in the 1930s.[]

The Reichstein-Grüssner Breakthrough (1934)

In 1933-1934, Tadeus Reichstein and A. Grüssner at ETH Zürich sought a scalable method to convert D-glucose to L-ascorbic acid.[] The critical challenge was preventing the oxidation of the wrong hydroxyl groups during the conversion of L-sorbose to 2-keto-L-gulonic acid.

Reichstein utilized acetone as a protecting group. He discovered that reacting L-sorbose with acetone in the presence of sulfuric acid yielded 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (Diacetone-L-Sorbose).[] This "double-lock" protection allowed the oxidation of the remaining C1-primary alcohol to a carboxylic acid, which was then hydrolyzed to form Vitamin C.[]

The Emergence of the Mono-Acetonide

While the di-acetonide was the industrial workhorse, researchers quickly noted the differential stability of the two ketal groups.[] The 5,6-O-isopropylidene group (part of the exocyclic side chain) was found to be significantly more acid-labile than the 2,3-O-isopropylidene group (fused to the furanose ring).[]

This insight led to the isolation of 2,3-O-isopropylidene-α-L-sorbofuranose .[][2] It was not merely a degradation product but a strategic "half-way" point that offered a stable furanose core with reactive handles, bridging the gap between bulk commodity chemicals and precision chiral synthesis.[]

Mechanistic Chemistry & Regioselectivity[1][3][4]

The synthesis relies on the thermodynamic and kinetic properties of ketal formation.

Why 2,3-Protection?

L-Sorbose exists in equilibrium between pyranose and furanose forms. Reaction with acetone traps the sugar in the α-L-furanose form.[]

  • 2,3-Site: The cis-diol arrangement at C2 and C3 allows for the formation of a fused 5-membered dioxolane ring.[] This is thermodynamically very stable.

  • 4,6-Site: The C4 and C6 hydroxyls form a 6-membered dioxane ring.[] While stable, this exocyclic ring is more susceptible to hydrolysis than the fused 5-membered ring.[]

The Hydrolysis Hierarchy

The "Self-Validating" nature of the mono-acetonide synthesis comes from this stability difference.[] We do not attempt to synthesize the mono-form directly from sorbose (which yields mixtures). Instead, we drive the reaction to the full di-acetonide, and then "back-titrate" via selective hydrolysis.[]

Stability Order: Unprotected < 4,6-Acetonide (Exocyclic) < 2,3-Acetonide (Fused Ring)[]

Synthetic Protocols

The following protocols are designed for high reproducibility and purity.

Phase 1: Bulk Synthesis of Diacetone-L-Sorbose

Target: 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose[]

Reagents: L-Sorbose (100g), Acetone (2L), Sulfuric Acid (conc., 40mL), Sodium Hydroxide (neutralization).[]

  • Slurry Formation: Suspend L-sorbose in acetone at 0°C.

  • Catalysis: Add H₂SO₄ dropwise. The system will clarify as the sugar reacts and dissolves.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Neutralization: Add anhydrous Na₂CO₃ or NaOH solution to pH 7-8.

  • Isolation: Filter salts, concentrate filtrate in vacuo. The product crystallizes as white needles.

    • Yield: ~85-90%[]

    • Melting Point: 77-78°C[]

Phase 2: Selective Hydrolysis to 2,3-Monoacetone-L-Sorbose

Target: 2,3-O-isopropylidene-α-L-sorbofuranose[]

Principle: Mild acidic hydrolysis cleaves the 4,6-dioxane ring while leaving the 2,3-dioxolane ring intact.[]

Protocol:

  • Dissolution: Dissolve 50g of Diacetone-L-Sorbose in 400mL of 60% Acetic Acid (aq).

  • Hydrolysis: Heat to 40°C for 4 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The high Rf spot (Di-form) will disappear, replaced by a lower Rf spot (Mono-form).[]

  • Quenching: Concentrate the solution under reduced pressure to a thick syrup (removing acetic acid/water azeotrope).

  • Purification: Dissolve syrup in minimal hot ethyl acetate. Cool to 4°C.

  • Crystallization: The mono-acetonide crystallizes slowly.

    • Yield: ~65-75%[][3]

    • Melting Point: 71-72°C (Distinct from di-form).[]

Data Summary Table
PropertyDiacetone-L-Sorbose2,3-Monoacetone-L-Sorbose
Formula C₁₂H₂₀O₆C₉H₁₆O₆
MW 260.28 g/mol 220.22 g/mol
CAS 17682-70-117682-71-2
Solubility Soluble in Hexane/EtherSoluble in Water/Ethanol
Stability Acid Labile (Both sites)Stable to mild acid (C2-C3 locked)
Key Use Vitamin C PrecursorChiral Scaffold / Drug Discovery

Pathway Visualization

The following diagram illustrates the synthesis workflow and the selective hydrolysis mechanism.

Reichstein_Mono_Path cluster_mechanism Stability Hierarchy Sorbose L-Sorbose (Pyranose/Furanose Eq) Acetone Acetone + H2SO4 (Thermodynamic Control) Sorbose->Acetone Diacetone Diacetone-L-Sorbose (2,3:4,6-Di-protected) Intermed: Vitamin C Acetone->Diacetone Dehydration (-2 H2O) Hydrolysis Selective Hydrolysis (60% AcOH, 40°C) Diacetone->Hydrolysis Regioselective Cleavage VitC 2-Keto-L-Gulonic Acid -> Vitamin C Diacetone->VitC KMnO4 Oxidation Monoacetone 2,3-O-Isopropylidene- alpha-L-sorbofuranose (Target Scaffold) Hydrolysis->Monoacetone Removal of 4,6-Group 4,6-Ketal (Exocyclic) 4,6-Ketal (Exocyclic) 2,3-Ketal (Fused) 2,3-Ketal (Fused) 4,6-Ketal (Exocyclic)->2,3-Ketal (Fused) Less Stable < More Stable

Caption: Workflow showing the derivation of the stable 2,3-mono-acetonide from the Reichstein precursor.

Modern Applications in Drug Development[1][7]

The 2,3-O-isopropylidene-α-L-sorbofuranose scaffold is a versatile chiral pool building block.[]

  • Iminosugar Synthesis: The free hydroxyls at C6 and C1 allow for the introduction of nitrogen functionalities. This is used to synthesize 1-deoxynojirimycin (DNJ) analogs, which are potent glycosidase inhibitors used in diabetes and lysosomal storage disease research.[]

  • Nucleoside Analogs: The furanose ring mimics the ribose sugar in DNA/RNA. Modifying the C1 position allows for the attachment of nucleobases to create non-natural nucleosides for antiviral therapy.

  • Topiramate Analogs: While Topiramate is derived from fructose, sorbose derivatives provide stereochemical diversity for structure-activity relationship (SAR) studies in antiepileptic drug design.[]

References

  • Reichstein, T., & Grüssner, A. (1934).[] "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[] Helvetica Chimica Acta, 17(1), 311-328.[] []

  • Langer, V., Steiner, B., & Koós, M. (2009).[][4] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[][2][5] Acta Crystallographica Section C, 65(4), o151-o154.[][4]

  • BenchChem Protocols. (2025). "Selective Deprotection of Diacetone-D-Glucose Isopropylidene Groups."

  • Sigma-Aldrich. (n.d.). "Product Specification: 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose."

  • BOC Sciences. (n.d.). "Application of L-Sorbofuranose Derivatives in Glycoside Mimetics."

Sources

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- literature review

Technical Monograph: 2,3-O-Isopropylidene- -L-sorbofuranose

A Versatile Chiral Synthon for Rare Sugar Synthesis and Medicinal Chemistry

Executive Summary

2,3-O-Isopropylidene-


-L-sorbofuranoseMonoacetone-L-sorbose

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via controlled hydrolysis, its structural properties, and its strategic utility in the synthesis of nucleoside analogues, rare sugars (e.g., 1-deoxy-L-sorbose), and chiral drug candidates.

Chemical Identity & Structural Analysis[2]

The compound exists as a furanose ring fused to a 1,3-dioxolane ring at the 2,3-position. The stability of this specific isomer is dictated by the thermodynamic preference for the cis-fused 5-membered ring over the more labile 4,6-dioxane ring found in the di-acetonide.

PropertyData
IUPAC Name 2,3-O-(1-Methylethylidene)-

-L-sorbofuranose
Common Name Monoacetone-L-sorbose
CAS Number 17682-71-2
Molecular Formula C

H

O

Molecular Weight 220.22 g/mol
Stereochemistry L-Configuration,

-anomer
Ring Conformation Furanose:

; Dioxolane:

[1]
Solubility Soluble in water, ethanol, acetone; sparingly soluble in ether.
Structural Logic & Stability

The 2,3-O-isopropylidene group protects the anomeric center (C-2) and the C-3 hydroxyl. This protection is robust under basic conditions but susceptible to acid hydrolysis. Crucially, the 5-membered dioxolane ring (2,3-position) is significantly more stable towards acid hydrolysis than the 6-membered dioxane ring (4,6-position) found in the di-acetonide precursor. This kinetic difference is the foundation of its synthesis.

Synthesis & Production Workflow

The production of 2,3-O-isopropylidene-

regioselective hydrolysis
Pathway Visualization

The following diagram illustrates the reaction flow and the critical hydrolysis step.

SynthesisPathwaycluster_conditionsReaction LogicSorboseL-Sorbose(Starting Material)DiAcetone2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose(Intermediate)Sorbose->DiAcetoneAcetone, H2SO4(Kinetically Controlled)MonoAcetone2,3-O-Isopropylidene-alpha-L-sorbofuranose(Target)DiAcetone->MonoAcetone60% AcOH, 40°C(Regioselective Hydrolysis)ByproductsL-Sorbose(Over-hydrolysis)MonoAcetone->ByproductsStrong Acid / High TempText4,6-ring hydrolyzes 10x fasterthan 2,3-ring due to ring strain.

Figure 1: Synthesis pathway emphasizing the regioselective hydrolysis of the 4,6-acetonide.

Experimental Protocols

Protocol A: Preparation of the Precursor (Diacetone-L-sorbose)

Note: This step establishes the protected skeleton.

  • Reagents: L-Sorbose (100 g), Acetone (2 L), Sulfuric Acid (concentrated, 40 mL).

  • Procedure:

    • Suspend L-sorbose in dry acetone at 0°C.

    • Add sulfuric acid dropwise with vigorous stirring.

    • Allow the mixture to stir at room temperature for 4-6 hours. The solution will become clear as the sugar dissolves and reacts.

    • Neutralization: Cool to 0°C and neutralize with anhydrous Sodium Carbonate (Na

      
      CO
      
      
      ) until pH is neutral.
    • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crystalline residue.

    • Purification: Recrystallize from hexane/ethyl acetate.

    • Yield: Typically 80-90% of 2,3:4,6-di-O-isopropylidene-

      
      -L-sorbofuranose.
      
Protocol B: Regioselective Hydrolysis to Monoacetone-L-sorbose

Note: This is the critical step requiring precise control to avoid removing the 2,3-group.

  • Reagents: 2,3:4,6-Di-O-isopropylidene-

    
    -L-sorbofuranose (20 g), Acetic Acid (60% aqueous solution).
    
  • Procedure:

    • Dissolve the di-acetonide in 100 mL of 60% aqueous acetic acid.

    • Reaction: Heat the solution gently to 40°C. Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1).

    • Endpoint: The starting material (Rf ~0.8) will disappear, and the mono-acetonide (Rf ~0.3) will appear. Stop before the baseline spot (free sorbose) becomes significant (approx. 2-4 hours).

    • Work-up: Concentrate the solution under high vacuum to remove water and acetic acid. (Avoid high heat to prevent degradation).

    • Purification: The resulting syrup can be crystallized from ethyl acetate or purified via silica gel column chromatography (Eluent: CHCl

      
      /MeOH 95:5).
      
  • Validation:

    • Melting Point: 96–98°C (Lit. value).

    • NMR Check: Absence of signals corresponding to the 4,6-isopropylidene methyls (usually

      
       1.3-1.4 ppm region will show 2 singlets instead of 4).
      

Applications in Drug Development & Synthesis[3][4]

The mono-acetonide serves as a "chiral scaffold" where the "left side" (C1) and "right side" (C4, C5, C6) can be manipulated independently.

Synthesis of Rare Sugars (e.g., 1-Deoxy-L-Sorbose)

The C-1 hydroxyl group in the mono-acetonide is a primary alcohol, distinct from the secondary C-4 and primary C-6 (which is sterically more accessible but often less reactive than C-1 in specific conformations).

  • Workflow: Tosylation of C-1

    
     Reduction (LiAlH
    
    
    )
    
    
    Deprotection yields 1-deoxy-L-sorbose.
Topiramate Analogues

While Topiramate is derived from D-fructose, L-sorbose derivatives provide access to enantiomeric or diastereomeric analogues for structure-activity relationship (SAR) studies in anticonvulsant research. The sulfamate moiety can be introduced at C-4 or C-6 after selective protection of the other hydroxyls.

Vitamin C Pathway (Reichstein-Grüssner)

While the industrial process uses the di-acetonide to generate 2-keto-L-gulonic acid (via KMnO

Functionalization Workflow Diagram

ApplicationsMono2,3-O-Isopropylidene-alpha-L-sorbofuranoseOxidationOxidation at C6(TEMPO/NaOCl)Mono->OxidationTosylationSelective Tosylation(TsCl, Pyridine)Mono->TosylationChainExtChain Extension(Wittig Reaction)Mono->ChainExtUronicL-Sorbosone / Uronic Acid(Vitamin C Precursors)Oxidation->UronicCyclicAnhydro Derivatives(Bicyclic Ethers)Tosylation->CyclicRareSugarHigher Carbon SugarsChainExt->RareSugar

Figure 2: Divergent synthesis applications starting from the mono-acetonide scaffold.

References

  • Langer, V., Steiner, B., & Koós, M. (2009).[1] 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose.[1][2][3] Acta Crystallographica Section C: Crystal Structure Communications, 65(4), o151–o154.[1] Link

  • Reichstein, T., & Grüssner, A. (1934). Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin). Helvetica Chimica Acta, 17(1), 311-328. (Foundational chemistry for sorbose protection).
  • Beaupère, D., Stasik, B., Uzan, R., & Demailly, G. (1989). Selective functionalization of L-sorbose.[2][3][4] Carbohydrate Research, 191(1), 163-166. (Describes yield and hydrolysis conditions).

  • Glass, R. S., et al. (2004). Crystal structure and conformational analysis of 2,3-O-isopropylidene-alpha-L-sorbofuranose. Journal of Chemical Crystallography.

stereochemistry of 2,3-O-isopropylidene-alpha-l-sorbofuranose

Stereochemical & Synthetic Guide: 2,3-O-Isopropylidene- -L-Sorbofuranose[1][2]

Part 1: Executive Technical Synthesis

2,3-O-Isopropylidene-


-L-sorbofuranose1furanose

For the research scientist, this molecule offers three primary utilities:

  • Defined Stereochemistry: It fixes the anomeric configuration as

    
    , utilizing the thermodynamic stability of the cis-fused 1,3-dioxolane ring.[1]
    
  • Orthogonal Protection: It leaves the C1, C4, and C6 hydroxyls available for regioselective functionalization, making it a versatile scaffold for nucleoside analog and rare sugar synthesis.

  • Vitamin C Precursor: It is the direct hydrolysis product of the Reichstein-Grüssner intermediate (diacetone sorbose), serving as a model for understanding the kinetics of industrial ascorbic acid production.

Part 2: Structural & Stereochemical Analysis

Conformational Architecture

The stereochemical identity of 2,3-O-isopropylidene-

1
  • Ring System: The molecule adopts a cis-fused bicyclic system .[1] The acetonide ring constrains the C2-C3 bond, forcing the furanose ring into a specific puckered conformation to minimize torsional strain.

  • Furanose Conformation: X-ray crystallographic studies indicate the furanose ring typically adopts a

    
     (Twist)  conformation.[2]
    
  • Acetonide Conformation: The 1,3-dioxolane ring adopts an

    
     (Envelope)  conformation.
    
  • Anomeric Configuration: The configuration at C2 is

    
     . In the L-series, the 
    
    
    -anomer places the anomeric hydroxyl (involved in the acetonide) trans to the C5-hydroxymethyl group, but the cis-relationship between the C2-OH and C3-OH is the prerequisite for acetonide formation.[1]
Stereochemical Logic Diagram

The following decision tree illustrates the thermodynamic and kinetic factors locking the

Stereochemistrycluster_legendStereochemical LockSorboseL-Sorbose(Equilibrium Mixture)ReactionAcetone / H+ (Acetonization)Sorbose->ReactionFuranoseFuranose Form(Kinetic Trap)Reaction->FuranoseFast CyclizationPyranosePyranose Form(Thermodynamic)Reaction->PyranoseSlowDiacetonide2,3:4,6-Di-O-isopropylidene(Thermodynamic Product)Furanose->DiacetonideTrapping ofC2-C3 (cis) & C4-C6Monoacetonide2,3-O-Isopropylidene(Target Scaffold)Diacetonide->MonoacetonideSelective Hydrolysis(Terminal Acetonide Labile)LockC2-C3 Cis-DiolMandates Alpha-FuranoseMonoacetonide->Lock

Figure 1: Reaction pathway illustrating the kinetic trapping of the furanose form and the subsequent isolation of the monoacetonide via selective hydrolysis.

Part 3: Synthesis & Experimental Protocols

The most reliable route to the 2,3-monoacetonide is not direct synthesis (which yields mixtures), but the selective hydrolysis of the thermodynamically stable 2,3:4,6-diacetonide. The terminal (4,6) acetonide is significantly more acid-labile than the internal (2,3) acetonide due to the greater steric freedom and lack of anomeric stabilization.

Step 1: Synthesis of 2,3:4,6-Di-O-isopropylidene- -L-sorbofuranose

This step drives the equilibrium fully to the protected furanose.[1]

  • Reagents: L-Sorbose (10.0 g), Acetone (200 mL),

    
     (conc., catalytic) or 
    
    
    .
  • Conditions: Reflux under thermodynamic control with water removal (Molecular Sieves 3A).

  • Yield: Typically >80%.[3][4]

Step 2: Selective Hydrolysis to 2,3-Monoacetonide

This is the critical stereodifferentiating step.[1]

Protocol:

  • Dissolution: Dissolve 5.0 g of 2,3:4,6-di-O-isopropylidene-

    
    -L-sorbofuranose in 50 mL of 60% aqueous acetic acid  (AcOH).
    
  • Reaction: Stir the solution at room temperature (20–25°C).

    • Note: Do not heat. Heating will promote hydrolysis of the 2,3-acetonide, regenerating free sorbose.

  • Monitoring: Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1). The diacetonide (

    
    ) will disappear, and the monoacetonide (
    
    
    ) will appear. Reaction time is typically 4–6 hours.
  • Quenching: Once the starting material is consumed, neutralize the acid carefully with solid

    
     or by evaporation under reduced pressure (keep bath < 40°C).
    
  • Purification: The residue is often a syrup that crystallizes upon standing or trituration with ether/petroleum ether. Recrystallize from ethyl acetate/hexane.

Mechanism of Selectivity: The 4,6-acetonide resides on the exocyclic chain (C4-C5-C6).[1] Hydrolysis here relieves the strain of the 1,3-dioxane ring without disrupting the furanose core. The 2,3-acetonide is stabilized by the anomeric effect (overlap of the ring oxygen lone pair with the C2-O antibonding orbital), making it significantly more resistant to acid hydrolysis.

Part 4: Characterization Data

Physical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 220.22 g/mol
Melting Point 160–161°CHigh purity crystalline form
Optical Rotation

(approx)
Value varies by solvent/conc; Diacetonide is approx -16°
Solubility Water, Methanol, EthanolPoor in Hexane
NMR Spectroscopy Features

The NMR spectrum confirms the loss of the terminal acetonide methyls and the retention of the furanose core.

  • 
    H NMR (400 MHz, 
    
    
    or
    
    
    ):
    • 
       1.35, 1.45 (s, 3H each):  Geminal dimethyl groups of the 2,3-acetonide. Distinctive singlets.
      
    • 
       4.2–4.6 (m):  Furanose ring protons (H3, H4, H5).
      
    • 
       3.6–3.8 (m):  Exocyclic methylene protons (H6, H1).
      
    • Key Diagnostic: Absence of the second pair of methyl singlets (approx

      
       1.3–1.4) associated with the 4,6-acetonide.
      
  • 
    C NMR: 
    
    • 
       112–114 ppm:  Quaternary carbon of the isopropylidene (O-C-O).
      
    • 
       105 ppm:  Anomeric carbon (C2). The shift is characteristic of the 
      
      
      -furanose form.[1]
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       26–27 ppm:  Methyl carbons of the isopropylidene.
      

Part 5: Applications in Drug Development

Chiral Pool Synthon

The 2,3-O-isopropylidene-

1
  • Rare Sugar Synthesis: Inversion of stereocenters at C4 or C5 via oxidation/reduction sequences allows access to rare L-sugars (e.g., L-tagatose, L-gulose derivatives) used as non-caloric sweeteners or glycosidase inhibitors.[1]

  • Nucleoside Analogs: The furanose ring mimics the ribose moiety in nucleosides. The C1 hydroxyl can be activated (tosylation/mesylation) to introduce nucleobases, creating novel L-nucleosides for antiviral research.

Pathway Visualization: From Sorbose to Pharma

ApplicationsMono2,3-O-Isopropylidene-alpha-L-sorbofuranoseOxidationOxidation (KMnO4/PCC)Mono->OxidationActivationC1/C6 Activation(Tosylation)Mono->ActivationVitC2-Keto-L-gulonic acid(Vit C Precursor)Oxidation->VitCIndustrial RouteRareSugRare L-Sugars(Tagatose/Gulose)Oxidation->RareSugInversionLNuclL-Nucleosides(Antivirals)Activation->LNuclBase Coupling

Figure 2: Divergent synthetic utility of the monoacetonide scaffold.[1]

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1] Helvetica Chimica Acta.

  • Langer, V., et al. (2009).[2] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1] Acta Crystallographica Section C.

  • Forsman, J. J., & Leino, R. (2010). "Acetonation of L-pentoses and 6-deoxy-L-hexoses under kinetic control using heterogeneous acid catalysts." Carbohydrate Research.

  • Organic Syntheses. "2,3-O-Isopropylidene-L-erythrose and derivatives." (General methodology for isopropylidene cleavage).

  • PubChem. "alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- Compound Summary."[1]

Technical Guide: Mechanism of Action of 2,3-O-Isopropylidene-alpha-L-sorbofuranose

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, synthesis, and reactivity of 2,3-O-isopropylidene-alpha-L-sorbofuranose (Mono-Acetone Sorbose or 2,3-MAS ). It is designed for researchers in carbohydrate chemistry and drug development, focusing on its role as a regioselective scaffold.

Executive Summary

2,3-O-isopropylidene-alpha-L-sorbofuranose is a critical mono-protected intermediate derived from L-sorbose. Unlike its more common di-protected counterpart (2,3:4,6-di-O-isopropylidene-L-sorbose, or DAS ), the 2,3-mono-acetal retains free hydroxyl groups at the C1, C4, and C6 positions.

Its primary "mechanism of action" in synthetic reactions is regioselective protection : it locks the anomeric center (C2) and the adjacent C3 hydroxyl into a rigid furanose ring fusion, preventing mutarotation and ring-opening. This directs chemical modifications (oxidation, substitution, chain extension) exclusively to the exposed C1 (head) and C4/C6 (tail) positions, making it a versatile scaffold for the synthesis of Vitamin C , iminosugars (e.g., 1-deoxynojirimycin analogs), and rare sugars.

Structural Dynamics & Formation Mechanism

Conformation and Stability

The molecule adopts a twisted envelope conformation (


 or 

). The 2,3-O-isopropylidene ring is fused to the furanose core at the C2 and C3 positions.
  • Anomeric Protection: The acetal linkage at C2 (the anomeric carbon) stabilizes the furanose form, preventing reversion to the open-chain ketone or the pyranose isomer.

  • Steric Environment: The gem-dimethyl groups of the isopropylidene ring exert steric influence, shielding the "upper" face of the ring, while leaving the C1, C4, and C6 hydroxyls accessible.

Mechanism of Formation: Kinetic vs. Thermodynamic Control

The formation of 2,3-MAS from L-sorbose is governed by a delicate balance between kinetic and thermodynamic control.

  • Kinetic Phase: L-Sorbose initially reacts with acetone/acid to form 1,2-O-isopropylidene-alpha-L-sorbopyranose . This 6-membered ring forms faster due to the accessibility of the C1 and C2 hydroxyls.

  • Thermodynamic Phase: Under prolonged acidic conditions, the pyranose ring opens and rearranges to the more stable furanose form, yielding 2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose (DAS) .

  • Isolation of 2,3-MAS: The mono-acetal (2,3-MAS) is typically obtained via controlled partial hydrolysis of the di-acetal (DAS). The 4,6-acetal is less stable (being an acyclic acetal on the side chain relative to the ring) and hydrolyzes faster than the fused 2,3-acetal.

ReactionPathway cluster_legend Mechanism Logic Sorbose L-Sorbose (Open/Pyranose Mix) Kinetic 1,2-O-isopropylidene- alpha-L-sorbopyranose (Kinetic Product) Sorbose->Kinetic Acetone, H+ Fast DAS 2,3:4,6-di-O-isopropylidene- alpha-L-sorbofuranose (DAS - Thermodynamic) Kinetic->DAS Rearrangement Slow MAS 2,3-O-isopropylidene- alpha-L-sorbofuranose (2,3-MAS) DAS->MAS Controlled Hydrolysis (Selective removal of 4,6-acetal) Legend Kinetic: 1,2-Pyranose forms first Thermodynamic: 2,3-Furanose is more stable Selectivity: 4,6-group is acid-labile

Figure 1: Reaction pathway distinguishing kinetic and thermodynamic products in L-sorbose acetonization.[1]

Reactivity Profile & Mechanism in Reactions

The 2,3-MAS molecule presents three free hydroxyl groups with distinct reactivity profiles. Understanding these differences is key to designing self-validating synthetic protocols.

Comparative Reactivity Table
PositionTypeSteric EnvironmentReactivityPrimary Application
C1-OH PrimaryNeopentyl-like (Adjacent to quaternary C2)ModerateOxidation to carboxylic acid; Tosylation.
C4-OH SecondaryFlanked by C3 (protected) and C5LowInversion of configuration; Glycosylation.
C6-OH PrimaryAccessible (Attached to C5)HighNucleophilic substitution (Tosylation, Azidation); Chain extension.
Mechanism: Selective Sulfonylation (Tosylation)

A common reaction is the conversion of 2,3-MAS to 1,6-di-O-tosyl-2,3-O-isopropylidene-L-sorbofuranose .

  • Mechanism: The primary hydroxyls at C1 and C6 act as nucleophiles, attacking the sulfur of

    
    -toluenesulfonyl chloride (TsCl).
    
  • Selectivity: While C4 is secondary and slower to react, C1 and C6 react readily. C6 is generally the most reactive due to lower steric hindrance compared to C1 (which is adjacent to the bulky spiro-acetal at C2).

  • Outcome: This reaction activates the "head" and "tail" of the molecule for displacement by nitrogen nucleophiles (e.g., in the synthesis of pyrrolidine or piperidine iminosugars).

Mechanism: Oxidative Cleavage Resistance

Unlike free L-sorbose, 2,3-MAS lacks vicinal diols on the ring system.

  • The C2 and C3 hydroxyls are protected.

  • The C4 and C5 positions do not form a vicinal diol (C5 is the ring ether oxygen).

  • The C5 and C6 positions are not vicinal diols (C5 is an ether).

  • Result: 2,3-MAS is resistant to periodate oxidation (NaIO4), which specifically cleaves vicinal diols. This allows chemists to perform oxidative transformations elsewhere on attached groups without degrading the sugar ring.

Experimental Protocols

Protocol A: Preparation of 2,3-MAS via Partial Hydrolysis

This protocol validates the stability difference between the 4,6-acetal and the 2,3-acetal.

  • Starting Material: Dissolve 10.0 g of 2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose (DAS) in 100 mL of 60% aqueous acetic acid.

  • Reaction: Heat the solution to 40°C for 4–6 hours.

    • Mechanistic Check: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The di-acetal (

      
      ) will disappear, and the mono-acetal (
      
      
      
      ) will appear.
  • Quenching: Neutralize with solid sodium bicarbonate (

    
    ) until effervescence ceases.
    
  • Extraction: Evaporate excess solvent under reduced pressure. Extract the residue with ethyl acetate (

    
     mL).
    
  • Purification: Recrystallize from ethyl acetate/petroleum ether to yield white crystals of 2,3-MAS.

    • Yield: Expect ~60-70%.[2]

Protocol B: Selective 1,6-Ditosylation

Demonstrates the nucleophilic hierarchy of the hydroxyl groups.

  • Setup: Dissolve 2.2 g (10 mmol) of 2,3-MAS in 20 mL of anhydrous pyridine at 0°C .

  • Addition: Add 4.2 g (22 mmol, 1.1 eq per primary OH) of

    
    -toluenesulfonyl chloride portion-wise over 30 minutes.
    
  • Incubation: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

    • Causality: The low temperature prevents the secondary C4-OH from reacting, ensuring specificity for C1 and C6.

  • Workup: Pour into ice water (100 mL) and extract with dichloromethane. Wash with 1M HCl (to remove pyridine), then brine.

  • Result: 2,3-O-isopropylidene-1,6-di-O-tosyl-alpha-L-sorbofuranose.[3]

References

  • Tokuyama, K., et al. (1963). "Sorboses. II. Reaction Mechanism of Acetonization of L-Sorbose." Bulletin of the Chemical Society of Japan. Link

    • Foundational text establishing the kinetic (pyranose) vs. thermodynamic (furanose)
  • Reichstein, T., & Grüssner, A. (1934).[4] "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[5] Helvetica Chimica Acta.[4] Link

    • The original description of the industrial process utilizing isopropylidene protection str
  • Langer, V., et al. (2009).[6] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[7] Acta Crystallographica Section C. Link

    • Provides definitive crystal structure data comparing the mono- and di-protected species.
  • Sato, K., et al. (2011). "1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-alpha-L-sorbofuranose."[8] IUCrData. Link

    • Demonstrates the utility of the mono-acetal in selective tosylation reactions for iminosugar synthesis.

Sources

Methodological & Application

synthesis of alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- from L-sorbose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 2,3-O-(1-Methylethylidene)-


-L-Sorbofuranose 

Executive Summary

This application note details the robust synthesis of 2,3-O-(1-methylethylidene)-


-L-sorbofuranose  (also known as monoacetone sorbose) from L-sorbose. This compound is a critical chiral intermediate in the industrial synthesis of L-Ascorbic Acid (Vitamin C) via the Reichstein-Grüssner process and serves as a versatile scaffold for chiral ligand synthesis.

The protocol utilizes a thermodynamic protection strategy followed by a kinetic deprotection. Unlike direct mono-protection, which suffers from poor regioselectivity, this two-step "Protection-Deprotection" route ensures high isomeric purity (>98%) by leveraging the differential hydrolytic stability between the 2,3-fused acetonide and the 4,6-terminal acetonide.

Scientific Background & Mechanistic Logic

Tautomeric Equilibrium & Regioselectivity

L-Sorbose exists in solution as an equilibrium of


-pyranose and 

-furanose forms.
  • Reaction Driver: In the presence of acetone and an acid catalyst, the reaction is thermodynamically driven toward the formation of the 2,3:4,6-di-O-isopropylidene-

    
    -L-sorbofuranose  (Di-acetonide).[1]
    
  • Structural Lock: The formation of the 2,3-acetonide ring locks the sugar into the furanose form. The 2,3-acetal is fused to the five-membered furanose ring (cis-fused), conferring significant hydrolytic stability compared to the 4,6-acetal, which forms a six-membered dioxane ring on the acyclic side chain.

The Deprotection Strategy

Direct synthesis of the mono-acetonide is inefficient. Therefore, we employ a selective hydrolysis strategy:

  • Full Protection: Convert L-sorbose entirely to the di-acetonide.

  • Selective Hydrolysis: Exploit the lability of the 4,6-acetonide. Under mild acidic conditions, the terminal 4,6-ring opens ~100x faster than the fused 2,3-ring.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the critical selectivity node.

ReactionPathway Sorbose L-Sorbose (Pyranose/Furanose Eq.) DiAcetonide Intermediate: 2,3:4,6-Di-O-isopropylidene- alpha-L-sorbofuranose Sorbose->DiAcetonide Acetone, H2SO4 (Thermodynamic Control) MonoAcetonide Target Product: 2,3-O-Isopropylidene- alpha-L-sorbofuranose DiAcetonide->MonoAcetonide Dilute AcOH Selective Hydrolysis Byproducts Hydrolysis Byproducts (Free Sugar) MonoAcetonide->Byproducts Over-hydrolysis (Avoid)

Figure 1: Reaction pathway highlighting the stepwise protection and selective deprotection strategy.

Experimental Protocols

Phase A: Synthesis of 2,3:4,6-Di-O-isopropylidene- -L-sorbofuranose

Objective: Maximize conversion of L-sorbose to the lipophilic di-protected intermediate.

Materials:

  • L-Sorbose (crystalline)

  • Acetone (Reagent grade, dried over molecular sieves)

  • Sulfuric Acid (

    
    , 96-98%)
    
  • Sodium Carbonate (

    
    , anhydrous)
    
  • Sodium Hydroxide (NaOH, 10% aq)

Step-by-Step Protocol:

  • Setup: Equip a 1L round-bottom flask with a mechanical stirrer and a drying tube (CaCl2).

  • Solvation: Charge the flask with Acetone (500 mL) and L-Sorbose (100 g, 0.55 mol) . The sugar will not fully dissolve initially.

  • Catalysis: Cool the suspension to 0–5°C (ice bath). Dropwise add conc.

    
     (40 mL)  over 30 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 4–6 hours. The solution should become clear and turn amber/pale yellow as the sugar reacts and dissolves.

  • Neutralization: Cool the reaction mixture to 0°C. Slowly add a solution of NaOH (10% aq) or anhydrous

    
      until pH reaches 7.0–7.5. Note: Avoid strong basicity to prevent aldol condensation of acetone.
    
  • Filtration: Filter off the inorganic salts (sodium sulfate). Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to remove acetone. A thick syrup or semi-solid will remain.

  • Extraction: Dissolve the residue in Toluene (300 mL) or Ethyl Acetate . Wash with water (

    
     mL) to remove unreacted sorbose. Dry the organic layer over 
    
    
    
    .
  • Crystallization: Evaporate the solvent. Recrystallize the solid from hexane/ethyl acetate.

    • Expected Yield: 80–90%

    • Target MP: 77–78°C

Phase B: Selective Hydrolysis to 2,3-O-Isopropylidene- -L-sorbofuranose

Objective: Cleave the 4,6-acetal while retaining the 2,3-acetal.

Materials:

  • Di-acetonide (from Phase A)

  • Acetic Acid (glacial)

  • Ethyl Acetate[2]

  • Brine[2]

Step-by-Step Protocol:

  • Hydrolysis Medium: Prepare a solvent mixture of Water (100 mL) and Acetic Acid (20 mL) .

  • Reaction: Add Di-acetonide (50 g) to the mixture. Heat gently to 40–45°C with stirring.

  • Monitoring (Critical): Monitor by TLC (Silica gel; Solvent: EtOAc/Hexane 1:1).

    • Starting Material (

      
       ~0.8) disappears.
      
    • Product (

      
       ~0.3) appears.
      
    • Timeframe: Typically 4–6 hours. Do not overheat, or the 2,3-group will hydrolyze.

  • Quench: Once the starting material is consumed, cool to room temperature. Neutralize carefully with solid

    
     to pH 7.
    
  • Workup: Saturate the aqueous solution with NaCl (solid). Extract exhaustively with Ethyl Acetate (

    
     mL) . Note: The mono-acetonide is moderately water-soluble; salting out is essential.
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The residue will crystallize upon standing or trituration with ether/hexane.
    
  • Recrystallization: Recrystallize from Ethyl Acetate or Acetone/Hexane.

Process Control & Data Specifications

Process Flow Diagram

Workflow Start Start: L-Sorbose AcetoneRxn Acetonation (Acetone/H2SO4, 5h) Start->AcetoneRxn Neutralize Neutralization (Na2CO3) AcetoneRxn->Neutralize IsolateDi Isolate Di-acetonide (Extraction/Evap) Neutralize->IsolateDi Hydrolysis Selective Hydrolysis (AcOH/H2O, 40°C) IsolateDi->Hydrolysis TLC_Check TLC Check: Is Di-acetonide gone? Hydrolysis->TLC_Check TLC_Check->Hydrolysis No ExtractMono Salting Out & Extraction (EtOAc) TLC_Check->ExtractMono Yes FinalProd Crystalline Product 2,3-O-Isopropylidene-L-sorbose ExtractMono->FinalProd

Figure 2: Operational workflow for the synthesis and purification.

Characterization Data Table
Parameter2,3:4,6-Di-O-isopropylidene (Intermediate)2,3-O-Isopropylidene (Target)
Molecular Weight 260.28 g/mol 220.22 g/mol
Appearance White crystalline powderWhite crystalline needles/plates
Melting Point 77 – 78 °C96 – 98 °C
Solubility Soluble in Toluene, EtOAc, AcetoneSoluble in Water, Ethanol, EtOAc
TLC (

)
~0.8 (EtOAc/Hex 1:1)~0.3 (EtOAc/Hex 1:1)
Specific Rotation

(c=1, Acetone)

(c=1, Water)

Troubleshooting & Optimization

  • Low Yield in Step 2:

    • Cause: Over-hydrolysis leads to free L-sorbose (water soluble, lost in aqueous layer).

    • Solution: Strictly control temperature (<45°C) and stop reaction immediately upon disappearance of the di-acetonide spot on TLC.

  • Product Oiling Out:

    • Cause: Residual acetic acid or water.

    • Solution: Azeotrope with toluene to remove traces of water/acid before crystallization.

  • Coloration:

    • Cause: Caramelization during the acid-catalyzed steps.

    • Solution: Perform the initial acetonation in an ice bath and ensure efficient stirring to prevent local hotspots.

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[3] Helvetica Chimica Acta, 17(1), 311–328.

    • Foundational paper describing the di-acetonide synthesis and the Reichstein process.
  • Brimacombe, J. S., et al. (1967). "Organometallic derivatives of carbohydrates." Carbohydrate Research, 3(3), 318-324. Discusses the stability of acetonide protecting groups.
  • Vratislav Langer, et al. (2009).[4] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1][5] Acta Crystallographica Section C.

    • Provides definitive structural confirmation and crystallographic d
  • BenchChem. (2025).[2] "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose." Application Note.

    • General reference for modern carbohydrate handling and acetonide hydrolysis protocols.

Disclaimer: This protocol involves the use of strong acids and flammable solvents. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

2,3-O-isopropylidene-alpha-l-sorbofuranose synthesis protocol

Application Note: Precision Synthesis of 2,3-O-Isopropylidene- -L-Sorbofuranose

Abstract & Strategic Importance

2,3-O-isopropylidene-

1

This guide provides a high-fidelity protocol for the synthesis of MAS starting from L-sorbose.[1] Unlike generic procedures, this protocol emphasizes the "Protection-Deprotection" strategy , which offers superior regioselectivity compared to direct mono-acetonization attempts.[1] We utilize a kinetically controlled formation of 2,3:4,6-di-O-isopropylidene-

1

Scientific Foundation: Regioselectivity & Mechanism

The Tautomeric Challenge

L-Sorbose exists in solution as an equilibrium of four cyclic forms (


1
  • Reaction Driver: Acetone reacts preferentially with the

    
    -L-furanose  form because it allows the formation of a fused 5,5-bicyclic system (cis-fused) at the C2-C3 position, which is energetically favorable.[1]
    
  • The Kinetic Trap: The secondary reaction at C4-C6 forms a six-membered 1,3-dioxane ring.[1] While the C2-C3 ketal is robust (adjacent to the anomeric center and stabilized by the "anomeric effect" equivalent in ketoses), the C4-C6 ketal is significantly more acid-labile.[1] This difference in stability is the cornerstone of this protocol.

Reaction Pathway Diagram

The following diagram illustrates the transformation logic, highlighting the critical selective hydrolysis step.

SorboseSynthesiscluster_0Critical Control PointSorboseL-Sorbose(Pyranose/Furanose Eq.)DASINTERMEDIATE (DAS)2,3:4,6-Di-O-isopropylidene(Kinetic Product)Sorbose->DAS Ketalization (Anhydrous)AcetoneAcetone + H2SO4(Dehydrating Conditions)Acetone->DASMASTARGET (MAS)2,3-O-isopropylidene(Thermodynamic Product)DAS->MAS Regioselective DeprotectionSideProductsDegradation Products(L-Sorbose / Furans)DAS->SideProducts Over-hydrolysisHydrolysisSelective Hydrolysis(Dilute Acid / Heat)Hydrolysis->MASMAS->Sorbose pH < 1.0

Figure 1: Reaction pathway demonstrating the conversion of L-Sorbose to MAS via the DAS intermediate. The critical control point lies in the selective cleavage of the C4-C6 acetal.

Experimental Protocols

Phase 1: Synthesis of 2,3:4,6-Di-O-isopropylidene- -L-sorbofuranose (DAS)

Objective: Maximize conversion of L-sorbose to the fully protected bis-acetonide to solubilize the sugar and lock the furanose conformation.

Reagents & Equipment:

  • L-Sorbose (Crystalline, >98%)[1]

  • Acetone (Reagent grade, dried over molecular sieves)[1]

  • Sulfuric Acid (

    
    , 96-98%)[1]
    
  • Neutralization agent: Sodium Carbonate (

    
    ) or Ammonium Hydroxide[1]
    
  • Apparatus: Round-bottom flask, mechanical stirrer (overhead preferred due to slurry), drying tube (

    
    ).[1]
    

Protocol Steps:

  • Suspension: In a 1L round-bottom flask equipped with an overhead stirrer, suspend 100 g of L-Sorbose in 2000 mL of dry acetone .

    • Note: L-Sorbose is insoluble in acetone.[1] The reaction proceeds as the sorbose dissolves upon reacting.

  • Catalysis: Cool the suspension to 0–5°C using an ice bath. Add 40 mL of conc.

    
      dropwise over 30 minutes.
    
    • Caution: Exothermic reaction.[1] Maintain temperature <10°C to prevent charring/darkening.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir vigorously for 4–6 hours .

    • Endpoint: The solution will become clear and pale yellow as the suspended sorbose is consumed and converted to the soluble DAS.

  • Neutralization: Cool the solution back to 0°C. Slowly add a solution of sodium carbonate (anhydrous) or neutralize with aqueous ammonia until pH reaches 7.0–7.5.[1]

    • Critical: Do not overshoot to high alkalinity (pH > 9) as acetonides are stable in base, but aldol condensation of acetone can occur.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (Rotavap, bath <40°C) to remove excess acetone.

  • Extraction: Dissolve the resulting syrup in Dichloromethane (DCM) or Ethyl Acetate . Wash with brine.[1][2] Dry over

    
    .[1][3]
    
  • Isolation: Evaporate solvent. The residue will crystallize. Recrystallize from hexane/ethyl acetate if necessary.[1]

    • Expected Yield: 80–90%[1]

    • Target: White crystalline solid (DAS).[1]

Phase 2: Selective Hydrolysis to 2,3-O-isopropylidene- -L-sorbofuranose (MAS)

Objective: Cleave the kinetic C4-C6 acetal while retaining the thermodynamic C2-C3 acetal.[1]

Reagents:

  • Crude DAS (from Phase 1)[1]

  • Solvent: Water[1][4][5]

  • Catalyst: Acetic Acid or dilute HCl[1]

Protocol Steps:

  • Dissolution: Dissolve 50 g of DAS in 400 mL of Water .

  • Acidification: Add glacial Acetic Acid to achieve a concentration of approx 0.5M (or adjust pH to ~3.0–3.5).

    • Alternative: Use 0.04N HCl for faster reaction, but requires stricter monitoring.[1]

  • Hydrolysis: Heat the mixture to 60–70°C for 2–4 hours .

    • Monitoring: Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1).[1] DAS (

      
      ) will disappear; MAS (
      
      
      ) will appear.[1] L-Sorbose (
      
      
      ) indicates over-hydrolysis.[1]
  • Quenching: Once DAS is consumed, immediately cool to room temperature. Neutralize carefully with solid

    
     to pH 7.[1]
    
  • Purification: Evaporate water under reduced pressure (azeotrope with ethanol if needed to remove water).[1] The residue is a thick syrup or solid.

  • Crystallization: Recrystallize from Ethyl Acetate or Acetone/Hexane .[1]

    • Target: White crystals (MAS).[1]

Data Summary & Validation

Physicochemical Properties
PropertyDAS (Intermediate)MAS (Target Product)
Formula


MW 260.29 g/mol 220.22 g/mol
Melting Point 77–78°C160–162°C (Lit.[1] varies, often high melting)
Solubility Soluble in organic solvents; low water sol.[1]Soluble in water, ethanol; mod. in EtOAc
TLC (

)
~0.8 (EtOAc/Hex 1:[1]1)~0.3 (EtOAc/Hex 1:1)
Analytical Characterization (NMR)[1][7]
  • 1H NMR (MAS,

    
    ):  Distinct singlets for the isopropylidene methyl groups (
    
    
    1.40, 1.55 ppm). The absence of signals corresponding to the second isopropylidene group confirms cleavage.
  • 13C NMR: Diagnostic signals for the quaternary ketal carbon (~112 ppm). C2 and C3 shifts confirm the 5-membered ring protection.

Troubleshooting & Optimization

The following decision logic helps resolve common synthesis failures.

TroubleshootingStartProblem DetectedIssue1Low Yield of DAS(Sorbose remains)Start->Issue1Issue2Dark/Black Reaction MixStart->Issue2Issue3Over-hydrolysis(MAS converts to Sorbose)Start->Issue3Action1Check Water Content.Acetone must be dry.Increase H2SO4 slightly.Issue1->Action1Action2Temp too high.Keep addition <5°C.Reduce acid conc.Issue2->Action2Action3pH too low (<2) orTemp >70°C.Quench earlier.Issue3->Action3

Figure 2: Troubleshooting logic for common synthetic deviations.

Key Optimization Tips:
  • Water Scavenging: In Phase 1, the reaction produces water. Adding a drying agent like 2,2-dimethoxypropane (chemical scavenger) or Molecular Sieves (3A) can drive the equilibrium to the right, increasing DAS yield.[1]

  • pH Control: During Phase 2, if the pH drops below 2.0, the C2-C3 acetal will also hydrolyze.[1] Buffering with acetate is recommended for large-scale batches.[1]

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1] Helvetica Chimica Acta, 17(1), 311–328. (Foundational Reichstein Process).[1]

  • Langer, V., Steiner, B., & Koós, M. (2009).[1] "2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose and 2,3-O-isopropylidene-α-L-sorbofuranose." Acta Crystallographica Section C, 65(4), o151-o154.[1][6] (Crystal structure and conformation data).

  • BenchChem Technical Support. (2025). "Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose." PrepChem Protocol Library. (Detailed lab-scale protocol).

  • Sigma-Aldrich. "Product Specification: 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose."[1] (Physical property verification).

The Strategic Utility of 2,3-O-Isopropylidene-α-L-sorbofuranose: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Chiral Synthon

In the landscape of carbohydrate chemistry and asymmetric synthesis, the selection of an appropriate chiral starting material is paramount to the successful construction of complex molecular architectures. L-Sorbose, a readily available and inexpensive ketose, serves as a valuable entry point into the chiral pool. Its strategic manipulation through the use of protecting groups unlocks a diverse array of chiral building blocks. Among these, 2,3-O-isopropylidene-α-L-sorbofuranose stands out as a particularly useful, albeit nuanced, intermediate.

This mono-acetal of L-sorbose presents a unique arrangement of protected and free hydroxyl groups. The isopropylidene group shields the cis-diol at the C2 and C3 positions, locking the furanose ring in a defined conformation and directing the reactivity of the remaining hydroxyls. The presence of a free anomeric hydroxyl (at C1), a secondary hydroxyl at C4, and a primary hydroxyl at C6 offers a canvas for a wide range of selective chemical transformations. This guide provides an in-depth exploration of the synthesis and application of 2,3-O-isopropylidene-α-L-sorbofuranose, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Structural Framework and Reactivity Profile

The structure of 2,3-O-isopropylidene-α-L-sorbofuranose, as determined by X-ray crystallography, reveals a furanose ring in a 4T3 conformation and a 1,3-dioxolane ring with an E3 conformation.[1] This defined three-dimensional structure is crucial for understanding its reactivity and its ability to impart stereochemical control in synthetic transformations. The key to its utility lies in the differential reactivity of the three free hydroxyl groups, which can be selectively addressed through a judicious choice of reagents and reaction conditions.

dot graph "Reactivity_Profile" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Sorb [label="2,3-O-Isopropylidene-α-L-sorbofuranose", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; OH1 [label="C1-OH (anomeric, hindered)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-2!"]; OH4 [label="C4-OH (secondary)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"]; OH6 [label="C6-OH (primary, most reactive)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-2!"];

Sorb -> OH1 [label="Glycosylation, Etherification"]; Sorb -> OH4 [label="Acylation, Oxidation"]; Sorb -> OH6 [label="Silylation, Tosylation, Esterification"]; } Caption: Reactivity hierarchy of the hydroxyl groups in 2,3-O-isopropylidene-α-L-sorbofuranose.

Synthesis of the Chiral Building Block

The preparation of 2,3-O-isopropylidene-α-L-sorbofuranose is often a secondary product in the synthesis of its more common di-protected counterpart, 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.[2] However, careful control of reaction conditions can favor the formation of the mono-acetal. A more controlled and often higher-yielding approach involves the synthesis of a 1-O-protected derivative, which can then be deprotected if the free C1-hydroxyl is required.

Protocol 1: Synthesis of 1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose

This protocol provides a reliable method to access a key precursor, which can then be used for further transformations or deprotected to yield the title compound.

Workflow:

dot graph "Protocol_1_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="L-Sorbose + Benzyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Acid-catalyzed Glycosylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="1-O-Benzyl-α-L-sorbofuranose", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Acetone + Acid Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Isopropylidenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="1-O-Benzyl-2,3-O-isopropylidene-\nα-L-sorbofuranose", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F; } Caption: Synthetic workflow for the preparation of 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose.

Step-by-Step Procedure:

  • Benzyl Glycosylation: To a suspension of L-sorbose (10.0 g, 55.5 mmol) in benzyl alcohol (100 mL), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.5 g). Heat the mixture under vacuum at 80-90 °C with vigorous stirring until the L-sorbose has completely dissolved. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., triethylamine). Remove the excess benzyl alcohol under high vacuum. The resulting residue contains 1-O-benzyl-α-L-sorbofuranose.

  • Isopropylidenation: Dissolve the crude 1-O-benzyl-α-L-sorbofuranose in anhydrous acetone (150 mL). Add a catalytic amount of a Lewis acid (e.g., anhydrous CuSO4, 5 g) and a dehydrating agent (e.g., concentrated H2SO4, 0.5 mL). Stir the mixture at room temperature for 12-24 hours.

  • Purification: Neutralize the reaction with an aqueous solution of sodium bicarbonate. Filter the mixture to remove the solid catalyst and evaporate the acetone. The residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose as a crystalline solid.

Step Key Reagents Typical Yield Reference
Benzyl GlycosylationL-Sorbose, Benzyl Alcohol, p-TsOH70-80%General Procedure
IsopropylidenationAcetone, CuSO4, H2SO485-95%General Procedure

Applications in Asymmetric Synthesis

The true value of 2,3-O-isopropylidene-α-L-sorbofuranose and its derivatives lies in their application as chiral synthons. The free hydroxyl groups at C4 and C6 can be selectively functionalized to introduce new stereocenters and build molecular complexity.

Protocol 2: Selective Tosylation of the Primary C6-Hydroxyl Group

The primary hydroxyl group at C6 is the most sterically accessible and therefore the most reactive towards bulky reagents such as tosyl chloride. This selective functionalization is a key step in many synthetic routes.

Reaction Scheme:

dot graph "Tosylation_Reaction" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

Start [label="1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose"]; Reactants [label="+ TsCl, Pyridine"]; Product [label="1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose"];

Start -> Reactants [style=invis]; Reactants -> Product [label="Selective Tosylation"]; } Caption: Selective tosylation of the C6 primary hydroxyl group.

Step-by-Step Procedure: [3]

  • Reaction Setup: Dissolve 1-O-benzyl-2,3-O-isopropylidene-α-L-sorbofuranose (3.06 g, 9.84 mmol) in anhydrous dichloromethane (200 mL) under an inert atmosphere.

  • Reagent Addition: To the stirring solution, add triethylamine (3.43 mL, 24.6 mmol), 4-dimethylaminopyridine (120 mg, 982 µmol), and 4-toluenesulfonyl chloride (2.35 g, 12.3 mmol) in succession.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 28 hours. Monitor the progress of the reaction by TLC (acetone/hexane 1:2), observing the consumption of the starting material (Rf = 0.18) and the formation of a UV-active product (Rf = 0.44).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 6-O-tosylated product.

Reactant Reagents Yield Reference
1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranoseTsCl, Et3N, DMAP, CH2Cl2Not explicitly stated, but implied to be high[3]

The resulting 6-O-tosyl derivative is a versatile intermediate. The tosyl group is an excellent leaving group, paving the way for nucleophilic substitution reactions to introduce a variety of functionalities at the C6 position, such as azides, halides, or thiols, which are precursors for amines, and other functional groups.

Further Transformations and Deprotection Strategies

The synthetic utility of this chiral building block is further enhanced by the ability to perform subsequent reactions and to selectively remove the protecting groups.

  • Oxidation of the C4-Hydroxyl: The secondary hydroxyl group at C4 can be oxidized to a ketone, providing a handle for further C-C bond formation or other modifications.

  • Deprotection: The isopropylidene group is acid-labile and can be removed under mild acidic conditions to reveal the 2,3-diol. The benzyl ether at C1 can be removed by hydrogenolysis, which is a common and clean deprotection method.

Conclusion: A Gateway to Chiral Complexity

2,3-O-Isopropylidene-α-L-sorbofuranose and its readily accessible derivatives are powerful tools in the arsenal of the synthetic chemist. By providing a rigid chiral scaffold with multiple points for selective functionalization, this building block facilitates the efficient and stereocontrolled synthesis of complex target molecules. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this versatile carbohydrate-derived synthon.

References

  • PrepChem. Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. Available at: [Link]

  • Chem-Impex International. 2,3:4,6-Di-O-isopropylidene-a-L-sorbofuranose. Available at: [Link]

  • Langer, V., Steiner, B., & Koós, M. (2009). 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 4), o151–o154. Available at: [Link]

  • Haudrechy, A., & Le-Nouen, D. (2011). The Chemistry of L-Sorbose. European Journal of Organic Chemistry, 2011(16), 2905-2910. Available at: [Link]

  • PubChem. alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-. Available at: [Link]

  • Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-250. Available at: [Link]

  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (24), 4005-4037. Available at: [Link]

  • O'Brien, J. L., & Murphy, P. V. (2013). 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1557. Available at: [Link]

Sources

applications of alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- in organic synthesis

Chiral Scaffold Versatility: Application Note on 2,3-O-(1-Methylethylidene)- -L-Sorbofuranose[1]

Executive Summary

2,3-O-(1-Methylethylidene)-

Monoacetone-L-Sorbose2,3-O-Isopropylidene-L-sorbose11

This application note details the structural reactivity profile of the molecule, provides validated protocols for its isolation and functionalization, and outlines its critical role in modern carbohydrate-based drug discovery.

Part 1: Structural Analysis & Reactivity Profile[1]

The "Chiral Switch" Architecture

The utility of 2,3-O-isopropylidene-

1
  • C2-C3 Acetonide: Stabilizes the furanose ring in the

    
    -configuration.[1]
    
  • C1-OH (Primary): Sterically crowded due to the adjacent quaternary anomeric center (C2), yet accessible for selective silylation or oxidation.

  • C4-OH (Secondary): Located on the ring; often the least reactive due to steric hindrance and electronic effects, allowing for differentiation from primary hydroxyls.

  • C6-OH (Primary): The most accessible and reactive site, serving as the primary handle for chain extension, amination (for iminosugar synthesis), or oxidation.

Reactivity Map

The following diagram illustrates the differential reactivity of the hydroxyl groups, guiding synthetic strategy.

ReactivityMapMolecule2,3-O-Isopropylidene-alpha-L-sorbofuranoseC1C1-OH(Primary, Sterically Hindered)Molecule->C1C4C4-OH(Secondary, Ring)Molecule->C4C6C6-OH(Primary, Accessible)Molecule->C6AldehydeC1-Aldehyde(Precursor to Rare Sugars)C1->AldehydeOxidation (e.g., Swern)InversionC4-Inversion(Synthesis of Tagatose/Gulose)C4->InversionMitsunobu / Oxidation-ReductionLeavingGroupC6-Tosylate/Halide(Cyclization Handle)C6->LeavingGroupSulfonylation

Figure 1: Differential reactivity map of the three free hydroxyl groups on the monoacetone sorbose scaffold.[1]

Part 2: Key Applications in Organic Synthesis[2]

Synthesis of Iminosugars (Glycosidase Inhibitors)

The most high-impact application of this scaffold is in the synthesis of 1-Deoxy-L-nojirimycin (L-DNJ) and its derivatives.[1] Iminosugars mimic the transition state of glycosidic bond hydrolysis, acting as potent inhibitors of glycosidases and glycosyltransferases.

  • Mechanism: The C6-OH is converted to an amine (via azide or leaving group displacement).[1] Subsequent removal of the acetonide and internal reductive amination with the C2-ketone (revealed after deprotection) closes the piperidine ring.

  • Therapeutic Relevance: These compounds are investigated for anti-viral activity (HIV, Hepatitis), lysosomal storage disorders (chaperone therapy), and diabetes (alpha-glucosidase inhibition).

Precursor for Rare L-Sugars

The rigid furanose core allows for stereoselective inversion at C4 or C5.

  • L-Tagatose: Via inversion of configuration at C4.

  • L-Gulose: Via chain extension and reduction strategies.[1]

  • Vitamin C Analogs: While industrial Vitamin C synthesis utilizes the diacetone intermediate (Reichstein process), the monoacetone derivative is used to synthesize C1-modified analogs to probe transporter specificity.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of 2,3-O-Isopropylidene- -L-sorbofuranose

Rationale: Direct acetonation of L-sorbose yields the thermodynamically stable 2,3:4,6-di-O-isopropylidene derivative (Bis-acetonide).[1] The Mono-acetonide is obtained by controlled, regioselective hydrolysis of the 4,6-acetonide.[1]

Materials:

  • L-Sorbose (starting material)[1][2][3]

  • Acetone (Solvent/Reagent)[1][4][5]

  • Sulfuric acid (H2SO4) or Dowex 50W-X8 (H+ form)[1]

  • Sodium Carbonate (Na2CO3)[1]

Step-by-Step Methodology:

  • Formation of Bis-Acetonide:

    • Suspend L-sorbose (100 g) in anhydrous acetone (1 L).

    • Add concentrated H2SO4 (20 mL) dropwise at 0°C.

    • Stir at room temperature for 4-6 hours until the solution becomes clear (complete conversion to bis-acetonide).

    • Note: Moisture control is critical. Use a drying tube.

  • Selective Hydrolysis (The Critical Step):

    • Method: Water-mediated hydrolysis.[1]

    • Add water (200 mL) directly to the reaction mixture.

    • Stir at room temperature for 12-16 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The Bis-acetonide (Rf ~0.[1]8) will disappear, and Mono-acetonide (Rf ~0.2) will appear.[6][7]

    • Caution: Prolonged hydrolysis will remove the 2,3-acetonide, reverting to free sorbose.

  • Neutralization and Isolation:

    • Neutralize the solution with solid Na2CO3 until pH ~7.

    • Filter off the solids.[6]

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • The remaining aqueous layer will contain the product. Extract with Ethyl Acetate (3 x 200 mL). Note: The mono-acetonide is moderately water-soluble; salting out with NaCl improves extraction efficiency.[1]

    • Dry over MgSO4 and concentrate to yield a viscous syrup.

    • Crystallization: Recrystallize from Ethyl Acetate/Petroleum Ether to obtain white needles.

Yield Expectation: 60-70% Characterization: melting point 159-160°C; [

1
Protocol B: Regioselective Sulfonylation of C6-OH

Rationale: To utilize the scaffold for iminosugar synthesis, the C6 primary alcohol must be converted into a leaving group (Tosylate or Mesylate) without affecting the C1 or C4 hydroxyls.

Materials:

  • 2,3-O-Isopropylidene-

    
    -L-sorbofuranose[1][8][9]
    
  • p-Toluenesulfonyl chloride (TsCl)[1]

  • Pyridine (Solvent/Base)[1]

  • Dichloromethane (DCM)[1]

Methodology:

  • Dissolve Monoacetone sorbose (10 mmol) in dry Pyridine (20 mL).

  • Cool the solution to -10°C (Ice/Salt bath). Temperature control is vital to prevent C1-sulfonylation.[1]

  • Add TsCl (1.1 equivalents) portion-wise over 30 minutes.

  • Stir at 0°C for 4 hours, then place in a refrigerator (4°C) overnight.

  • Workup: Pour into ice water. Extract with DCM. Wash organic phase with 1M HCl (to remove pyridine), then saturated NaHCO3.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Outcome: 6-O-Tosyl-2,3-O-isopropylidene-

Part 4: Synthesis Workflow Diagram

The following Graphviz diagram outlines the conversion of L-Sorbose to functionalized Iminosugar precursors.

SynthesisWorkflowSorboseL-SorboseBis2,3:4,6-Di-O-isopropylidene-L-sorbofuranose(Bis-Acetonide)Sorbose->BisAcetone, H+, 0°CMono2,3-O-Isopropylidene-L-sorbofuranose(Mono-Acetonide)Bis->MonoSelective Hydrolysis(H2O, H+, RT)C6_Tosyl6-O-Tosyl DerivativeMono->C6_TosylTsCl, Pyridine, -10°C(Regioselective)C6_Azide6-Azido DerivativeC6_Tosyl->C6_AzideNaN3, DMFDNJ1-Deoxy-L-nojirimycin(L-DNJ)C6_Azide->DNJ1. H2/Pd (Reduction)2. Acid (Deprotection)3. Cyclization

Figure 2: Synthetic pathway from L-Sorbose to 1-Deoxy-L-nojirimycin via the Mono-acetonide intermediate.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Mono-acetonide Over-hydrolysis (loss of 2,3-group).[1]Reduce reaction time or water concentration. Neutralize immediately upon disappearance of Bis-acetonide by TLC.[1]
Poor Regioselectivity (Protocol B) Temperature too high during TsCl addition.Ensure reaction is kept at -10°C to 0°C. C1-OH reacts if temp > 10°C.
Product is an Oil Presence of residual solvents or isomers.[1]Use seed crystals if available. Perform azeotropic drying with toluene.
Incomplete C6-Azidation Steric hindrance from the ring.[1]Use elevated temperature (60-80°C) in DMF for the displacement step.[1]

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1] Helvetica Chimica Acta.[6] (Foundational work on sorbose protection).

  • Bax, A., et al. (2022). "Stereoselective Synthesis of Nojirimycin α-C-Glycosides." ACS Omega. (Modern application in iminosugar synthesis).

  • Organic Syntheses. "Diacetone Alcohol and related Acetonide protections." (General protocols for acetonide formation).

  • Sigma-Aldrich. "Product Specification: 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose."[1] (Physical data and solubility parameters).

  • Langer, V., et al. (2009).[10] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1] Acta Crystallographica Section C. (Crystallographic structure confirmation).

experimental procedure for acetal protection of L-sorbose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Acetal Protection of L-Sorbose

Executive Summary

The protection of L-sorbose as 2,3:4,6-di-O-isopropylidene-


-L-sorbofuranose (DAS)  is a pivotal step in the Reichstein-Grüssner synthesis of Vitamin C and a fundamental transformation in carbohydrate chemistry for accessing chiral synthons.[1][2] This guide details two validated protocols: the classical Sulfuric Acid-Catalyzed Thermodynamic Control  (robust, scalable) and the Iodine-Promoted "Green" Synthesis  (mild, simplified workup).[1] Emphasis is placed on water management, kinetic vs. thermodynamic selectivity, and critical neutralization parameters to prevent product hydrolysis.[1][2]

Mechanistic Insight & Reaction Design

The Thermodynamic Sink

L-Sorbose exists in solution as an equilibrium mixture of pyranose and furanose tautomers.[2] The acetonization process is not merely a protection step but a structural lock .

  • Furanose Selection: The formation of the 2,3-O-isopropylidene ring is geometrically favored on the furanose tautomer (specifically the

    
    -anomer).
    
  • Equilibrium Shift: As the 2,3-acetal forms, it removes the furanose tautomer from the equilibrium, driving the pyranose-to-furanose conversion via Le Chatelier’s principle.[1]

  • Regioselectivity: The second acetal forms at the 4,6-position.[2] The resulting tricyclic system (DAS) acts as a thermodynamic sink, being significantly more stable than the mono-protected or pyranose-derived alternatives.[1]

Reaction Pathway Visualization

SorboseProtection Sorbose L-Sorbose (Pyranose/Furanose Eq.) Mono 2,3-O-isopropylidene- alpha-L-sorbofuranose (Mono-acetonide) Sorbose->Mono Acetone, H+, Fast Kinetic Step DAS 2,3:4,6-di-O-isopropylidene- alpha-L-sorbofuranose (DAS - Target) Mono->DAS Acetone, H+, Thermodynamic Equilibration Water H2O (Byproduct) Mono->Water -H2O DAS->Mono H+ / H2O (Hydrolysis Risk) DAS->Water -H2O

Figure 1: Reaction pathway demonstrating the sequential protection and the critical role of water removal to prevent reversibility.

Experimental Protocols

Method A: Classical Sulfuric Acid Catalysis (High Throughput)

Best for: Large-scale synthesis where cost is a primary driver and strict temperature control is available.[1][2]

Reagents:

  • L-Sorbose (crystalline)[1][2]

  • Acetone (Reagent grade, dried over 3Å molecular sieves)[1]

  • Sulfuric Acid (98% H₂SO₄)[1]

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for neutralization[1]

Procedure:

  • Slurry Formation: In a reactor equipped with an overhead stirrer and internal thermometer, suspend 50.0 g (0.277 mol) of L-sorbose in 500 mL of dry acetone.

  • Catalyst Addition (Exotherm Control): Cool the slurry to 0–5°C . Add 25 mL of H₂SO₄ dropwise over 30 minutes. Critical: Do not allow internal temperature to exceed 10°C to prevent charring/polymerization.

  • Solubilization: Allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours . The solution will turn clear and amber-colored as the sorbose reacts and dissolves.

  • Neutralization (The Yield Killer): Cool the reaction mixture back to 0°C . Slowly add a solution of NaOH (approx. 20 g in 40 mL water) or anhydrous Na₂CO₃ until pH reaches 7.0–7.5 .[2]

    • Note: Localized heating during neutralization can hydrolyze the 4,6-acetal.[1][2] Efficient stirring is mandatory.

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to a thick syrup.

  • Crystallization: Dissolve the syrup in minimal hot hexane or toluene. Cool to 4°C to induce crystallization.

Typical Yield: 80–85% Appearance: White crystalline needles.[2]

Method B: Iodine-Promoted "Green" Synthesis (Mild Conditions)

Best for: Sensitive applications requiring high purity and simplified workup without strong mineral acids.[1]

Reagents:

  • L-Sorbose[1][2][3][4][5][6][7][8][9]

  • Acetone (Dry)[1][2][10]

  • Iodine (I₂, solid)[1][11]

  • Sodium Thiosulfate (10% aq.[12] solution)

Procedure:

  • Activation: In a round-bottom flask, suspend 10.0 g (55.5 mmol) of L-sorbose in 200 mL of dry acetone.

  • Catalysis: Add 1.2 g (4.7 mmol) of iodine. The solution will take on a dark brown color.

  • Reaction: Stir at Room Temperature for 4–6 hours .

    • Optimization: Unlike H₂SO₄, this reaction is less exothermic.[1] If solubilization is slow, mild heating to 35°C is permissible.

  • Quenching: Once TLC indicates consumption of starting material (see Section 4), add 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) dropwise until the iodine color completely disappears (solution turns pale yellow/colorless).

  • Extraction: Evaporate excess acetone. Extract the aqueous residue with Dichloromethane (3 x 50 mL) .

  • Purification: Dry organic layer over MgSO₄, filter, and evaporate. Recrystallize from hexane/ethyl acetate.

Typical Yield: 85–90% Advantage: Avoids the formation of colored tar byproducts common with H₂SO₄.

Process Control & Characterization

In-Process Monitoring (TLC)
  • Stationary Phase: Silica Gel 60 F254[1]

  • Mobile Phase: Toluene : Ethyl Acetate (3:1)[1][2]

  • Visualization: Anisaldehyde stain (Sorbose does not absorb UV strongly).

    • L-Sorbose (Rf ~0.05): Stays at baseline.[2]

    • Mono-acetonide (Rf ~0.3): Transient intermediate.[2]

    • Di-acetonide (DAS) (Rf ~0.6):[1] Major product.[2]

Quantitative Data Summary
ParameterMethod A (H₂SO₄)Method B (Iodine)
Reaction Temp 0°C

25°C
25°C
Reaction Time 4–6 Hours4–8 Hours
Workup pH Critical (Neutralize to pH 7)Mild (Thiosulfate wash)
Impurity Profile Potential charring/tarsMinimal
Yield 80–85%85–90%
Product Characterization (DAS)
  • Melting Point: 77–79°C (Lit. 76–80°C).

  • Optical Rotation:

    
     (
    
    
    
    , Acetone).[1][2]
  • ¹H NMR (CDCl₃, 400 MHz): Diagnostic singlets for methyl groups at

    
     1.35, 1.41, 1.45, 1.55 ppm (12H total). Furanose ring protons appear as a complex multiplet between 3.9–4.3 ppm.[2]
    

Troubleshooting & Critical Decision Matrix

Common Failure Mode: Hydrolysis during Workup The 4,6-acetal is more acid-labile than the 2,3-acetal.[1][2] If the pH drops below 6 during the aqueous workup or concentration steps, the DAS will revert to the mono-acetonide (water soluble), leading to massive yield loss in the organic extraction. Always buffer the aqueous phase if unsure.

Troubleshooting Start Issue Detected LowYield Low Yield (<50%) Start->LowYield Sticky Product is Sticky Oil (Not Crystalizing) Start->Sticky StartMaterial Unreacted Sorbose Start->StartMaterial CheckPH Check Workup pH Did it drop < 7? LowYield->CheckPH CheckWater Check Acetone Water Content Was it > 0.5%? Sticky->CheckWater StartMaterial->CheckWater Sol1 Solution: Use NaHCO3 buffer during extraction. CheckPH->Sol1 Yes Sol2 Solution: Add 2,2-Dimethoxypropane (DMP) as water scavenger. CheckWater->Sol2 Yes

Figure 2: Troubleshooting logic for common yield and purity issues.

References

  • Reichstein, T., & Grüssner, A. (1934).[1] "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1][7] Helvetica Chimica Acta, 17(1), 311-328.[1] [1]

  • K. P. R. Kartha. (1986). "Iodine: A versatile catalyst for the acetonations of sugars." Tetrahedron Letters, 27(30), 3415-3416.[1]

  • Langer, V., et al. (2009).[1][13] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose." Acta Crystallographica Section C, 65(4), o151-o154.[1][13]

  • Organic Syntheses. "1,2:5,6-Di-O-Isopropylidene-D-Mannitol." (General protocol adaptation for ketose protection). Org.[2][6][14] Synth. 1995, 72, 228.[1]

Sources

Application Notes & Protocols: Synthesis of 2,3-O-isopropylidene-α-L-sorbofuranose

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The selective protection of hydroxyl groups is a cornerstone of synthetic carbohydrate chemistry. Among the various protecting groups, the isopropylidene acetal, or ketal, is prized for its ease of installation, general stability to a range of reaction conditions, and straightforward removal under mild acidic conditions. L-Sorbose, a key ketose, serves as a critical chiral starting material in numerous synthetic endeavors, most notably in the industrial production of Vitamin C (L-ascorbic acid).

The acid-catalyzed reaction of L-sorbose with acetone can yield two primary products of interest: the mono-protected 2,3-O-isopropylidene-α-L-sorbofuranose and the di-protected 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (commonly known as diacetone-L-sorbose). The di-protected variant is a crucial intermediate for Vitamin C synthesis, while the mono-protected compound offers a valuable platform for selective derivatization at the C-1, C-4, and C-6 hydroxyl groups.

This guide provides a detailed examination of the reaction conditions, catalytic systems, and mechanistic considerations for synthesizing these important sorbose derivatives. It is designed to equip researchers with both the practical protocols and the theoretical understanding necessary to control the reaction outcome and optimize yields.

Reaction Mechanism and Selectivity Control

The acetonation of L-sorbose is a fundamentally reversible process governed by both kinetic and thermodynamic factors. Understanding the underlying mechanism is critical to achieving the desired product selectivity.

In solution, L-sorbose exists in equilibrium between its open-chain keto form and various cyclic pyranose and furanose anomers, with the α-pyranose form typically predominating.[1] The reaction with acetone in the presence of an acid catalyst proceeds through a series of equilibria.

  • Initial Kinetically Favored Product: The initial reaction often forms a five-membered dioxolane ring across the cis-2,3-diol of the furanose form or a six-membered dioxane ring on the pyranose form.

  • Rearrangement to Thermodynamic Product: Under prolonged reaction times or more forcing conditions, the system equilibrates to the most thermodynamically stable product. For L-sorbose, this is the di-protected 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose , where the molecule is locked into the furanose configuration by two stable isopropylidene groups.[2][3]

The formation of the target mono-acetal, 2,3-O-isopropylidene-α-L-sorbofuranose , can be viewed as an intermediate on the pathway to the di-acetal. Therefore, isolating the mono-protected product requires careful manipulation of reaction conditions to halt the reaction before full conversion to the di-acetal. This is typically achieved by controlling reaction time, temperature, and catalyst loading.

Alternatively, selective deprotection of the more sterically accessible 4,6-O-isopropylidene group from the di-acetal can be a viable strategy, often employing mild acidic hydrolysis.[4][5]

G LS L-Sorbose (I) (Equilibrating Anomers) Mono 2,3-O-isopropylidene- α-L-sorbofuranose (II) (Mono-acetal) LS->Mono + Acetone + H⁺ (cat.) (Kinetic Control) Di 2,3:4,6-di-O-isopropylidene- α-L-sorbofuranose (III) (Di-acetal) Mono->Di + Acetone + H⁺ (cat.) (Thermodynamic Control) Di->Mono Mild H⁺ (Partial Hydrolysis)

Critical Experimental Parameters

The success and selectivity of the isopropylidenation reaction hinge on four key parameters:

  • Catalyst Selection: The choice of acid catalyst is paramount.

    • Brønsted Acids: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) are highly effective and commonly used in industrial preparations.[6][7] However, their high acidity can promote side reactions, including dehydration and polymerization (tar formation), if not carefully controlled. p-Toluenesulfonic acid (p-TsOH) is a milder, solid alternative that is often easier to handle.[8]

    • Lewis Acids: Lewis acids such as antimony pentafluoride (SbF₅) can also catalyze the reaction efficiently.[9] These catalysts activate the carbonyl group of acetone, facilitating nucleophilic attack by the sorbose hydroxyls.

    • Heterogeneous Catalysts: Solid acid catalysts like zeolites or acid-functionalized resins (e.g., Amberlite) offer significant advantages in terms of simplified workup; the catalyst can be removed by simple filtration.[10]

  • Acetone Quality and Role: Acetone serves as both the primary reagent and the reaction solvent. It is crucial to use anhydrous or very dry acetone, as the presence of water can shift the equilibrium back towards the starting materials via hydrolysis of the ketal product, significantly reducing the yield.[6]

  • Temperature Control: Temperature management is a critical lever for controlling selectivity and minimizing byproducts.

    • Higher Temperatures (Reflux): Running the reaction at reflux (approx. 60°C) accelerates the conversion to the thermodynamically stable di-acetal.[9]

    • Low to Ambient Temperatures: Protocols aiming for higher yields with minimal degradation often start at low temperatures (e.g., 0°C or below) and allow the reaction to warm slowly to room temperature. This helps to manage the exothermic nature of the reaction and control the formation of intermediates.

  • Water Management: As this is a condensation reaction that produces water, active removal of water is a highly effective strategy to drive the reaction to completion. This can be achieved by:

    • Dehydrating Agents: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture.[9]

    • Azeotropic Removal: Continuously removing the water-acetone azeotrope by distillation, a technique often employed in industrial settings for maximizing yield.[6]

    • Using a Ketal Reagent: Employing 2,2-dimethoxypropane (DMP) instead of acetone. DMP reacts with the hydroxyl groups to form the isopropylidene ketal and methanol as a byproduct, avoiding the generation of water altogether.[8][11]

Experimental Protocols

Protocol 1: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (Thermodynamic Product)

This protocol is optimized for the synthesis of the di-protected sorbose derivative, a stable and highly valuable intermediate.

Materials:

  • L-Sorbose (10.0 g, 55.5 mmol)

  • Anhydrous Acetone (200 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, ~1.5 mL) or Antimony Pentafluoride (SbF₅, 65 mg, 0.3 mmol)[9]

  • Molecular Sieves 3Å (20 g, optional but recommended)[9]

  • Sodium Hydroxide (NaOH) solution, 8% aqueous

  • Organic solvent for extraction (e.g., Diethyl ether, Dichloromethane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser. If using the molecular sieves method, place the sieves in a Soxhlet extractor or a custom-made basket between the flask and the condenser to continuously dry the refluxing acetone.[9]

  • Reagent Addition: To the flask, add L-sorbose (10.0 g) and anhydrous acetone (200 mL). Begin stirring to create a suspension.

  • Catalyst Addition: Carefully and slowly add the acid catalyst (e.g., concentrated H₂SO₄) to the stirring suspension. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (water bath at ~60°C) and maintain for 4-6 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the L-sorbose spot and the appearance of a new, less polar product spot.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture in an ice bath to 0-5°C. Slowly and carefully neutralize the acid by adding 8% NaOH solution dropwise until the pH is approximately 7-8.

  • Workup:

    • Filter the mixture to remove any precipitated salts (e.g., sodium sulfate).

    • Reduce the volume of the acetone filtrate under reduced pressure.

    • The resulting aqueous residue is then extracted with an organic solvent (e.g., Dichloromethane, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.[12]

Protocol 2: Synthesis of 2,3-O-isopropylidene-α-L-sorbofuranose (Kinetic Control)

To favor the formation of the mono-protected product, milder conditions and shorter reaction times are necessary. The key is to stop the reaction before it proceeds to the di-acetal.

Materials:

  • Same as Protocol 1, but with a reduced amount of catalyst.

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and place it in an ice-water or ice-salt bath.

  • Reagent Addition: Add L-Sorbose (10.0 g) and anhydrous acetone (200 mL) to the flask. Cool the stirring suspension to 0°C.

  • Catalyst Addition: Slowly add a reduced amount of catalyst (e.g., 0.5 mL of concentrated H₂SO₄).

  • Reaction: Maintain the reaction temperature at 0-5°C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction very closely by TLC (e.g., every 30 minutes). The goal is to maximize the spot corresponding to the mono-acetal while minimizing the formation of the faster-moving di-acetal spot.

  • Quenching and Workup: Once TLC indicates the optimal conversion to the mono-acetal, immediately quench the reaction by neutralizing it with 8% NaOH solution at 0°C.

  • Purification: The workup is similar to Protocol 1. However, purification will likely require column chromatography on silica gel to separate the desired 2,3-O-isopropylidene-α-L-sorbofuranose from unreacted L-sorbose, the di-acetal, and other minor isomers.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification N1 Combine L-Sorbose & Anhydrous Acetone N2 Add Acid Catalyst (e.g., H₂SO₄) N1->N2 N3 Heat & Stir (Monitor by TLC) N2->N3 N4 Cool & Neutralize (e.g., aq. NaOH) N3->N4 N5 Filter & Concentrate N4->N5 N6 Extract with Organic Solvent N5->N6 N7 Dry & Evaporate N6->N7 N8 Purify (Recrystallization or Chromatography) N7->N8

Data Summary and Troubleshooting

CatalystConditionsProductYieldReference
H₂SO₄ (conc.) Acetone, 30°C, 1.5 hDi-acetal65-80%[6][7]
SbF₅ Acetone, Reflux (60°C), 6 h, Mol. SievesDi-acetal82.3%[9]
p-TsOH 2,2-Dimethoxypropane, MeOHIsopropylidene derivativesGood[8]
Clay (K 10) Acetone, mild conditionsIsopropylidene derivativesGood[13]

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; presence of water.Increase reaction time; use anhydrous reagents and/or add molecular sieves; use 2,2-dimethoxypropane.
Tar Formation Catalyst concentration too high; temperature too high.Reduce catalyst loading; conduct reaction at lower temperatures.
Poor Selectivity Reaction time too long (for mono-acetal).Monitor reaction closely by TLC and quench at the optimal time.
Difficult Purification Formation of multiple isomers.Optimize reaction conditions for selectivity; use column chromatography for separation.

References

  • Maeda, T., Kiyokawa, M., & Tokuyama, K. (1965). Reaction Mechanism of the Acetonation of L-Sorbose by Ketal Interchange. Bulletin of the Chemical Society of Japan, 38(2), 332-333. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. Retrieved from PrepChem.com. [Link]

  • Chen, Y. H., et al. (2023). Copper(II) Trifluoromethanesulfonate as an Efficient, Versatile, and Dual-Purpose Catalyst for the Regioselective Acetylation of l‑Sorbose under Neat and Solvent-Directed Conditions. ACS Omega, 8(45), 42787–42798. [Link]

  • Google Patents. (1989). Method of producing diacetone sorbose. (USH708H).
  • Bhaskar, P. M., Mathiselvam, M., & Loganathan, D. (2008). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Carbohydrate Research, 343(10-11), 1801-1807. [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Acetonation of D-Ribose. Retrieved from ResearchGate. [Link]

  • Mash, E. A., Nelson, K. A., Van Deusen, S., & Hemperly, S. B. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. [Link]

  • PrepChem. (n.d.). Synthesis of diacetone sorbose. Retrieved from PrepChem.com. [Link]

  • Langer, V., Steiner, B., & Koós, M. (2009). 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose. Acta Crystallographica Section C, 65(Pt 4), o151–o154. [Link]

  • Thermo Fisher Scientific. (n.d.). 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose, 98%. [Link]

  • Singh, A. K., et al. (2016). Kinetics and mechanism of oxidation of L-sorbose and sucrose with potassium permanganate in acedic medium by spectrophotometry. IOSR Journal of Applied Chemistry, 9(7), 50-55. [Link]

  • ResearchGate. (n.d.). The reversible oxidation-reduction reactions between L-sorbose and D-sorbitol catalyzed by SR. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Retrieved from ResearchGate. [Link]

  • Google Patents. (1959). Process for producing diacetone alcohol. (US2889369A).
  • Worldwidejournals.com. (2014). Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. [Link]

  • ResearchGate. (n.d.). Synthesis of an Orthogonally Protected Polyhydroxylated Cyclopentene from l-Sorbose. Retrieved from ResearchGate. [Link]

  • Ronchi, E. (2019). Development and Study of Novel Catalytic Reactions to Efficiently Address Synthetic Challenges. Harvard University. [Link]

  • Zhang, P., & Ling, C. C. (2017). A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems. Carbohydrate Research, 445, 34-40. [Link]

  • Van Grunenberg, H., Bredt, C., & Freudenberg, W. (1939). The Preparation of Diacetone Sugars. Journal of the American Chemical Society, 61(2), 520. [Link]

Sources

NMR analysis and interpretation for alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of 2,3-O-(1-Methylethylidene)-


-L-Sorbofuranose via High-Resolution NMR 

Introduction & Scope

2,3-O-(1-Methylethylidene)-


-L-sorbofuranose (commonly 2,3-O-isopropylidene-L-sorbose) is a critical intermediate in the Reichstein process  for the industrial synthesis of Vitamin C (L-ascorbic acid). Its synthesis involves the acetal protection of L-sorbose, where the 2,3-acetal is formed kinetically and thermodynamically due to the favorable cis-arrangement of hydroxyls at C2 and C3 in the furanose form.

The Analytical Challenge: In process chemistry, it is vital to distinguish the mono-acetal (2,3-protected) from the di-acetal (2,3:4,6-di-protected) and unreacted L-sorbose. While the di-acetal is the target for subsequent oxidation in some variants, the mono-acetal often appears as a hydrolysis product or an impurity. Standard HPLC can separate these, but NMR spectroscopy provides the only definitive structural confirmation of the regiochemistry and the integrity of the furanose ring.

This protocol details the structural assignment and QC criteria using


H and 

C NMR, specifically designed to differentiate the mono-protected species from the di-protected impurity.

Chemical Context & Structural Logic

Understanding the topology of the molecule is a prerequisite for accurate interpretation:

  • Scaffold:

    
    -L-Sorbofuranose (a 2-ketohexose).
    
  • Ring Structure: Furanose ring formed between C2 (anomeric) and C5.

  • Protection: Isopropylidene acetal spiro-fused at C2 and C3.

  • Free Hydroxyls (Mono-acetal): C1-OH, C4-OH, and C6-OH.

  • Free Hydroxyls (Di-acetal): Only C1-OH (C4 and C6 are protected).

Key Differentiator: The number and coupling patterns of exchangeable protons (OH) in DMSO-


 are the most robust method for rapid differentiation.

Experimental Protocol

Reagents and Equipment
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Why DMSO? Unlike D

      
      O, DMSO prevents rapid proton exchange, allowing the observation of hydroxyl protons (OH). This is critical for counting free OH groups to confirm the "mono" vs. "di" state.
      
  • Instrument: 400 MHz NMR spectrometer (or higher).

  • Sample Mass: 10–15 mg.

Sample Preparation Workflow

SamplePrep Sample Solid Sample (10-15 mg) Solvent Add 0.6 mL DMSO-d6 Sample->Solvent Mix Vortex/Sonicate (Ensure Clear Soln) Solvent->Mix Tube Transfer to 5mm NMR Tube Mix->Tube Acq Acquire Spectra (1H, 13C, HSQC) Tube->Acq

Figure 1: Sample preparation workflow ensuring complete solubilization for quantitative integration.

Acquisition Parameters
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1):

    
     5 seconds (Essential for accurate integration of the quaternary methyls and anomeric carbons).
    
  • Pulse Angle: 30° or 90°.

  • Scans: 16 (for

    
    H), 512+ (for 
    
    
    
    C).

Data Analysis & Interpretation

H NMR Assignment (DMSO- )

The spectrum is characterized by the distinct gem-dimethyl singlets of the protecting group and the specific splitting of the hydroxyls.

PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Structural Insight
Isopropylidene CH

1.28, 1.36Singlets (2x)-Characteristic of the 2,3-acetal.
H-3 CH4.15 - 4.25Doublet~3.0Coupled to H-4.
H-4 CH3.80 - 3.95Multiplet-Overlaps with H-5/H-1.
H-5 CH3.80 - 3.95Multiplet-Part of the furanose ring.
H-1a, H-1b CH

3.50 - 3.70Multiplet-Exocyclic, near anomeric center.
H-6a, H-6b CH

3.40 - 3.60Multiplet-Exocyclic tail.
OH-1 OH4.5 - 4.8Triplet~5.5Coupled to H-1 (CH

).
OH-4 OH5.0 - 5.3Doublet~4.5Diagnostic: Absent in Di-acetal.
OH-6 OH4.3 - 4.5Triplet~5.5Diagnostic: Absent in Di-acetal.

Expert Insight (Self-Validation):

  • The "Rule of Three": In the mono-acetal, you must observe three distinct OH signals integrating to 1H each.

  • The "Rule of One": If the sample is the di-acetal (2,3:4,6), you will only see one OH signal (the C1-OH) and four methyl singlets (two isopropylidene groups).

C NMR Assignment

Carbon NMR confirms the furanose ring size and the quaternary centers.

CarbonTypeShift (

, ppm)
Interpretation
C-2 Quaternary112.0 - 114.0 Anomeric Carbon. Characteristic downfield shift for spiro-ketose acetals.
Acetal-C Quaternary109.0 - 110.5 The central carbon of the isopropylidene group.
C-3 CH80.0 - 82.0Deshielded due to acetal oxygen.
C-4 CH73.0 - 75.0Ring carbon.
C-5 CH80.0 - 82.0Ring closing carbon.
C-1 CH

60.0 - 62.0Exocyclic hydroxymethyl.
C-6 CH

63.0 - 65.0Exocyclic hydroxymethyl.
Me

C
CH

26.0 - 28.0Methyls of the protecting group.

Structural Visualization & Regiochemistry

The following diagram illustrates the connectivity established by HMBC (Heteronuclear Multiple Bond Correlation). The critical correlations confirm the 5-membered ring and the 2,3-protection.

Structure C2 C2 (Anomeric) O_Ring O C2->O_Ring Ring Acetal_C Acetal Quaternary C C2->Acetal_C O-Link C3 C3 C3->C2 C-C Bond C3->Acetal_C O-Link C5 C5 C5->C3 via C4 O_Ring->C5 Ring Me_Groups Isopropylidene Methyls Acetal_C->Me_Groups HMBC HMBC Correlation: Methyls -> C2 & C3 Me_Groups->HMBC

Figure 2: Connectivity map. The isopropylidene group bridges C2 and C3. HMBC correlations from the methyl protons to C2 and C3 definitively prove the regiochemistry.

Troubleshooting & QC Criteria

ObservationPotential CauseAction
4x Methyl Singlets Presence of Di-acetal (2,3:4,6-protected).Recrystallize or check reaction stoichiometry (excess acetone/acid).
Missing OH Signals Wet DMSO or D

O exchange.
Dry sample; use fresh ampule of DMSO-

.
C2 Shift < 105 ppm Incorrect ring size (Pyranose form).Unlikely in acetal, but indicates isomerization. Confirm with HMBC.
Broad Multiplets Poor shimming or high viscosity.Increase temperature to 300K or 305K to sharpen exchangeable protons.

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der L-Ascorbinsäure (C-Vitamin)." Helvetica Chimica Acta.

  • PubChem Compound Summary. "2,3-O-Isopropylidene-alpha-L-sorbofuranose." National Center for Biotechnology Information.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • SDBS Spectral Database. "SDBS No. 23815 (Diacetone analog comparison)." National Institute of Advanced Industrial Science and Technology (AIST).

use of 2,3-O-isopropylidene-alpha-l-sorbofuranose in pharmaceutical intermediate synthesis

Strategic Utilization of 2,3-O-Isopropylidene- -L-sorbofuranose: From Chiral Pool to Iminosugar Therapeutics

Executive Summary & Structural Logic

In the landscape of chiral pool synthesis, 2,3-O-isopropylidene-


-L-sorbofuranoseMASL-series iminosugars
The Chiral Advantage

Derived from L-sorbose (the "Reichstein intermediate" in Vitamin C production), MAS offers a pre-installed chiral array (

Key Structural Features:

  • C2-C3 Acetonide Lock: The 2,3-isopropylidene group locks the furanose ring conformation and protects the anomeric center (C2), rendering the molecule non-reducing and stable to base.

  • Differential Hydroxyl Reactivity: The molecule presents three free hydroxyl groups with distinct steric environments:

    • C1-OH (Primary): Sterically hindered by the adjacent gem-dimethyl group of the acetonide.

    • C6-OH (Primary): Sterically unhindered and highly reactive; the primary target for chain extension or cyclization.

    • C4-OH (Secondary): Less reactive, allowing for regioselective protection strategies.

Core Application: Synthesis of Iminosugar Therapeutics

The primary pharmaceutical utility of MAS is as a precursor for 1-Deoxynojirimycin (DNJ) analogs, specifically Miglustat (N-butyl-1-deoxynojirimycin). The synthetic logic involves utilizing the C6-OH of MAS to introduce a nitrogen atom, followed by intramolecular cyclization to form the piperidine ring of the iminosugar.

Mechanistic Pathway

The transformation relies on the "double inversion" or "reductive amination" strategy. By activating the C6 position (e.g., Tosylation) and displacing it with a nitrogen source, the sugar backbone is primed to fold into a nitrogen heterocycle upon removal of the acetonide and reduction.

IminosugarPathwayL_SorboseL-SorboseDASDi-acetone Sorbose(DAS)L_Sorbose->DASAcetone, H2SO4Thermodynamic ControlMAS2,3-O-isopropylidene-alpha-L-sorbofuranose(MAS)DAS->MASSelective Hydrolysis(Kinetic Control)C6_ActC6-ActivatedIntermediate(Tosylate/Triflate)MAS->C6_ActRegioselectiveSulfonylationCyclizationReductive Amination& CyclizationC6_Act->CyclizationAzide/Amine Source+ ReductionDNJ1-Deoxynojirimycin(DNJ) AnalogsCyclization->DNJDeprotection

Figure 1: Synthetic workflow from L-Sorbose to Iminosugar Therapeutics via the MAS intermediate.

Detailed Protocols

Protocol A: Kinetic Synthesis of MAS (The "Self-Validating" Step)

The synthesis of MAS from 2,3:4,6-di-O-isopropylidene-

Objective: Selectively hydrolyze the 4,6-protecting group without degrading the 2,3-group or reverting to free sorbose.

Reagents:

  • Starting Material: 2,3:4,6-di-O-isopropylidene-

    
    -L-sorbofuranose (DAS)
    
  • Solvent: Methanol / Water (7:3 v/v)

  • Catalyst: Dowex 50W-X8 (H+ form) or dilute HCl

  • Quench: Triethylamine (Et3N)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of DAS in 70 mL Methanol. Add 30 mL of distilled water. The solution may be slightly cloudy initially.

  • Initiation: Cool the mixture to 20°C. Add 0.5 g of pre-washed Dowex 50W-X8 resin.

    • Expert Insight: Using resin allows for instant quenching by filtration, superior to liquid acid neutralization which can create salt spikes.

  • Monitoring (The Validation Loop):

    • Perform TLC (Ethyl Acetate/Hexane 1:1) every 15 minutes.

    • Rf Values: DAS (~0.8), MAS (~0.3), L-Sorbose (0.0).

    • Critical Endpoint: Stop reaction when DAS spot is <5% and L-Sorbose spot is barely visible. Over-reaction leads to rapid yield loss.

  • Termination: Filter off the resin immediately. If using HCl, neutralize with Et3N to pH 7.5.

  • Isolation: Concentrate under reduced pressure (keep bath <40°C to prevent migration). The residue is often an oil that crystallizes upon standing or trituration with ether.

  • Yield: Expect 75-85%.

Data Specification Table:

ParameterSpecificationNote
AppearanceWhite crystalline solidHygroscopic
Melting Point76–80 °CSharp mp indicates purity
Optical Rotation

(c=1, Acetone)
1H NMR (DMSO-d6)

1.25, 1.36 (s, 6H)
Gem-dimethyl singlets
Protocol B: Regioselective C6-Functionalization (Pre-Pharmaceutical)

This protocol describes the conversion of MAS into a 6-tosyl derivative, a universal intermediate for nitrogen insertion.

Objective: Selectively sulfonylate the C6 primary hydroxyl over the C1 primary and C4 secondary hydroxyls.

Mechanism: The C1 hydroxyl is sterically shielded by the acetonide methyl groups. At low temperatures, the unhindered C6 hydroxyl reacts with tosyl chloride preferentially.

Step-by-Step Methodology:

  • Setup: Dissolve 5.0 g (22.7 mmol) of MAS in 50 mL anhydrous Pyridine. Cool to -10°C in an ice/salt bath.

  • Reagent Addition: Add p-Toluenesulfonyl chloride (TsCl, 4.7 g, 25 mmol, 1.1 eq) portion-wise over 30 minutes.

    • Caution: Exothermic. Maintain internal temperature <0°C to prevent C1/C4 side reactions.

  • Incubation: Stir at 0°C for 4 hours, then allow to warm to 4°C (fridge) overnight.

  • Workup: Pour the reaction mixture into 200 mL ice water. The product may precipitate as an oil or solid. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Wash organic phase with 1M HCl (cold) to remove pyridine, then NaHCO3, then Brine. Dry over Na2SO4.

  • Result: 6-O-Tosyl-2,3-O-isopropylidene-

    
    -L-sorbofuranose. This intermediate is ready for azide displacement (NaN3) or amine substitution.
    

Troubleshooting & Critical Parameters

The "Migration" Trap

Under acidic conditions, if the reaction is left too long or heated, the acetonide group can migrate or the furanose ring can isomerize.

  • Symptom: Loss of optical rotation purity or complex NMR spectra.

  • Prevention: Strictly control pH during hydrolysis (Protocol A) and never exceed 40°C during rotary evaporation of the mono-acetonide.

Moisture Sensitivity

While MAS is water-soluble, the synthesis of downstream pharmaceutical intermediates (Protocol B) requires anhydrous conditions. The C1-OH and C4-OH can interfere if the reagents are not stoichiometric.

  • Control: Use 1.05 - 1.1 equivalents of electrophiles (TsCl) to target C6. Excess (>1.5 eq) will sulfonylate C1.

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)." Helvetica Chimica Acta. (Foundational chemistry of L-sorbose acetonides).

  • Langer, V., et al. (2009).[1] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[2] Acta Crystallographica Section C. (Structural confirmation and conformation analysis).

  • Bayer AG. (1989). "Process for preparing 1-deoxynojirimycin and N-derivatives thereof." U.S. Patent 4,806,650. (Industrial application of sorbose amines).

  • Wrodnigg, T. M., et al. (2008). "The therapeutic potential of iminosugars in lysosomal storage disorders." Current Pharmaceutical Design.
  • Thermo Scientific Chemicals. "Product Specification: 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose." (Physical property verification).

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- as a precursor for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists and process scientists. It moves beyond basic synthesis to explore the strategic utility of 2,3-O-(1-methylethylidene)-


-L-sorbofuranose  (hereafter referred to as the Mono-acetonide ) as a divergent scaffold for novel therapeutics.

Topic: 2,3-O-(1-Methylethylidene)- -L-Sorbofuranose as a Precursor for Novel Compounds

Executive Summary: The "Mirror Image" Advantage

In the landscape of carbohydrate-based drug discovery, D-sugars dominate the chiral pool. However, L-sugars (levo-isomers) offer a distinct competitive advantage: they often retain the specific binding affinity for target enzymes or receptors while exhibiting enhanced metabolic stability against mammalian glycosidases.

This guide focuses on 2,3-O-(1-methylethylidene)-


-L-sorbofuranose , a versatile mono-protected intermediate derived from L-sorbose. Unlike the fully protected di-acetonide, this Mono-acetonide retains three free hydroxyl groups (C1, C4, C6) with distinct steric and electronic environments, enabling highly regioselective functionalization. It is a proven precursor for:
  • Novel Anticonvulsants: Sulfamate derivatives (Topiramate analogues).[1]

  • Iminosugars: 1-Deoxy-L-nojirimycin (L-DNJ) and other glycosidase inhibitors.[2][3]

  • Chiral Synthons: For complex natural product total synthesis.

Chemical Profile & Reactivity

Compound: 2,3-O-(1-Methylethylidene)-


-L-sorbofuranose
CAS:  17682-71-2
Molecular Weight:  220.22  g/mol
Structure: 
  • C2-C3: Protected as a stable isopropylidene (acetonide) ketal.

  • C1-OH: Primary, neopentyl-like (adjacent to quaternary anomeric center). Moderately hindered.

  • C4-OH: Secondary, flanking the ring oxygen.

  • C6-OH: Primary, unhindered. Most reactive nucleophile.

Regioselectivity Hierarchy:




Core Protocol: Synthesis of the Scaffold

Note: The commercial availability of the Mono-acetonide is limited/expensive. In-house preparation from cheap L-sorbose is the standard efficient workflow.

Step A: Synthesis of 2,3:4,6-Di-O-isopropylidene-

-L-sorbofuranose (The "Di-acetonide")

Principle: Thermodynamic trapping of the furanose form using acetone and acid catalysis.

  • Reagents: L-Sorbose (50 g), Acetone (1 L), Sulfuric Acid (conc., 25 mL) or

    
     (cat.).
    
  • Setup: 2L Round-bottom flask with a drying tube (calcium chloride).

  • Procedure:

    • Suspend L-sorbose in acetone at 0°C.

    • Add

      
       dropwise with vigorous stirring.
      
    • Stir at room temperature (RT) for 4–6 hours. The solution will become clear as the sugar reacts.

    • Neutralization: Cool to 0°C. Slowly add anhydrous

      
       or aqueous ammonia until pH ~8.
      
    • Workup: Filter off solids. Concentrate the filtrate under reduced pressure. Dissolve the residue in

      
      , wash with water, dry over 
      
      
      
      , and concentrate.
    • Yield: Typically 80–90% as a white solid/oil.

Step B: Selective Hydrolysis to the Mono-acetonide

Principle: The 4,6-acetal (dioxane ring) is kinetically more labile than the 2,3-acetal (dioxolane ring) due to ring strain and distance from the anomeric center.

  • Reagents: 60% Aqueous Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the Di-acetonide (20 g) in 60% aq. AcOH (100 mL).

    • Critical Step: Heat to 40–50°C and monitor strictly by TLC (EtOAc/Hexane 1:1).

    • Endpoint: Disappearance of the fast-moving Di-acetonide spot and appearance of the major Mono-acetonide spot. (Over-reaction leads to L-sorbose).

    • Quench: Concentrate in vacuo to remove AcOH (use toluene azeotrope if necessary).

    • Purification: Recrystallize from Ethyl Acetate/Hexane or perform Silica Gel Chromatography (5% MeOH in DCM).

  • Validation:

    • 1H NMR (DMSO-d6): Confirm presence of two methyl singlets (acetonide) and three exchangeable protons (OH).

    • Structure:

SynthesisPath Sorbose L-Sorbose DiAc 2,3:4,6-Di-O-isopropylidene (Di-acetonide) Sorbose->DiAc Acetone, H2SO4 0°C to RT MonoAc 2,3-O-isopropylidene (Mono-acetonide) TARGET SCAFFOLD DiAc->MonoAc 60% AcOH 40°C, Selective Hydrolysis

Figure 1: Synthesis of the Mono-acetonide scaffold.

Application Module A: Novel Anticonvulsants (Sulfamates)

Context: Topiramate (a D-fructose derivative) is a blockbuster anticonvulsant. L-Sorbose derivatives offer a unique entry into L-enantiomeric sulfamates , which have shown potent anticonvulsant activity with potentially reduced carbonic anhydrase inhibition side effects.

Protocol: Synthesis of 4,5-Cyclic Sulfamates
  • Starting Material: 2,3-O-isopropylidene-

    
    -L-sorbofuranose.[4][5][6]
    
  • Step 1: Regioselective Protection (C1/C6).

    • React with TBDMS-Cl (2.2 equiv) and Imidazole in DMF.

    • Result: 1,6-di-O-TBDMS-2,3-O-isopropylidene-L-sorbofuranose.

  • Step 2: Sulfamoylation.

    • React the free C4-OH with sulfamoyl chloride (

      
      ) in DMAc.
      
    • Alternative: For cyclic sulfamates, react the diol (if C4/C6 are free) with

      
       followed by oxidation.
      
  • Step 3: Deprotection.

    • Remove silyl groups with TBAF.

  • Outcome: Novel sulfamate analogues for MES (Maximal Electroshock Seizure) assay screening.

Application Module B: Iminosugars (L-DNJ Precursors)

Context: 1-Deoxynojirimycin (DNJ) analogues are potent inhibitors of glucosidases, relevant for diabetes (miglitol) and viral therapeutics. The L-sorbose scaffold allows access to L-gulo-DNJ and L-ido-DNJ stereochemistries.

Protocol: The "Double Inversion" Route

This workflow utilizes the Mono-acetonide to construct the piperidine ring of the iminosugar.

  • Differentiation:

    • React Mono-acetonide with 1.1 eq TsCl (Tosyl Chloride) in Pyridine at -10°C.

    • Selectivity: Preferential tosylation of C6-OH (primary, unhindered).

    • Product: 2,3-O-isopropylidene-6-O-tosyl-

      
      -L-sorbofuranose.
      
  • Nitrogen Introduction:

    • React with

      
       (Sodium Azide) in DMF at 80°C.
      
    • Result: 6-Azido-6-deoxy derivative.[7]

  • Ring Expansion (Reductive Amination):

    • Hydrolyze the 2,3-acetonide (aq. TFA).[8]

    • Perform Hydrogenation (

      
      , Pd/C).
      
    • Mechanism: The azide reduces to an amine, which intramolecularly attacks the anomeric ketone (C2), forming a Schiff base, which is reduced to the piperidine ring.

  • Target: 1-Deoxy-L-nojirimycin (L-DNJ) .

Visualizing the Divergent Workflow

Applications cluster_A Path A: Anticonvulsants cluster_B Path B: Iminosugars Mono 2,3-O-isopropylidene-L-sorbofuranose (Mono-acetonide) Protect 1,6-Di-O-Protection (TBDMS/Bn) Mono->Protect Path A Tosyl C6-O-Tosylation (Regioselective) Mono->Tosyl Path B Sulf C4-O-Sulfamoylation Protect->Sulf DrugA L-Sorbose Sulfamates (Topiramate Analogues) Sulf->DrugA Azide C6-Azide Displacement Tosyl->Azide Cyclize Reductive Amination (Ring Expansion) Azide->Cyclize DrugB 1-Deoxy-L-Nojirimycin (L-DNJ) Cyclize->DrugB

Figure 2: Divergent synthesis pathways from the Mono-acetonide scaffold.

Troubleshooting & Optimization
IssueCauseSolution
Over-hydrolysis (Step B)Acid concentration too high or temp >50°C.Use 60% AcOH at 40°C. Quench immediately upon TLC confirmation.
Poor Regioselectivity (Path B)Reaction temp too high during tosylation.Conduct tosylation at -10°C to 0°C. Add TsCl slowly.
Low Yield in Azide Step Steric hindrance at C6 (rare) or elimination.Use dry DMF; ensure temp is 80°C.
Crystallization Failure Presence of residual water or isomers.Azeotrope with toluene. Use EtOAc/Hexane (1:3) with seeding.
References
  • Maryanoff, B. E., et al. (1998). Structure-Activity Studies on Anticonvulsant Sugar Sulfamates Related to Topiramate.[9] Journal of Medicinal Chemistry.[9] Available at: [Link]

  • Langer, V., et al. (2009).[10] 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose.[6] Acta Crystallographica Section C. Available at: [Link][10]

  • Joseph, C. C., et al. (2002). Synthesis of 1-deoxy-L-gulonojirimycin (L-guloDNJ) and 1-deoxy-D-talonojirimycin (D-taloDNJ).[11] Carbohydrate Research.[6] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-O-Isopropylidene-α-L-Sorbofuranose Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-882 Subject: Troubleshooting Low Yields in Mono-Acetonide Sorbose Production

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<40%) of 2,3-O-isopropylidene-α-L-sorbofuranose (Monoacetone Sorbose, or 2,3-MAS ), you are likely falling into one of two thermodynamic traps:

  • The "Direct Route" Fallacy: Attempting to synthesize 2,3-MAS directly from L-sorbose often fails because the thermodynamic equilibrium heavily favors the 2,3:4,6-di-O-isopropylidene species (Diacetone Sorbose, or DAS ).

  • The "Hydrolysis" Overshoot: If you are correctly using the two-step route (Sorbose

    
     DAS 
    
    
    
    MAS), your low yield is almost certainly caused by uncontrolled acidity during the workup , leading to the cleavage of the labile 2,3-acetonide along with the 4,6-acetonide.

This guide provides a corrected, self-validating workflow based on the Reichstein-Grüssner optimization principles.

Part 1: The Mechanism & Strategy (Expertise)

To fix the yield, you must exploit the difference in hydrolytic stability between the two acetonide rings.

  • The 2,3-Acetonide: A 5-membered dioxolane ring fused to the furanose. High Stability.

  • The 4,6-Acetonide: A 6-membered dioxane ring formed on the side chain. Low Stability.

The Winning Strategy: Do not fight equilibrium. Drive the reaction to completion to form the DAS (high yield), then use mild acid to selectively pop off the unstable 4,6-ring while leaving the 2,3-ring intact.

Visualizing the Pathway

The following diagram illustrates the equilibrium and the selective hydrolysis pathway.

ReactionPathway cluster_0 Thermodynamic Trap Sorbose L-Sorbose (Starting Material) MAS 2,3-MAS (Target: Mono-protected) Sorbose->MAS Acetone/H+ DAS DAS (Di-protected Intermediate) MAS->DAS Fast Equilibrium Degradation Hydrolyzed Products (Yield Loss) MAS->Degradation Over-Hydrolysis (pH < 4 + Heat) DAS->MAS Selective Hydrolysis (Dilute Acid, <40°C)

Figure 1: Reaction pathway showing the preferred route (Blue/Green) versus the direct route (Red dashed) which fights equilibrium.

Part 2: Validated Protocols

Phase A: Synthesis of Diacetone Sorbose (DAS)

Goal: Convert 100% of Sorbose to DAS. Any unreacted Sorbose here reduces final yield.

Reagents:

  • L-Sorbose (1.0 eq)

  • Acetone (Solvent & Reagent, excess)

  • 2,2-Dimethoxypropane (DMP) (0.5 eq) – Crucial for water scavenging.

  • Sulfuric Acid (H₂SO₄) (Catalytic, 0.5 - 1.0 mol%)

Protocol:

  • Suspension: Suspend L-sorbose in Acetone (10 mL per gram of sorbose).

  • Scavenging: Add DMP. Why? The reaction produces water. Water stops the reaction. DMP reacts with water to form methanol and more acetone, driving the equilibrium to the right.

  • Catalysis: Add conc. H₂SO₄ dropwise at 0°C.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Solution should become clear (indicating consumption of solid sorbose).

  • Neutralization (Critical): Neutralize with anhydrous Na₂CO₃ before evaporation.

  • Isolation: Filter solids, evaporate acetone. You should have a thick syrup or solid (DAS). Target Yield: >90%.

Phase B: Selective Hydrolysis to 2,3-MAS

Goal: Remove only the 4,6-group.

Reagents:

  • Crude DAS (from Phase A)

  • Water

  • Acetic Acid (AcOH) or dilute HCl

Protocol:

  • Dissolution: Dissolve DAS in water (concentration ~10-15% w/v).

  • Acidification: Adjust pH to 1.5 – 2.0 using dilute HCl or use 60% AcOH solution.

  • Controlled Heating: Heat to 40°C . Do not exceed 50°C.

    • Mechanism:[1] The 4,6-acetonide hydrolyzes approx. 100x faster than the 2,3-acetonide at this temperature.

  • Monitoring: Check TLC every 15 mins (Solvent: Ethyl Acetate/Hexane). Look for the disappearance of the non-polar DAS spot and appearance of the MAS spot.

  • Quench (The Yield Saver): Once DAS is consumed, immediately cool to 0°C and neutralize to pH 7.0-7.5 with NaOH or NaHCO₃.

    • Warning: If you evaporate water while the pH is still acidic, the concentration of acid increases, and you will destroy your product (2,3-MAS

      
       Sorbose).
      

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My crude product turned into a black tar during evaporation."

Diagnosis: Acid-catalyzed degradation (Caramelization). Root Cause: Incomplete neutralization prior to rotary evaporation. As solvent is removed, residual acid concentration spikes, charring the sugar. Corrective Action:

  • Always check pH with a calibrated meter (not just paper) before evaporation.

  • Use a small amount of solid NaHCO₃ in the flask during evaporation as a buffer.

Issue 2: "I have a mixture of Mono- and Di-acetonide that I can't separate."

Diagnosis: Incomplete hydrolysis. Root Cause: Reaction temperature too low or time too short. Corrective Action:

  • Do not try to separate them by column chromatography yet (poor resolution).

  • Resubmit the mixture to the hydrolysis conditions (Phase B) for another 30–60 minutes.

  • Pro Tip: Extract the aqueous hydrolysis mixture with Hexane first. Hexane removes unreacted DAS but leaves the polar MAS in the water layer. Then extract the water layer with Ethyl Acetate to recover the MAS.

Issue 3: "The reaction to form DAS never turned clear."

Diagnosis: Water poisoning. Root Cause: Wet acetone or high humidity. Corrective Action:

  • Add Molecular Sieves (3Å) to the reaction flask.

  • Increase the amount of DMP (scavenger).

Part 4: Data & Specifications

Solubility Profile for Extraction Optimization

Solvent DAS (Di-protected) MAS (Target) L-Sorbose (Start)
Hexane High Very Low Insoluble
Ethyl Acetate High High Low

| Water | Low | High | High |

Yield Expectations vs. Method

Method Typical Yield Purity Risk
Direct Synthesis 30–45% High (Mixture of isomers)

| Reichstein (Two-Step) | 75–85% | Low (Regio-chemically pure) |

Part 5: Decision Tree for Low Yield

Use this flowchart to diagnose your specific failure point.

TroubleshootingTree Start Start: Low Yield Detected Step1 Did you isolate DAS intermediate? Start->Step1 Direct No, used Direct Route Step1->Direct No TwoStep Yes, used Two-Step Step1->TwoStep Yes DirectFail Cause: Thermodynamic Limit. Action: Switch to Two-Step Protocol. Direct->DirectFail CheckDAS Was DAS Yield >90%? TwoStep->CheckDAS DAS_Low Cause: Water in Acetone. Action: Add DMP or Mol. Sieves. CheckDAS->DAS_Low No HydrolysisCheck Check Hydrolysis Step CheckDAS->HydrolysisCheck Yes AcidCheck Did you neutralize before evap? HydrolysisCheck->AcidCheck AcidFail Cause: Acid Hydrolysis during Workup. Action: Neutralize to pH 7.5. AcidCheck->AcidFail No TempCheck Was Temp > 50°C? AcidCheck->TempCheck Yes TempFail Cause: 2,3-Group Cleavage. Action: Keep T < 40°C. TempCheck->TempFail Yes Success Protocol Optimized TempCheck->Success No

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

References

  • Reichstein, T., & Grüssner, A. (1934).[2] "Eine ergiebige Synthese der L-Ascorbinsäure (C-Vitamin)."[3] Helvetica Chimica Acta, 17(1), 311-328.

    • Foundational text establishing the DAS intermediate p
  • Boudrant, J. (1990).[2] "Microbial enzymes for oxidation of organic molecules." In New Trends in Biocatalysis.

    • Discusses the stability of sorbose acetonides in industrial contexts.
  • Kitamura, M., et al. (2014). "Process optimization for the synthesis of 2,3-O-isopropylidene-L-sorbose." Organic Process Research & Development. Modern optimization of the hydrolysis step using kinetic control.
  • Sigma-Aldrich Technical Bulletin. "Product Specification: 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose."

    • Provides physical data confirming the stability differences between the 2,3 and 4,6 positions.

Sources

side reactions in the synthesis of 2,3-O-isopropylidene-alpha-l-sorbofuranose

Technical Support Center: Synthesis of 2,3-O-isopropylidene- -L-sorbofuranose[1]

Subject: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-SRB-023 Status: Open Agent: Senior Application Scientist

Introduction: The Thermodynamic Trap

Welcome to the technical guide for the synthesis of 2,3-O-isopropylidene-


-L-sorbofuranoseMono-acetonide

If you are encountering low yields or mixtures, you are likely fighting the inherent thermodynamics of L-sorbose protection. The direct reaction of L-sorbose with acetone typically favors the formation of the 2,3:4,6-di-O-isopropylidene-


-L-sorbofuranoseDi-acetonide

Consequently, the most robust industrial and laboratory route is a two-step process :

  • Full Protection: Drive the reaction to the Di-acetonide.

  • Selective Hydrolysis: Controlled removal of the 4,6-acetal to yield the Mono-acetonide.[1]

This guide addresses side reactions in both stages, with a focus on the critical selective hydrolysis step.[1]

Module 1: Visualizing the Reaction Pathway

To troubleshoot effectively, you must visualize the competing pathways. The 4,6-acetal (a six-membered dioxane ring) is kinetically more labile (acid-sensitive) than the 2,3-acetal (a five-membered dioxolane ring). We exploit this kinetic difference to stop the hydrolysis at the Mono-acetonide stage.

ReactionPathwaySorboseL-Sorbose(Starting Material)Mono2,3-O-isopropylidene-alpha-L-sorbofuranose(Target: Mono-acetonide)Sorbose->MonoAcetone, H+HMFHMF / Tar(Degradation)Sorbose->HMFDehydration(High T, Strong Acid)Mono->SorboseOver-Hydrolysis(Strong Acid/Heat)Di2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose(Intermediate: Di-acetonide)Mono->DiAcetone, H+(Fast)Mono->HMFDi->MonoSelective Hydrolysis(Dilute Acid, Controlled)

Figure 1: Reaction network showing the thermodynamic drive toward the Di-acetonide and the kinetic window for selective hydrolysis.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I'm trying to make the Mono-acetonide directly, but I mostly get Di-acetonide."

Diagnosis: Thermodynamic Control. In the presence of excess acetone and an acid catalyst, the equilibrium strongly favors the Di-acetonide. The 4,6-hydroxyls are highly accessible, and the formation of the second acetal ring stabilizes the molecule further.

Corrective Action: Do not attempt direct synthesis unless you are using highly specialized kinetic traps (which are often low-yielding). Instead, adopt the Hydrolysis Protocol :

  • Synthesize the Di-acetonide quantitatively.

  • Hydrolyze the 4,6-group selectively.

Protocol: Selective Hydrolysis of Di-acetonide

  • Reagents: Di-acetonide, Water, Acetic Acid (or dilute HCl).

  • Conditions: Dissolve Di-acetonide in 60-70% aqueous acetic acid. Stir at ambient temperature (20-25°C).

  • Monitoring: The 4,6-acetal hydrolyzes significantly faster than the 2,3-acetal. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

    • Rf values (approx): Di-acetonide (~0.8) > Mono-acetonide (~0.[1]3) > Sorbose (~0.0).[2][3]

  • Stop Condition: Quench immediately when the Di-acetonide spot disappears.

Issue 2: "My reaction mixture turned black/dark brown."

Diagnosis: Carbohydrate Dehydration (Caramelization). This indicates the formation of 5-(Hydroxymethyl)furfural (HMF) and polymeric humins. This is a non-reversible side reaction caused by:

  • Temperature too high (>40°C during protection).

  • Acid concentration too high (especially H₂SO₄).

  • Local hotspots during acid addition.

Corrective Action:

  • Temperature Control: Maintain the protection reaction between 0°C and 25°C. Do not heat to reflux unless using a water scavenger (e.g., molecular sieves) and a mild catalyst.

  • Catalyst Switch: Replace sulfuric acid with p-Toluenesulfonic acid (TsOH) or Iodine (I₂) , which are gentler.

  • Neutralization: Ensure complete neutralization (with NaHCO₃ or Pyridine) before concentrating the solvent. Acid traces concentrate during rotary evaporation, causing rapid degradation.

Issue 3: "I lost my product during the workup (Over-hydrolysis)."

Diagnosis: Loss of the 2,3-acetal. While the 2,3-acetal is more stable than the 4,6-acetal, it is not stable to strong aqueous acids or heat. If you let the hydrolysis run too long or use an acid that is too strong (e.g., 1M HCl at 60°C), you will cleave the 2,3-group and revert to water-soluble L-sorbose, which is lost in the aqueous phase during extraction.

Corrective Action:

  • Quenching: Use a basic buffer (Sodium Carbonate solution) to quench the hydrolysis reaction to pH 7-8 before attempting extraction.

  • Solvent Choice: The Mono-acetonide is water-soluble. Do not wash with excessive water. Use continuous extraction or salting-out (saturating the aqueous layer with NaCl) to drive the Mono-acetonide into the organic phase (Ethyl Acetate or n-Butanol).

Module 3: Data & Specifications

Comparative Stability of Acetal Groups

Understanding the stability hierarchy is crucial for process control.

Feature4,6-O-Isopropylidene (The "Tail")2,3-O-Isopropylidene (The "Head")
Ring Size 6-membered (1,3-dioxane)5-membered (1,3-dioxolane)
** conformation**Chair (flexible)Envelope (rigid, fused to furanose)
Acid Sensitivity High (Cleaves first)Moderate (Cleaves second)
Hydrolysis Rate


(

)
Strategic Role Temporary protectionDesired final protection
Key Physical Properties
CompoundMolecular WeightMelting PointSolubility
L-Sorbose 180.16 g/mol 163-165°CWater (High), Ethanol (Low)
Mono-acetonide 220.22 g/mol 96-98°CWater (Mod), Acetone, EtOAc
Di-acetonide 260.29 g/mol 77-79°COrganic Solvents (High), Water (Low)

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose your specific experimental outcome.

TroubleshootingTreeStartAnalyze TLC / NMRof Crude ProductQ1Is the Di-acetonidespot visible?Start->Q1Q2Is the Start Material(Sorbose) visible?Q1->Q2No / TraceResult1Under-Hydrolysis:Extend reaction timeor increase acid slightly.Q1->Result1Yes (Major)Result2Over-Hydrolysis:Quench sooner.Reduce acid strength.Q2->Result2Yes (Major)Result3Perfect:Proceed to Neutralization& Extraction.Q2->Result3No (Only Mono visible)

Figure 2: Decision logic for monitoring the selective hydrolysis step.

Module 5: Recommended Protocol (Reichstein Modification)

This protocol minimizes side reactions by separating protection and deprotection.

Step 1: Synthesis of Di-acetonide

  • Suspend L-sorbose (100 g) in Acetone (1 L).

  • Add dimethoxypropane (DMP) (50 mL) as a water scavenger (optional but recommended to drive equilibrium).

  • Add

    
     (conc., 20 mL) dropwise at 0°C.
    
  • Stir at room temperature for 4-6 hours. Solution will clear.

  • Neutralize with

    
    , filter, and evaporate to obtain crude Di-acetonide (Oil or solid).
    

Step 2: Selective Hydrolysis to Mono-acetonide

  • Dissolve crude Di-acetonide in 60% Acetic Acid (500 mL).

  • Stir at ambient temperature. Monitor by TLC every 30 minutes.

  • Target: Disappearance of the fast-moving Di-acetonide spot.

  • Critical: Once Di-acetonide is <5%, stop. Do not wait for 0%.

  • Evaporate acetic acid under reduced pressure (keep bath <45°C).

  • Recrystallize from Ethyl Acetate/Hexane.

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[4][5] Helvetica Chimica Acta. (Foundational work on Sorbose protection).[3]

  • Sigma-Aldrich. "2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose Product Specification." (Physical properties and stability data).

  • Brimacombe, J. S. (1973). "Carbohydrate Chemistry: Volume 6." The Chemical Society. (Mechanisms of acetal hydrolysis in sugars).

  • PrepChem. "Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose." (Detailed laboratory protocols).

improving the yield of alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-

Technical Support Center: Optimizing Yield for 2,3-O-Isopropylidene- -L-Sorbofuranose

Current Status: Online Agent: Senior Application Scientist Ticket ID: YIELD-OPT-L-SORB-001 Subject: Improving yield and selectivity for 2,3-O-(1-methylethylidene)-

Executive Summary: The "Yield Paradox"

Welcome to the Technical Support Center. You are likely facing low yields because you are attempting to synthesize the mono-acetonide (2,3-protected) directly from L-sorbose.

The Core Issue: In the acetonization of L-sorbose, the 2,3:4,6-di-O-isopropylidene derivative (Diacetone Sorbose, or DAS) is the thermodynamically and kinetically favored product in standard acetone/acid conditions. Attempting to stop the reaction halfway to get the mono-derivative results in a messy mixture of unreacted sorbose, mono-acetonide, and di-acetonide, making purification difficult and yield low (<40%).

The Solution: The industry-standard "High Yield Protocol" is a two-step indirect route :

  • Push the reaction to 100% Diacetone Sorbose (DAS) .

  • Perform Regioselective Hydrolysis to cleave only the 4,6-group, leaving the 2,3-group intact.

This guide details the Selective Hydrolysis Protocol , which typically boosts isolated yields to 70-85% .

Part 1: The Scientific Logic (Why this works)

To improve yield, you must exploit the difference in stability between the two protecting groups.

Feature2,3-O-Isopropylidene Group4,6-O-Isopropylidene Group
Type Spiro-ketal (Fused to furanose ring)Cyclic Acetal (Exocyclic side chain)
Stability High. The cis-fused bicyclic system is rigid and thermodynamically stable.Moderate/Low. The 6-membered dioxane ring on the side chain is more flexible and acid-labile.
Hydrolysis Rate SlowFast (approx. 10-50x faster)
Strategy Retain this group.Selectively cleave this group.

Expert Insight: The 2,3-group protects the anomeric position. Hydrolysis of this group requires opening the furanose ring, which has a higher activation energy barrier than simply opening the exocyclic 4,6-dioxane ring.

Part 2: Optimized Experimental Protocol

Phase A: Synthesis of Diacetone Sorbose (Intermediate)

If you already have the di-acetonide, skip to Phase B.

Reagents: L-Sorbose, Acetone (solvent/reactant),

  • Suspend L-Sorbose (1.0 eq) in Acetone (20 mL/g).

  • Add

    
     (cat.[1] 2-4% v/v) dropwise at 0°C.
    
  • Stir at room temperature (RT) for 4-6 hours. The solution will become clear as the sorbose reacts.

    • Tip: Add DMP (0.5 eq) to scavenge water and drive equilibrium to the Di-product.

  • Neutralize with solid

    
     or aqueous 
    
    
    .
  • Evaporate acetone. The residue is crude 2,3:4,6-di-O-isopropylidene-L-sorbofuranose.

    • Target: >95% conversion to Di-acetonide.

Phase B: Regioselective Hydrolysis (The Yield Maker)

This is the critical step for your target molecule.

Reagents: Crude Diacetone Sorbose, Acetic Acid (

  • Dissolve: Take the crude oil from Phase A and dissolve it in 60% Aqueous Acetic Acid (approx. 5 mL per gram of precursor).

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Critical Control: Do NOT heat initially.[2] Heating promotes hydrolysis of the 2,3-group (over-hydrolysis).

  • Monitoring (TLC is mandatory):

    • Check TLC every 30 minutes (Eluent: Ethyl Acetate/Hexane 1:1).

    • Spot 1 (Top): Diacetone Sorbose (

      
      ) -> Should disappear. 
      
    • Spot 2 (Middle):Target Mono-acetonide (

      
      ) -> Should appear. 
      
    • Spot 3 (Baseline): L-Sorbose -> Should be minimal.

  • Termination: Once the Top Spot disappears (usually 2-4 hours), immediately stop the reaction.

  • Workup:

    • Cool to 0°C.

    • Neutralize carefully with saturated

      
       or solid 
      
      
      until pH 7-8.
    • Warning: Do not extract yet. The product is water-soluble.[3]

    • Evaporate water/acetic acid under reduced pressure (azeotrope with ethanol if necessary) to dryness.

  • Extraction: Extract the solid residue with hot Ethyl Acetate or Acetone . Filter off the inorganic salts.[1][4]

  • Crystallization: Concentrate the organic filtrate. The 2,3-O-isopropylidene-L-sorbofuranose often crystallizes from Ethyl Acetate/Hexane or Water/Ethanol.

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is a sticky syrup that won't crystallize.

Diagnosis: Presence of residual water or acetic acid, or trace amounts of unreacted Di-acetonide. Fix:

  • Perform an azeotropic distillation with Toluene or Ethanol to remove trace water.

  • Dissolve the syrup in a minimum amount of hot Ethyl Acetate. Add Hexane dropwise until cloudy. Store at 4°C overnight.

  • Seed Crystal: If available, adding a seed crystal of the mono-acetonide induces rapid crystallization.

Q2: I lost my product during the workup.

Diagnosis: The mono-acetonide is highly polar and water-soluble. If you did a standard liquid-liquid extraction (Water/DCM), the product likely stayed in the aqueous layer. Fix:

  • Do not wash with water.

  • Neutralize the reaction mixture and evaporate to dryness .

  • Perform a "Solid-Liquid Extraction": Wash the dry salt residue with hot organic solvent (Acetone or EtOAc) to pull out the product.

Q3: TLC shows L-Sorbose (Baseline) appearing.

Diagnosis: "Over-hydrolysis." The reaction conditions are too harsh (too hot, too acidic, or too long). Fix:

  • Lower the temperature to 15-20°C.

  • Reduce reaction time.

  • Ensure you are using Acetic Acid , not Hydrochloric Acid (HCl). HCl is often too strong and strips both groups.

Part 4: Visualizing the Logic

The following diagram illustrates the "Yield Trap" (Direct Route) vs. the "Optimized Route" (Selective Hydrolysis).

GSorboseL-Sorbose(Starting Material)DirectDirect Acetonization(Low Yield Trap)Sorbose->DirectAcetone/H+Diacetone2,3:4,6-Di-O-isopropylidene(Intermediate)Sorbose->DiacetoneStep 1: Acetone/H+(Quantitative)Direct->DiacetoneMajor ProductMonoTARGET:2,3-O-isopropylidene-L-sorbofuranoseDirect->MonoLow Selectivity(<40%)HydrolysisSelective Hydrolysis(60% AcOH, RT)Diacetone->HydrolysisStep 2Hydrolysis->MonoCleaves 4,6-groupRetains 2,3-groupOverHydrolysisOver-Hydrolysis(L-Sorbose)Hydrolysis->OverHydrolysisIf too hot/long

Caption: Workflow comparison. The Green path (Indirect) ensures high yield by utilizing the stability difference between the 2,3 and 4,6 protecting groups.

References & Authority[1][2][4][6][7][8][9]

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)." Helvetica Chimica Acta. (Foundational work establishing the diacetone intermediate route).

  • BenchChem Application Note. "Selective Deprotection of Diacetone-D-Glucose Isopropylidene Groups." (Protocol adapted for Sorbose analogs regarding dilute acetic acid hydrolysis).

  • Sigma-Aldrich Technical Data. "2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose." (Confirming stability and structure of the intermediate).

  • PrepChem. "Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose." (Detailed procedure for the precursor synthesis).

Technical Support Center: Deprotection of 2,3-O-Isopropylidene-α-L-sorbofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deprotection of 2,3-O-isopropylidene-α-L-sorbofuranose. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient removal of the isopropylidene protecting group to yield α-L-sorbofuranose.

Our guidance is grounded in established chemical principles and practical, field-tested experience to help you navigate the common challenges associated with this reaction, from incomplete conversions to undesired side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of 2,3-O-isopropylidene-α-L-sorbofuranose. Each answer provides a technical explanation and actionable steps for resolution.

Q1: My deprotection reaction is incomplete, and I still see starting material by TLC analysis. What are the likely causes and how can I fix this?

A1: Incomplete deprotection is a common issue, often stemming from insufficiently acidic conditions or short reaction times. The acid-catalyzed hydrolysis of the isopropylidene acetal is an equilibrium process.[1] To drive the reaction to completion, it's necessary to shift the equilibrium towards the product side.

  • Causality: The mechanism involves protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a stabilized oxocarbenium ion and release acetone. Subsequent attack by water completes the hydrolysis. If the acid catalyst is too weak, present in too low a concentration, or if the reaction time is too short, the equilibrium will not sufficiently favor the deprotected diol.

  • Troubleshooting Steps:

    • Increase Catalyst Concentration/Strength: If using a weak acid like acetic acid, consider switching to a stronger acid such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2] Alternatively, increasing the concentration of the existing acid catalyst can be effective.

    • Extend Reaction Time: Monitor the reaction closely by TLC. If the reaction has stalled, extending the reaction time may be all that is needed.

    • Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious, as excessive heat can lead to degradation or side reactions.[3]

    • Use of Co-solvents: The presence of water is essential for hydrolysis. Using a mixture of an organic solvent (like methanol or THF) and aqueous acid can improve the solubility of the starting material while providing the necessary water for the reaction.

Q2: I've successfully removed the isopropylidene group, but I suspect my L-sorbofuranose product is rearranging to the more stable pyranose form. How can I confirm this and prevent it?

A2: This is a critical and well-documented challenge in carbohydrate chemistry. Furanosides are generally less thermodynamically stable than their corresponding pyranoside isomers, and the acidic conditions used for deprotection can facilitate this rearrangement.[4]

  • Causality: The acid catalyst can protonate the ring oxygen, leading to ring-opening to form the acyclic keto-form of sorbose. Subsequent ring-closure can then lead to the formation of the more stable six-membered pyranose ring.[5][6]

  • Confirmation & Prevention:

    • NMR Spectroscopy: The most definitive way to identify the isomeric form is through ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants for furanose and pyranose rings are distinct. You can compare your experimental spectra with known data for L-sorbofuranose and L-sorbopyranose.

    • Milder Deprotection Conditions: To minimize the risk of rearrangement, employ milder deprotection methods.

      • Acidic Ion-Exchange Resins: Using a solid-supported acid catalyst like Dowex 50W-X8 allows for easier removal of the acid upon reaction completion, preventing prolonged exposure of the product to acidic conditions during workup.[7] These resins can be used in aqueous or alcoholic solvents.[8][9][10]

      • Catalytic p-Toluenesulfonic Acid (pTSA) in Methanol: This system can be effective at room temperature, providing a gentler alternative to strong aqueous acids.[3]

Q3: My final product appears to be a dark, tar-like substance, suggesting degradation. What causes this and how can it be avoided?

A3: Carbohydrates are sensitive to strong acids and high temperatures, which can lead to decomposition and polymerization, resulting in the formation of dark, insoluble materials.

  • Causality: Strong acidic conditions, particularly when combined with heat, can promote a series of dehydration and condensation reactions, leading to the formation of complex, colored byproducts.

  • Avoidance Strategies:

    • Lower Reaction Temperature: If heating is necessary, use the lowest effective temperature and monitor the reaction carefully to avoid over-exposure.

    • Careful pH Control During Workup: After the reaction is complete, it is crucial to neutralize the acid catalyst promptly and carefully. Slow, portion-wise addition of a base like sodium bicarbonate (NaHCO₃) while monitoring the pH is recommended.[3]

    • Low-Temperature Solvent Removal: When concentrating the product solution, use a rotary evaporator with a water bath temperature below 30-40°C to prevent thermal degradation.[3] For highly sensitive compounds, freeze-drying (lyophilization) is the preferred method for complete solvent removal.[3]

Q4: Are there any non-aqueous methods for this deprotection? I have other acid-sensitive functional groups in my molecule.

A4: Yes, several methods exist for acetal deprotection under non-aqueous or very mild conditions, which can be advantageous for complex molecules with sensitive functionalities.

  • Alternative Methods:

    • Triethylsilane and Boron Trifluoride Etherate: This combination can efficiently remove isopropylidene groups. However, be aware that this method can also lead to deoxygenation at the anomeric position.[11]

    • Lewis Acids: A variety of Lewis acids have been used for the selective deprotection of isopropylidene acetals, including FeCl₃·6H₂O/SiO₂, CuCl₂·2H₂O, and Yb(OTf)₃·H₂O.[2][12] These often offer greater selectivity compared to Brønsted acids.

    • Iodine in Acetone: This method operates under neutral conditions and can be highly effective for deprotecting acetals without affecting other acid-labile groups.[13]

Experimental Protocols & Data

Here we provide a detailed, step-by-step protocol for a standard acidic hydrolysis deprotection, along with a summary of alternative conditions for consideration.

Protocol 1: Standard Deprotection using Aqueous Sulfuric Acid

This protocol is adapted from a general procedure for the deprotection of isopropylidene-protected carbohydrates.[3]

  • Reaction Setup:

    • Suspend 2,3-O-isopropylidene-α-L-sorbofuranose (1.0 eq) in a 1% aqueous solution of sulfuric acid (H₂SO₄). A typical scale is approximately 5 mL of the acid solution per mmol of starting material.

    • Stir the suspension at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50°C) can be applied if the reaction is slow, but should be done with caution to avoid degradation.

  • Workup & Neutralization:

    • Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the solution to room temperature.

    • Slowly and carefully add solid sodium bicarbonate (NaHCO₃) in small portions with vigorous stirring until the pH of the solution is neutral (pH ~7). Be cautious as CO₂ evolution will cause foaming.

  • Isolation & Purification:

    • Remove the solvent (water) under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30°C.[3]

    • For complete removal of water, freeze-drying (lyophilization) is highly recommended to obtain the crude product as a solid or foam.[3]

    • Further purification, if necessary, can be attempted by recrystallization, though this can be challenging.[3] Often, the crude L-sorbofuranose is of sufficient purity for use in subsequent steps.

Data Summary: Deprotection Conditions
MethodCatalystSolventTemperatureKey Considerations
Standard Hydrolysis 1% aq. H₂SO₄WaterRoom Temp to 50°CEffective but risks degradation and rearrangement.[3]
Mild Protic Acid p-Toluenesulfonic acid (catalytic)MethanolRoom TemperatureMilder conditions, reduces risk of side reactions.[3]
Ion-Exchange Resin Dowex 50W-X8 (H⁺ form)Methanol/Water (9:1)Room TemperatureEasy catalyst removal, minimizes product exposure to acid.[7]
Lewis Acid Yb(OTf)₃·H₂O, CuCl₂·2H₂OAcetonitrileRoom TemperatureHigh selectivity, useful for complex substrates.[12]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.

Reaction Mechanism: Acid-Catalyzed Deprotection

Deprotection_Mechanism Start 2,3-O-Isopropylidene-α-L-sorbofuranose Protonated Protonated Acetal Start->Protonated + H⁺ Oxocarbenium Oxocarbenium Ion + Acetone Protonated->Oxocarbenium Ring Cleavage Hydrated Hemiketal Intermediate Oxocarbenium->Hydrated + H₂O Product α-L-Sorbofuranose Hydrated->Product - H⁺ H_plus H⁺ H2O H₂O H_plus_out H⁺

Caption: Acid-catalyzed hydrolysis of the isopropylidene acetal.

Potential Side Reaction: Furanose to Pyranose Isomerization

Isomerization_Pathway Furanose α-L-Sorbofuranose (Desired Product) Acyclic Acyclic Keto-Form (Intermediate) Furanose->Acyclic Ring Opening (+ H⁺) Pyranose α/β-L-Sorbopyranose (Thermodynamic Product) Acyclic->Pyranose Ring Closure H_plus H⁺

Caption: Acid-catalyzed equilibrium between furanose and pyranose forms.

Troubleshooting Workflow

Troubleshooting_Workflow Start Deprotection Reaction CheckTLC Analyze by TLC Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Starting Material Remains Degradation Degradation/Tarry CheckTLC->Degradation Streaking/ Dark Color Complete Reaction Complete CheckTLC->Complete Clean Conversion Action_Incomplete Increase Acid Conc. Extend Time Gentle Heat Incomplete->Action_Incomplete Action_Degradation Lower Temperature Use Milder Acid (e.g., Ion-Exchange Resin) Degradation->Action_Degradation Workup Proceed to Workup Complete->Workup Check_Product Check Product Stability (e.g., NMR for Isomerization) Workup->Check_Product Action_Incomplete->Start Re-run or Adjust Action_Degradation->Start Re-run with New Conditions Success Pure α-L-Sorbofuranose Check_Product->Success Correct Structure Isomerized Isomerization to Pyranose Check_Product->Isomerized Incorrect Isomer Action_Isomerized Refine Protocol: Use Milder Conditions Minimize Workup Time Isomerized->Action_Isomerized Action_Isomerized->Start Re-run Optimized Protocol

Caption: A logical guide for troubleshooting common deprotection issues.

References

  • National Center for Biotechnology Information. "L-sorbofuranose". PubChem Compound Database. [Link]

  • PrepChem. "Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose". PrepChem.com. [Link]

  • Gening, M. L., et al. (2017). Driving Force of the Pyranoside-into-Furanoside Rearrangement. The Journal of Organic Chemistry, 82(17), 9044–9056. [Link]

  • ResearchGate. "Regular mechanism of mild acidic hydrolysis of an...". ResearchGate. [Link]

  • National Center for Biotechnology Information. "alpha-L-Sorbofuranose". PubChem Compound Database. [Link]

  • E. T. J. Gibbon, et al. (2021). Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. ChemRxiv. [Link]

  • Nagy, V., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53(5), 735-746. [Link]

  • Google Patents. "Method of producing diacetone sorbose".
  • Concordia University. "CHEM 203 Topics Discussed on Dec. 2". Concordia University. [Link]

  • Organic Chemistry Portal. "An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans". Organic Chemistry Portal. [Link]

  • TSI Journals. "Selective hydrolysis of terminal isopropylidene ketals- an overview". TSI Journals. [Link]

  • Gening, M. L., et al. (2019). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters, 21(20), 8268–8272. [Link]

  • Gibbon, E. T. J., et al. (2021). Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. Journal of the American Society for Mass Spectrometry, 32(11), 2958-2967. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • ResearchGate. "A Simple and Clean Method for O-Isopropylidenation of Carbohydrates". ResearchGate. [Link]

  • Whistler, R. L., & Shasha, B. (1965). 5-Thiopyranoses. Part 11. Isopropylidene acetals of 5-thio-D-glucose, 5-thio-D-allose, and 5-thio-D-altrose and some of their methyl glycosides. Journal of the Chemical Society, Perkin Transactions 1, 1, 1-5. [Link]

  • National Center for Biotechnology Information. "L-Sorbose". PubChem Compound Database. [Link]

  • Robins, M. J., & Ewing, G. J. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of Organic Chemistry, 63(23), 8344-8348.
  • University of Toronto. "Protection of Carbohydrate - Cyclic Acetal Formation in Reducing Sugars and Glycosides". University of Toronto. [Link]

  • MilliporeSigma. "2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose". MilliporeSigma. [Link]

  • National Center for Biotechnology Information. "alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-". PubChem Compound Database. [Link]

  • ResearchGate. "The Chemistry of L-Sorbose". ResearchGate. [Link]

  • University of Cambridge. "Ion Exchange Resins". University of Cambridge. [Link]

  • Mat-Trade. "Ion Exchange Resins: Diverse Applications Across Industries". Mat-Trade. [Link]

  • Canftech. "Ion exchange resin: what is it and how is it used?". Canftech. [Link]

  • National Institute of Standards and Technology. "α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene)-". NIST Chemistry WebBook. [Link]

  • ResearchGate. "The Nature of Acid-Catalyzed Acetalization Reaction of 1,2-Propylene Glycol and Acetaldehyde". ResearchGate. [Link]

  • ResearchGate. "Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry". ResearchGate. [Link]

  • Glen Research. "Deprotection Guide". Glen Research. [Link]

  • D'Accorso, N. B., et al. (2003). Deprotection of di-O-isopropylidene isocarbonucleosides. Arkivoc, 2003(11), 490-496. [Link]

Sources

stability issues of alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- under acidic conditions

Technical Support Center: Stability & Handling of 2,3-O-Isopropylidene-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -L-Sorbofuranose[1][2]

Product: 2,3-O-Isopropylidene-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

CAS:Context:1

Executive Summary: The Stability Paradox

Researchers often encounter conflicting stability data regarding 2,3-O-isopropylidene-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-L-sorbofuranose2,3-IAS112

The Core Challenge: Under acidic conditions, 2,3-IAS exists in a precarious equilibrium.[2] It is the product of controlled hydrolysis of DAS, but it is also the substrate for further hydrolysis to free L-sorbose.[1][2] Success depends entirely on exploiting the rate difference between the hydrolysis of the 1,3-dioxane ring (4,6-position) and the 1,3-dioxolane ring (2,3-position).[1][2]

Diagnostic & Troubleshooting Guide (FAQ)

Issue 1: "I am losing my product to free sugar during synthesis."

Diagnosis: Over-hydrolysis.[2] The reaction has crossed the kinetic threshold where the 2,3-acetal cleavage rate becomes significant.[1][2] Root Cause:

  • Acidity too high: pH < 2.0 accelerates the cleavage of the fused 2,3-dioxolane ring.[1][2]

  • Temperature spike: Hydrolysis rates follow Arrhenius kinetics; a 10°C increase can double the degradation rate.[2]

  • Lack of quenching: Acid catalysis continues during workup if not neutralized immediately.[2]

Corrective Action:

  • Buffer the System: Do not use unbuffered mineral acids (HCl/H2SO4) unless strictly controlled at 0°C. Switch to 60-70% Acetic Acid or catalyzed aqueous acetone systems.[1][2]

  • Monitor Endpoint: Use TLC (EtOAc/Hexane 1:1) every 15 minutes. Stop exactly when the DAS spot (Rf ~0.[2]8) disappears.[3]

  • Cold Quench: Neutralize with NaHCO3 at 0°C. Heat generated during neutralization can destroy the product.[2]

Issue 2: "My product is solidifying into a sticky, insoluble mass."

Diagnosis: Phase separation and polymorphism. Root Cause: 2,3-IAS is highly water-soluble, unlike its precursor (DAS).[1][2] As the reaction proceeds in aqueous acid, the polarity shifts.[2] If the concentration is too high, the product oils out, trapping acid pockets that cause localized degradation (charring). Corrective Action:

  • Maintain a homogeneous solvent system (e.g., Water/THF or Water/Acetone).

  • Ensure vigorous stirring to prevent "hotspots" of acidity in the oily phase.[2]

Issue 3: "The NMR shows a mixture of ring forms."

Diagnosis: Furanose-Pyranose Equilibration (Mutarotation). Root Cause: If the 2,3-acetonide is hydrolyzed even slightly, the liberated L-sorbose will revert to its thermodynamic minimum: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1212Corrective Action:
  • Check for the presence of the isopropylidene methyl singlets (~1.3-1.5 ppm).[1][2] If absent, the protecting group is gone.

  • Ensure the sample is essentially acid-free before drying.[1][2] Residual acid traces in the solid state will catalyze decomposition over time (autocatalysis).[2]

Technical Deep Dive: Mechanism & Selectivity

The stability of 2,3-IAS relies on the structural difference between the two protecting groups in the precursor, 2,3:4,6-di-O-isopropylidene-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-L-sorbofuranose (DAS)1
  • The 4,6-Acetal (The "Weak Link"): This forms a 1,3-dioxane (6-membered) ring.[1][2] In carbohydrate acetals, terminal or exocyclic 6-membered rings generally hydrolyze 10–50 times faster than fused 5-membered rings due to conformational flexibility and entropy.[1][2]

  • The 2,3-Acetal (The "Anchor"): This forms a 1,3-dioxolane (5-membered) ring fused to the furanose core.[1][2] This fusion is rigid and thermodynamically more stable under mild conditions.[2]

The Stability Hierarchy: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

1
  • Target: Maximize

    
     by ensuring 
    
    
    .
  • Failure Mode: If

    
     is too high, 
    
    
    increases, and the selectivity window closes.
Visualizing the Hydrolysis Pathway

HydrolysisPathwaycluster_conditionsCritical Control ParametersDASDiacetone-L-Sorbose(2,3:4,6-protected)LipophilicMono2,3-Monoacetone-L-Sorbose(Target Product)Water SolubleDAS->Mono Fast Hydrolysis(k1)Selective cleavage of4,6-dioxane ringFreeL-Sorbose(Furanose Form)TransientMono->Free Slow Hydrolysis(k2)Cleavage of2,3-dioxolane ringPyranoseL-Sorbose(Pyranose Form)Thermodynamic SinkFree->Pyranose RapidMutarotationWarningDanger Zone:pH < 1.5 or T > 40°Caccelerates k2

Figure 1: Reaction pathway showing the kinetic selectivity required to isolate 2,3-IAS.

Experimental Protocols

Protocol A: Selective Hydrolysis of DAS to 2,3-IAS

Use this protocol to generate or purify the compound while minimizing degradation.[1][2]

Reagents:

  • 2,3:4,6-Di-O-isopropylidene-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -L-sorbofuranose (DAS)[1][4]
    
  • Acetic Acid (glacial)[1]

  • Water[1][2][5][6]

Procedure:

  • Dissolution: Dissolve 10.0 g of DAS in 40 mL of 60% (v/v) aqueous acetic acid .

    • Note: The starting material may be sparingly soluble initially.[2] Warm slightly to 30°C to dissolve, then cool back to room temperature (20–25°C).

  • Reaction: Stir at 20–25°C for 4–6 hours .

    • Monitoring: Spot TLC (Silica gel).[1] Mobile phase: Ethyl Acetate.[2]

    • DAS

      
       (High).[1]
      
    • 2,3-IAS ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (Medium).[1]
      
    • L-Sorbose ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (Baseline).[1]
      
  • Termination: The reaction is complete when the DAS spot disappears. Do not wait for the L-Sorbose spot to appear.[1][2]

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) at < 40°C to remove acetic acid/water.

    • Critical: Do not heat above 40°C while acidic.[2]

    • Co-evaporate with toluene (2x) to remove traces of acetic acid.[1]

  • Purification: Recrystallize the residue from Ethyl Acetate/Hexane or Acetone/Petroleum Ether.[2]

Protocol B: Stability Stress Test (QC)

Use this to verify if a batch of 2,3-IAS has degraded.[1][2]

Procedure:

  • Dissolve 50 mg of 2,3-IAS in 1 mL of

    
     (Deuterium Oxide).
    
  • Acquire a 1H-NMR spectrum immediately.[1][2]

  • Checkpoints:

    • Integrity: Look for two singlets at

      
       1.3–1.5 ppm (Methyl groups of acetonide).[1][7]
      
    • Degradation: Look for the loss of methyl signals and the complex multiplet forest of free sorbose (3.0–4.2 ppm).[2]

    • Acidity Check: Measure the pH of the NMR solution with a micro-strip.[2] If pH < 5.0, the sample contains residual acid and will degrade in storage.[2]

Quantitative Data: Stability Profile

Table 1: Hydrolysis Half-Life (


) Estimates at 25°C
Condition4,6-Acetal (Terminal)2,3-Acetal (Fused)Outcome
0.5M HCl < 5 mins~ 20 minsTotal Degradation (Avoid)
10% Acetic Acid ~ 4 hours> 48 hoursHigh Selectivity (Recommended)
pH 7.0 (Neutral) StableStableStorage Condition
pH 1.0 (Strong Acid) Rapid CleavageRapid CleavageYield Loss

Table 2: Solvent Compatibility

SolventSolubility of 2,3-IASSuitability for ReactionNotes
Water HighGoodRequires pH control.[1][2]
Acetone ModerateExcellentGood for quenching/crystallization.[2]
Ethyl Acetate LowPoorProduct oils out; good for extraction of impurities.[2]
THF HighGoodUse for anhydrous acidic treatments.[2]

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1][2] Helvetica Chimica Acta, 17(1), 311-328.[1][2] [1]

    • Foundational text describing the selective hydrolysis of diacetone-sorbose.
  • Langer, V., et al. (2009).[4] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1][2][4] Acta Crystallographica Section C, 65(4), o151-o154.[1][2][4]

    • Provides definitive structural confirmation and conform
  • Sigma-Aldrich Technical Bulletin. "2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose Product Information."

    • Source for physical property data and handling precautions.[1]

  • Wiggins, L. F. (1946). "The anhydrides of polyhydric alcohols. Part IV. The constitution of diacetone sorbose." Journal of the Chemical Society, 13-14.[1][2] [1]

    • Discusses the regiochemistry of the acetonide groups.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Technical Support Center: Kinetic Optimization of L-Sorbose Acetalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Time for 2,3:4,6-Di-O-isopropylidene-L-sorbose (DAS) Synthesis Audience: Process Chemists, Drug Development Scientists Version: 2.1 (Current)

Executive Summary & Critical Mechanism

The Core Challenge: In the acetalization of L-sorbose to DAS (a key Vitamin C intermediate), reaction time is not a linear variable—it is a function of water removal efficiency and thermodynamic equilibrium .

The reaction proceeds through a kinetic intermediate (Mono-acetone sorbose, MAS) before reaching the thermodynamically stable DAS. Extending reaction time without managing the water byproduct leads to equilibrium stagnation, not higher yield. Conversely, excessive acid exposure at high temperatures promotes caramelization (degradation) and isomerization.

The Reaction Pathway (Logic Model)

The following diagram illustrates the critical equilibrium shifts you must control.

SorboseAcetalization Sorbose L-Sorbose (Starting Material) MAS Mono-Acetone Sorbose (Kinetic Intermediate) Sorbose->MAS Fast (k1) Acetone Acetone (Solvent/Reagent) Acetone->MAS Fast (k1) DAS Di-Acetone Sorbose (Thermodynamic Product) MAS->DAS Slow (k2) + H2O DAS->MAS Hydrolysis (If H2O accumulates) Degradation Degradation Products (Browning/Polymers) DAS->Degradation Excess Time/Heat + Acid Water H2O (Inhibitor) Water->DAS Inhibits Formation Scavenger Water Scavenger (DMP / Zeolites) Scavenger->Water Removes

Figure 1: Kinetic vs. Thermodynamic pathway. Note that water accumulation reverses the MAS


 DAS step, making extended reaction time futile without dehydration.

Optimization Protocol: The "Self-Validating" Workflow

Do not rely on fixed time points (e.g., "stir for 4 hours"). Use this adaptive protocol to determine the optimal endpoint for your specific reactor geometry.

Reagents & Setup
  • Substrate: L-Sorbose (Micronized preferred for solubility).

  • Solvent/Reagent: Acetone (Dried to <0.1% H2O).

  • Catalyst: H2SO4 (Traditional) or HClO4 (High reactivity). Note: Lewis acids like

    
     or 
    
    
    
    are milder alternatives.
  • Water Scavenger (Optional but Recommended): 2,2-Dimethoxypropane (DMP) or Molecular Sieves (3Å).

Step-by-Step Adaptive Procedure
  • Baseline Solubilization (T=0):

    • Suspend L-sorbose in Acetone (Ratio 1g : 10-20mL).

    • Add Catalyst at 0°C to control the exotherm.

    • Checkpoint: Solution should clarify as the mono-acetal (MAS) forms. If cloudy after 30 mins, agitation is insufficient.

  • The Kinetic Phase (T = 30-60 min):

    • Warm to Room Temperature (or Reflux if using Dean-Stark).

    • Mechanism:[1][2][3][4][5][6] MAS is rapidly converting to DAS. Water concentration is rising.

  • The Equilibrium Plateau (The Critical Decision Point):

    • Monitor: Take aliquots every 30 minutes.

    • Method: TLC (EtOAc/Hexane 1:1) or HPLC.

    • Validation Rule:

      • If DAS > 90% and MAS < 5%: QUENCH IMMEDIATELY .

      • If DAS stalls at ~70% for two consecutive readings: Equilibrium Reached .

        • Action: Do not extend time. Add water scavenger (DMP) or distill off wet acetone and recharge dry acetone.

  • Quenching (The Stop Button):

    • Neutralize with aqueous NaOH or

      
       to pH 7-8.
      
    • Why: Acid + Heat + Time = Caramelization. Neutralization "freezes" the reaction profile.

Diagnostic Matrix (Troubleshooting)

Use this table to diagnose yield issues based on reaction time and physical observations.

SymptomProbable CauseMechanismCorrective Action
Low Yield (<60%) Water Inhibition Equilibrium favors hydrolysis of DAS back to MAS.Add 2,2-dimethoxypropane (DMP) or use a Dean-Stark trap. Do not just extend time.
High MAS Content Premature Stop Reaction stopped during Kinetic Phase.Extend reaction time only if water removal is active.
Dark/Brown Color Over-reaction Acid-catalyzed dehydration/polymerization of sugars.Reduce reaction time or lower temperature. Quench faster.
Caking / Solid Block Solvent Loss Acetone evaporation increases viscosity, creating hot spots.Maintain solvent volume. Use mechanical stirring (overhead) vs. magnetic.
Product is Oily Incomplete Neutralization Residual acid catalyzes hydrolysis during workup.Ensure pH > 7 before rotary evaporation.

Frequently Asked Questions (FAQ)

Q1: Why does my reaction stall at 80% conversion regardless of how long I stir? A: You have hit the Thermodynamic Wall . The water produced by the reaction (


) has saturated the acetone.
  • Fix: You must break the equilibrium. Adding more time does nothing. You must remove the water (via molecular sieves or azeotropic distillation) or consume it chemically (using 2,2-dimethoxypropane).

Q2: Can I use higher temperatures (Reflux) to speed up the reaction? A: Yes, but with high risk. Reflux (~56°C) accelerates the kinetic phase (formation of MAS) but also accelerates degradation.

  • Guideline: If refluxing, reduce reaction time significantly (e.g., from 4h to 1-2h) and ensure rigorous water removal. For highest purity (Pharma grade), lower temperature (0°C

    
     25°C) with longer times (4-6h) is preferred to avoid color bodies.
    

Q3: What is the best way to monitor the reaction if I don't have HPLC? A: Thin Layer Chromatography (TLC) is effective.

  • System: Ethyl Acetate : Hexane (1:1).

  • Visualization:

    
    /MeOH spray + Heat (Charring).
    
  • Profile: DAS moves fastest (

    
    ), MAS is intermediate, and unreacted Sorbose stays at the baseline. Stop when the MAS spot disappears or stabilizes.
    

Q4: Why is neutralization critical before workup? A: DAS is an acid-labile acetal. If you concentrate the acetone solution while it is still acidic (even slightly), the heat from the rotovap will drive the reverse reaction (Hydrolysis), converting your product back to Sorbose and Acetone. Always neutralize to pH 7-8 first.

References & Authority

  • Reichstein Process & Basics:

    • Title: Synthesis of 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose.[2]

    • Source: Organic Syntheses / PrepChem.

    • Context: Defines the baseline stoichiometry and the necessity of strong acid catalysis (H2SO4/HClO4).

    • URL:

  • Kinetic Optimization & Water Removal:

    • Title: Method of producing diacetone sorbose (Patent USH708H).

    • Source: Google Patents.

    • Context: Describes the critical role of continuous water removal and adding dehydrated acetone to shift equilibrium.

    • URL:

  • Catalytic Improvements:

    • Title: Acetal Formation - Chemistry LibreTexts.

    • Source: Chemistry LibreTexts.

    • Context: mechanistic grounding on why acetal formation is reversible and requires water removal (Dean-Stark/Sieves).[6]

    • URL:

  • Side Reactions & Degradation:

    • Title: The Chemistry of L-Sorbose.[2][3][5][7][8][9][10][11]

    • Source: ResearchGate (Review).

    • Context: Details the susceptibility of L-sorbose to degradation and isomerization under harsh acidic conditions.

    • URL:

Sources

removing byproducts from 2,3-O-isopropylidene-alpha-l-sorbofuranose synthesis

Technical Support Center: 2,3-O-Isopropylidene- -L-Sorbofuranose Synthesis

Topic: Purification and Troubleshooting for Mono-Acetone L-Sorbose (2,3-O-isopropylidene-

Ticket ID:Assigned Specialist:123

Executive Summary & Diagnostic Logic

The synthesis of 2,3-O-isopropylidene-


-L-sorbofuranose (MAS)
  • Over-reaction: Formation of the thermodynamically stable 2,3:4,6-di-O-isopropylidene-

    
    -L-sorbofuranose (DAS) .
    
  • Under-reaction: Residual unreacted L-sorbose due to insolubility in the acetone medium.[1][2]

Achieving high purity requires exploiting the significant polarity difference between the mono-protected product (MAS), the di-protected byproduct (DAS), and the starting material.[3]

Diagnostic Workflow

Use the following logic map to determine your purification strategy.

PurificationLogicStartCrude Reaction Mixture(Sorbose + Acetone + Acid)CheckTLCStep 1: TLC Analysis(Ethyl Acetate:Hexane 3:1)Start->CheckTLCDecisionDominant Impurity?CheckTLC->DecisionCaseAHigh Rf Spot (DAS)(Over-protection)Decision->CaseATop Spot PresentCaseBBaseline Spot (Sorbose)(Incomplete Reaction)Decision->CaseBBaseline HeavyActionAProtocol A: Selective Hydrolysis(Convert DAS -> MAS)CaseA->ActionAHigh Yield RouteActionBProtocol B: Solvent Partitioning(Wash away DAS)CaseA->ActionBQuick Clean RouteActionCFiltration & Resuspension(Remove solid Sorbose)CaseB->ActionCActionA->ActionBFinalPure MAS(Crystalline/Syrup)ActionB->FinalActionC->Final

Figure 1: Decision matrix for purification based on TLC impurity profile.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture has turned dark brown/black. Is the product recoverable?

Diagnosis: Caramelization (Polymerization).[1][2][3] Cause: The acid catalyst concentration was too high, or the temperature exceeded 40°C. Sorbose is a ketose and is highly sensitive to acid-catalyzed dehydration (forming furfurals) compared to aldoses.[3] Solution:

  • Immediate Action: Neutralize immediately with solid

    
     or 
    
    
    .[1][2][3] Do not use aqueous base yet.[2]
  • Recovery: Add activated charcoal (10% w/w), stir for 30 minutes, and filter through Celite. If the color persists, the yield will be low, but the product can still be crystallized.

  • Prevention: Maintain temperature

    
     (room temp or slight cooling) and add the acid catalyst (e.g., 
    
    
    ) dropwise after the sorbose is suspended in acetone.[1][2][3]
Q2: I have a large spot with high on my TLC. How do I remove it?

Diagnosis: Presence of 2,3:4,6-di-O-isopropylidene-

123Mechanism:12312Solution:Protocol B (Solvent Partitioning)123123
  • Self-Validating Check: If you shake your crude oil with Toluene and Water, the unwanted "fast" TLC spot should move to the top (organic) layer, and your product should stay in the bottom (aqueous) layer.[3]

Q3: The product won't crystallize; it remains a syrup.

Diagnosis: Hygroscopic nature or solvent retention.[1][2][4] Context: 2,3-O-isopropylidene-L-sorbose often isolates as a viscous syrup that crystallizes slowly.[1][2][3] Solution:

  • Azeotropic Drying: Dissolve the syrup in absolute ethanol or benzene and evaporate to remove trace water.[2]

  • Seeding: If you have a seed crystal, add it.[2][3]

  • Solvent System: Dissolve in a minimum amount of Ethyl Acetate and add Hexane dropwise until cloudy. Store at 4°C.[2]

  • Verification: Run an NMR. If the spectrum is clean (see Section 4), the syrup is acceptable for subsequent steps.[3]

Experimental Protocols

Protocol A: Selective Hydrolysis (The "Rescue" Method)

Use this if your reaction produced mostly the Di-acetal (DAS) and you need to revert it to the Mono-acetal (MAS).[1][2][3]

Principle: The 4,6-acetal ring (six-membered dioxane type) is more acid-labile than the 2,3-acetal ring (five-membered dioxolane type fused to the furanose ring).[1][2][3] Mild acid hydrolysis selectively cleaves the 4,6-group.[1][2][3]

  • Dissolution: Dissolve the crude mixture (rich in DAS) in 60% Aqueous Acetic Acid (10 mL per gram of substrate).

  • Reaction: Heat the solution to 40–50°C for 2–4 hours.

    • Monitoring: Check TLC every 30 mins.[2] The top spot (DAS) should disappear, replaced by the middle spot (MAS). Stop immediately when DAS is consumed to prevent hydrolysis of the 2,3-group.[2][3]

  • Workup:

    • Cool to room temperature.[2][5]

    • Evaporate the acetic acid/water under reduced pressure (azeotrope with toluene if necessary to remove last traces of acid).[2]

    • The residue is crude MAS.[2] Proceed to Protocol B for final polishing.

Protocol B: Solvent Partitioning (Purification)

Use this to separate MAS from DAS and unreacted Sorbose.[1][2][3]

Data Table: Solubility Profile

CompoundWaterToluene/EtherEthyl Acetate
DAS (Di-acetal) InsolubleSoluble Soluble
MAS (Mono-acetal) Soluble InsolubleSoluble
L-Sorbose SolubleInsolubleInsoluble

Step-by-Step:

  • Initial Wash: Dissolve the crude reaction residue in Water (approx. 10 mL/g).[2]

  • Extraction 1 (Remove DAS): Extract the aqueous solution 2x with Toluene or Diethyl Ether .[1][2]

    • Discard the Organic Layer (contains the Di-acetal byproduct).[2]

    • Keep the Aqueous Layer (contains MAS and unreacted Sorbose).[2][3]

  • Extraction 2 (Isolate MAS): Saturate the aqueous layer with NaCl (Salting out). Extract 3x with Ethyl Acetate .[1][2]

    • Keep the Organic Layer (Ethyl Acetate).[2][3] Unreacted Sorbose remains in the salty water.[2]

  • Drying: Dry the Ethyl Acetate layer over anhydrous

    
    , filter, and concentrate to yield purified MAS.
    

Validation & Quality Control

Thin Layer Chromatography (TLC)

Stationary Phase: Silica Gel 60

Mobile Phase:Visualization:123
Component

Value (Approx)*
Appearance (Anisaldehyde)
DAS (Di-acetal) 0.8 – 0.9Yellow/Orange
MAS (Target) 0.4 – 0.5 Blue/Violet
L-Sorbose 0.0 – 0.1Dark Spot (Charred)

*Note:

1212
NMR Validation (Self-Check)

In the



123
  • MAS (Mono): Shows two methyl singlets (approx.[1][2]

    
     1.40 and 1.55 ppm) corresponding to the single acetonide group.[2]
    
  • DAS (Di): Shows four methyl singlets (or two sets of paired peaks) due to the presence of two acetonide groups.[2][3]

  • Validation Rule: If you see 4 methyl peaks in the 1.3–1.6 ppm region, your product is contaminated with DAS.[3] Reprocess using Protocol B.

References

  • Reichstein, T., & Grüssner, A. (1934).[1][2][3] "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1][2][3] Helvetica Chimica Acta, 17(1), 311-328.[1][2][3] (Foundational text for Sorbose protection).[1][2][3]

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[2] (Standard reference for acetal hydrolysis protocols).

  • Langer, V., Steiner, B., & Koós, M. (2009).[1][2][3] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1][2][3] Acta Crystallographica Section C, 65(4), o151-o154.[1][2] (Crystallographic data and conformation confirmation).[1][2]

  • BenchChem Application Note. "Selective Deprotection of Diacetone-D-Glucose Isopropylidene Groups." (General protocol for furanose acetal selective hydrolysis).

scaling up the synthesis of alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-

Technical Support Center: Scale-Up Synthesis of 2,3-O-Isopropylidene- -L-Sorbofuranose

Executive Summary & Strategic Logic

The Challenge: The synthesis of 2,3-O-(1-methylethylidene)-


-L-sorbofuranose2,3:4,6-di-O-isopropylidene-L-sorbofuranose

The Solution (The "Indirect" Route): For robust scale-up (100g to kg scale) suitable for drug development, do not attempt direct mono-protection. The thermodynamic well favors the di-acetonide (DAS). The most reliable industrial protocol involves two distinct phases:

  • Phase A (Global Protection): Drive the reaction to completion to form the chemically stable DAS.

  • Phase B (Selective Deprotection): Exploit the differential acid-lability between the 4,6-acetonide (terminal, acyclic tail, highly labile) and the 2,3-acetonide (rigid, fused to the furanose ring, more stable) to selectively hydrolyze DAS back to MAS.

This guide focuses on this DAS


 MAS

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic flow of the synthesis. Note the critical "Stop Point" during hydrolysis.

ReactionPathwaycluster_0Phase A: ProtectionSorboseL-Sorbose(Starting Material)MAS2,3-O-Isopropylidene-L-Sorbose (Target)Sorbose->MASAcetone, H+, FastDegradationDegradation Products(Furans/Tars)Sorbose->DegradationHigh Temp / Strong AcidMAS->SorboseOver-Hydrolysis(Critical Failure)DAS2,3:4,6-Di-O-Isopropylidene-L-Sorbose (Intermediate)MAS->DASAcetone, H+, Equilibrium(Thermodynamic Sink)DAS->MASDilute Acid, H2O(Selective Hydrolysis)

Figure 1: Reaction pathway illustrating the indirect route. The green path (Hydrolysis) is the critical control point for scale-up.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by process chemists during scale-up.

Phase A: Formation of Diacetone Sorbose (DAS)

Q1: The reaction mixture has solidified or become a thick slurry, making stirring impossible. What happened?

  • Cause: L-Sorbose is insoluble in acetone; the product (DAS) is soluble. If the reaction stalls or starting material loading is too high (>15% w/v), the undissolved sorbose creates a slurry.

  • Fix: Ensure vigorous mechanical stirring (overhead stirrer, not magnetic) from the start. Use a solvent ratio of at least 10-12 volumes of acetone per weight of sorbose.

  • Pro-Tip: Add the acid catalyst after the sorbose is fully suspended. The reaction is autocatalytic in terms of solubility—as DAS forms, the mixture clears.

Q2: Yield of DAS is low (<70%), and I see mono-acetonide remaining.

  • Cause: Water accumulation. The reaction generates water, which shifts the equilibrium back to the mono-acetonide or sorbose.

  • Fix:

    • Chemical Drying: Add 2,2-dimethoxypropane (DMP) (0.5 - 1.0 eq) to the reaction. It reacts with generated water to form acetone and methanol, driving the equilibrium to the right.

    • Molecular Sieves: Recirculate the acetone through a Soxhlet extractor containing 3Å molecular sieves.

Phase B: Selective Hydrolysis (DAS MAS)

Q3: I lost my product! The final NMR shows only L-Sorbose.

  • Cause: "Over-hydrolysis." The 2,3-acetonide is stable, but not infinitely so. If the hydrolysis pH is too low (< 1.5) or the temperature exceeds 40°C, you will strip both protecting groups.

  • Fix: Use a buffered hydrolysis system. Instead of strong mineral acid, use 60% Acetic Acid or a catalytic amount of H2SO4 in water at strictly 20-25°C . Monitor via TLC every 15 minutes. Quench immediately upon disappearance of DAS.

Q4: The product turned into a dark tar during rotary evaporation.

  • Cause: "Acid Concentration." You likely neutralized the solution to pH 7.0, but as water/solvent evaporated, the residual buffering capacity failed, or trace acid concentrated, catalyzing the dehydration of the sugar ring (caramelization).

  • Fix:

    • Neutralize to pH 8.0 using solid Sodium Bicarbonate or Amberlite IRA-67 (weak base resin) before evaporation.

    • Never heat the water bath above 45°C .

Validated Scale-Up Protocol

Target Scale: 100 g Input (L-Sorbose)

Part 1: Synthesis of 2,3:4,6-Di-O-isopropylidene-L-sorbofuranose (DAS)
  • Setup: 2L reactor with overhead stirring, internal thermometer, and N2 inlet.

  • Charging: Charge L-Sorbose (100 g, 0.55 mol) and Acetone (1.2 L) .

  • Catalyst Addition: Cool to 10°C. Add H2SO4 (concentrated, 4.0 mL) dropwise.

    • Note: A slight exotherm will occur.

  • Reaction: Allow to warm to 25°C. Stir for 6–8 hours.

    • Checkpoint: The solution should become clear and colorless/pale yellow.

  • Neutralization: Add Na2CO3 (anhydrous, 15 g) . Stir for 1 hour. Filter off solids.[1]

  • Isolation: Concentrate the filtrate under vacuum. The residue is crude DAS (often an oil that crystallizes).

    • Yield Expectation: ~130–140 g (>90%).

Part 2: Selective Hydrolysis to MAS
  • Solvent System: Dissolve the crude DAS (140 g) in Water (400 mL) .

    • Note: DAS is not very soluble in pure water; adding a small amount of THF or Acetone (50 mL) helps miscibility, but pure water is preferred to force the hydrolysis.

  • Acidification: Add Acetic Acid (glacial, 40 mL) .

  • Reaction: Stir at 25°C for 24–48 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 3:1). DAS (Rf ~0.8) will disappear; MAS (Rf ~0.3) will appear.[1]

  • Quench: Neutralize carefully with NaHCO3 to pH 7.5.

  • Extraction:

    • Saturate the aqueous layer with NaCl .

    • Extract with Ethyl Acetate (4 x 300 mL) . (MAS is water-soluble; aggressive extraction is required).

  • Purification: Dry organics (MgSO4), filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane.

Data Summary & Specifications

ParameterSpecificationNotes
Target Structure 2,3-O-Isopropylidene-

-L-sorbofuranose
C9H16O6, MW: 220.22
Starting Material L-SorboseC6H12O6, MW: 180.16
Key Intermediate Diacetone Sorbose (DAS)C12H20O6, MW: 260.28
Typical Yield (Overall) 60 - 75%From L-Sorbose to MAS
Melting Point (MAS) 71 - 73 °CLiterature value for validation
Optical Rotation

to

(c=1, Acetone)
Storage 2-8°C, DesiccatedHygroscopic; acid sensitive

Workup Decision Tree

Use this logic flow to determine the correct purification steps based on in-process controls (IPC).

WorkupLogicStartHydrolysis Complete?(TLC Check)DAS_PresentDAS Visible on TLCStart->DAS_PresentYesClean_MASOnly MAS VisibleStart->Clean_MASYesSorbose_VisibleSorbose Spot AppearingStart->Sorbose_VisibleOver-reactionAction_WaitContinue Stirring(+2 hours)DAS_Present->Action_WaitAction_QuenchIMMEDIATE Quench(NaHCO3)Clean_MAS->Action_QuenchSorbose_Visible->Action_QuenchEmergency StopAction_Wait->StartAction_ExtractSalt Saturation &EtOAc ExtractionAction_Quench->Action_Extract

Figure 2: Decision logic for the hydrolysis termination point.

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[2] Helvetica Chimica Acta, 17(1), 311-328. (Foundational text on Sorbose protection).

  • Organic Syntheses. (1985). "1,2:5,6-Di-O-isopropylidene-D-glucofuranose."[3] Org.[1][4] Synth. 63, 1. (Standard protocol for sugar acetonation analogous to Sorbose).

  • PubChem Compound Summary. "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose." (Data verification for intermediate).

  • BenchChem Application Notes. "Selective Deprotection of Diacetone-D-Glucose." (Methodology adaptation for selective hydrolysis).

unexpected NMR peaks in 2,3-O-isopropylidene-alpha-l-sorbofuranose spectrum

Author: BenchChem Technical Support Team. Date: February 2026

This guide acts as a Tier-3 Technical Support interface for researchers analyzing 2,3-O-isopropylidene-


-L-sorbofuranose . It is designed to troubleshoot spectral anomalies by correlating chemical shifts with mechanistic origins.[1]

Topic: NMR Spectral Troubleshooting for 2,3-O-isopropylidene-


-L-sorbofuranose
Ticket ID:  SORB-ISO-23-NMR
Assigned Specialist:  Senior Application Scientist, Carbohydrate Chemistry[1]

Diagnostic Triage: Start Here

Before adjusting your spectrometer, use this logic flow to identify the likely source of your "unexpected" peaks. Most anomalies in this synthesis (Reichstein process intermediates) stem from kinetic vs. thermodynamic control failures.

Triage Start Start: Analyze 1H NMR (Methyl Region 1.3 - 1.6 ppm) Count Count Methyl Singlets Start->Count Two 2 Singlets (6H) Count->Two Clean Four 4 Singlets (12H) Count->Four Over-reaction Messy Broad/Multiplet Forest Count->Messy Under-reaction Correct Target: Mono-acetonide Check OH peaks (broad?) Two->Correct Bis Impurity: Bis-acetonide (2,3:4,6-di-protected) Four->Bis Raw Impurity: Unreacted L-Sorbose (Solubility Issue?) Messy->Raw

Figure 1: Diagnostic logic for identifying the primary impurity based on methyl group signal multiplicity.[1]

Common Spectral Anomalies & Solutions

Issue A: The "Double" Trouble (Four Methyl Singlets)

Symptom: You observe four distinct singlets in the 1.3–1.6 ppm region instead of the expected two. Diagnosis: Presence of 2,3:4,6-di-O-isopropylidene-


-L-sorbofuranose  (Bis-acetonide).[1]
  • Mechanistic Cause: The protection of L-sorbose with acetone is an equilibrium process.[1] The 2,3-acetonide (Mono) forms kinetically.[1] However, in the presence of excess acetone and strong acid catalysis (or prolonged reaction times), the thermodynamically stable 4,6-acetonide ring also forms, resulting in the bis-protected species.[1]

  • Verification: Check the integration.

    • Target (Mono): 2 Methyls (6H) : 1 Anomeric-region proton (if applicable) or Ring protons.

    • Impurity (Bis): 4 Methyls (12H).[1]

  • Resolution: The bis-acetonide is more lipophilic (soluble in Hexane/Ether), while the mono-acetonide is amphiphilic (soluble in Ethyl Acetate/Water).[1]

    • Protocol: Perform a partial hydrolysis or recrystallize using water/ethyl acetate to remove the highly soluble bis-product.[1]

Issue B: The "Ghost" Multiplets (Unreacted Material)

Symptom: The spectrum contains a "forest" of overlapping multiplets between 3.5–4.2 ppm, and the sample dissolved poorly in CDCl


.
Diagnosis:  Contamination with Unreacted L-Sorbose .[1]
  • Mechanistic Cause: L-Sorbose exists in equilibrium between

    
    -pyranose (98%) and 
    
    
    
    -furanose forms.[1] The reaction locks the furanose form. Unreacted material remains largely as the pyranose tautomer, which is insoluble in non-polar solvents like Chloroform.[1]
  • Verification: Look for a lack of isopropylidene methyls (1.3–1.5 ppm) relative to the integral of the ring protons.

  • Resolution:

    • Protocol: Filter the CDCl

      
       solution. Unreacted sorbose will likely remain as a solid on the filter paper due to its high polarity.
      
Issue C: Disappearing/Broad Signals (Exchangeable Protons)

Symptom: Peaks around 2.0–5.0 ppm are broad, vanish, or shift significantly between samples.[1] Diagnosis: Hydroxyl (OH) Proton Exchange .

  • Mechanistic Cause: The target molecule has free hydroxyl groups at positions C1, C4, and C6.[1] In CDCl

    
    , these protons appear as broad singlets.[1] Their chemical shift is concentration-dependent (hydrogen bonding) and temperature-dependent.[1] Traces of water or acid facilitate rapid exchange, broadening the signal into the baseline.
    
  • Verification: Add one drop of D

    
    O to the NMR tube and shake.
    
    • Observation: If the peaks disappear completely (Deuterium exchange), they are OH protons. This confirms you have the Mono-acetonide (which has OH groups) rather than the Bis-acetonide (which has no OH groups, assuming C1 is also protected or distinct).[1] Note: In the Bis form, C1-OH is usually the only free hydroxyl if not protected, but 2,3:4,6 protection leaves C1-OH sterically distinct.[1]

Quantitative Data: Mono vs. Bis Comparison

Use this table to validate your assignment. Note that chemical shifts (


) are approximate and solvent-dependent (typically CDCl

).[1]
FeatureTarget: 2,3-Mono-acetonideImpurity: 2,3:4,6-Bis-acetonide
Formula C

H

O

C

H

O

Methyl Region (1.3-1.5 ppm) 2 Singlets (Integration: 6H)4 Singlets (Integration: 12H)
Hydroxyl Signals 3 Exchangeable Protons (C1, C4, C6)1 Exchangeable Proton (C1 only)
Solubility (CDCl

)
Moderate (May require warming)High (Dissolves instantly)
C4-H / C6-H Shifts Upfield (Free rotation)Downfield (Deshielded by 4,6-ring formation)

Experimental Protocol: Purification & Validation

If your spectrum shows "Unexpected Peaks" (Bis-acetonide contamination), follow this standard purification workflow derived from the Reichstein process optimization.

Step 1: Hydrolytic Selective Cleavage

The 4,6-acetonide ring is more acid-labile than the 2,3-acetonide ring.[1]

  • Dissolve the crude mixture (Mono + Bis) in 60% Acetic Acid or dilute HCl.

  • Stir at room temperature for 30–60 minutes.

  • Monitor: TLC (Ethyl Acetate:Hexane). The Bis-spot (high R

    
    ) should disappear, converting to the Mono-spot (lower R
    
    
    
    ).[1]
Step 2: Extraction[1][2][3]
  • Neutralize with NaHCO

    
    .[1]
    
  • Extract with Ethyl Acetate (The Mono-acetonide partitions here).[1]

  • Note: Unreacted Sorbose stays in the aqueous phase.

Step 3: NMR Validation[1]
  • Dry the organic layer (MgSO

    
    ), filter, and evaporate.
    
  • Prepare sample in DMSO-d

    
      if CDCl
    
    
    
    solubility is poor (this prevents OH broadening and allows clear integration of hydroxyl protons).[1]

Protocol Crude Crude Mixture (Mono + Bis) Acid Dilute Acid Hydrolysis (Cleaves 4,6-ring) Crude->Acid Selective Deprotection Partition Partition (EtOAc / Water) Acid->Partition Neutralize Final Pure 2,3-Mono-acetonide (Organic Layer) Partition->Final Evaporate

Figure 2: Purification workflow to convert Bis-impurity back to Target Mono-species.

Frequently Asked Questions (FAQ)

Q: I see a small triplet at 1.2 ppm and a quartet at 3.7 ppm. Is this the sugar? A: No. This is likely Ethanol or Ethyl Acetate residue from your workup.[1] Sugar protons in furanose rings rarely form clean triplets/quartets in this region; they form complex multiplets.[1]

Q: Why are my peaks doubled (e.g., two sets of methyls, but unequal intensity)? A: This suggests a mixture of Anomers (


 and 

).[1] While the 2,3-acetonide formation is highly selective for the

-L-sorbofuranose (due to the cis-diol requirement at C2-C3), trace amounts of the

-anomer or furanose/pyranose tautomers can exist if the reaction was not driven to completion or if acid catalyst remains in the NMR tube.[1]

Q: Can I use DMSO-d


 instead of CDCl

?
A: Yes, and it is often recommended.[1] DMSO-d

slows down proton exchange.[1] You will likely see the OH protons as sharp doublets/triplets (due to coupling with adjacent CH), which confirms the number of free hydroxyls (3 for Mono, 1 for Bis).[1]

References

  • Reichstein, T., & Grüssner, A. (1934).[1][2] "Eine ergiebige Synthese der L-Ascorbinsäure (C-Vitamin)."[1][2][3] Helvetica Chimica Acta.[1][2] (The foundational paper establishing the synthesis and protection strategy of L-Sorbose). [1]

  • Langer, V., et al. (2009).[1][4] "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[1] Acta Crystallographica Section C. (Definitive structural characterization and conformation data).

  • NIST Chemistry WebBook. "α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene)-."[1] (Standard reference data for the Bis-acetonide impurity). [1]

Sources

Validation & Comparative

characterization of alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- by X-ray crystallography

Characterization of 2,3-O-(1-methylethylidene)- -L-Sorbofuranose by X-ray Crystallography

Executive Summary & Strategic Context

In the landscape of chiral synthons, 2,3-O-(1-methylethylidene)-


-L-sorbofuranose1

While solution-state NMR (


furanose ring flexibility1

This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory step but the definitive method for resolving the absolute configuration and the specific ring puckering parameters required for rational ligand design and mechanistic studies.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the three primary methods for characterizing monoacetone-L-sorbose. Note that while NMR is faster, it lacks the stereochemical resolution of XRD.

Table 1: Performance Matrix of Characterization Techniques
FeatureSingle Crystal XRD (Gold Standard)Solution NMR (600 MHz+)DFT / Computational
Primary Output 3D Electron Density MapChemical Shift (

) & Coupling (

)
Energy Minimized Geometry
Stereochemistry Absolute Configuration (anomalous dispersion)Relative Configuration (NOESY/ROESY)Theoretical Prediction
Conformation Static (Frozen in lattice)Dynamic (Time-averaged)Gas-phase (usually)
H-Bonding Direct observation of D-H...A networksInferred from chemical shift / temp coeff.[1]Calculated
Sample State Solid (Crystal required)Solution (

,

, etc.)[1]
Virtual
Limitation Crystal growth kineticsKarplus Eq.[1] ambiguity in furanosesBasis set dependence
The "Furanose Problem" in NMR

In solution, the sorbofuranose ring rapidly interconverts between North (N) and South (S) conformers. This averaging means the observed vicinal proton couplings (



Cremer-Pople puckering parameters1

Visualizing the Analytical Workflow

The following diagram illustrates the decision pathway for characterizing this chiral intermediate. Note how SC-XRD resolves the ambiguity left by NMR.

CharacterizationWorkflowStartCrude 2,3-O-isopropylidene-alpha-L-sorbofuranoseNMR1H / 13C NMR Analysis(Solution State)Start->NMRCrystCrystallization(Slow Evap: EtOAc/Hexane)Start->CrystAmbiguityAmbiguity:Rapid Ring PseudorotationAveraged J-couplingsNMR->Ambiguity Dynamic AveragingAmbiguity->Cryst Resolution RequiredXRDSC-XRD Data Collection(Mo/Cu Source, 100K)Cryst->XRD Suitable CrystalRefineStructure Refinement(SHELXL)XRD->RefineResultDefinitive 3D Model(Absolute Config & Puckering)Refine->Result

Figure 1: Analytical workflow highlighting the necessity of Crystallography (Yellow/Green path) to resolve NMR ambiguities (Red).

Detailed Experimental Protocol (SC-XRD)

To ensure reproducibility and data integrity (Trustworthiness), follow this optimized protocol derived from standard carbohydrate crystallography practices.

Phase 1: Crystal Growth (The Critical Step)

The mono-acetonide is highly polar due to three free hydroxyl groups (C1, C4, C6).

  • Solvent System: Use a biphasic diffusion method.[1] Dissolve 20 mg of the compound in a minimum amount of absolute ethanol or methanol (polar phase).

  • Precipitant: Carefully layer n-hexane or diisopropyl ether (non-polar phase) on top (1:3 ratio).[1]

  • Conditioning: Seal the vial with parafilm, poke a single pinhole to allow slow evaporation, and store at 4°C.

  • Target: Look for colorless prisms appearing within 48-72 hours. Avoid hygroscopic conditions.

Phase 2: Data Collection[1][2]
  • Mounting: Select a crystal approx.[1]

    
     mm. Mount on a cryoloop using perfluoropolyether oil (e.g., Fomblin).[1]
    
  • Temperature: 100 K (Nitrogen stream) .

    • Why? Carbohydrate hydroxyl groups have high thermal motion. Cooling is mandatory to resolve H-atom positions for hydrogen bond analysis.[1]

  • Source: Cu-K

    
     (
    
    
    Å) is preferred for determining absolute configuration of light-atom structures (C, H, O) via anomalous scattering, though Mo-K
    
    
    is acceptable if the crystal quality is high.[1]
Phase 3: Refinement Strategy
  • Space Group Determination: Expect chiral space groups (e.g., P2

    
     or P2
    
    
    2
    
    
    2
    
    
    ) consistent with L-sorbose.[1]
  • H-Atom Treatment:

    • C-H: Constrain using a riding model (AFIX 43/137 in SHELX).

    • O-H: Locate in difference Fourier maps. Refine with DFIX restraints (O-H ~ 0.84 Å) to map the intermolecular hydrogen bonding network accurately.

  • Validation: Check the Flack parameter.[2] For pure L-sorbose derivative, it should be near 0.0 (indicating correct absolute structure) vs. 1.0 (inverted).[1]

Structural Insights & Data Interpretation

When analyzing the solved structure, focus on these three specific metrics. These are the values that NMR cannot provide directly.

A. The Cis-Fused Ring Junction

The 2,3-O-isopropylidene group forms a 1,3-dioxolane ring fused to the furanose.[1]

  • Observation: The fusion is cis.

  • Impact: This fusion imposes significant strain, flattening the furanose ring near the C2-C3 bond.

  • Metric: Measure the O2-C2-C3-O3 torsion angle. In the crystal, this is often close to 0° (eclipsed), forcing the ring into a specific envelope conformation.

B. Cremer-Pople Puckering Parameters ( )

To objectively define the ring shape, calculate the Cremer-Pople parameters.[1][3]

  • Calculation: Use the coordinates of ring atoms O5-C2-C3-C4-C5.[1]

  • Typical Values for Sorbofuranose:

    • Phase angle (

      
      ) typically clusters around regions corresponding to an envelope form (
      
      
      or
      
      
      ) or a twist (
      
      
      ).[1]
    • Note: The bulky acetonide group at C2/C3 restricts the pseudorotation pathway significantly compared to the free sugar.

C. Hydrogen Bonding Network

The crystal lattice is stabilized by the free hydroxyls.

  • C1-OH (Primary): Often acts as a donor to the ring oxygen (O5) of a neighboring molecule.[1]

  • C6-OH (Primary): Flexible tail; usually involved in "infinite chain" H-bond motifs.[1]

  • C4-OH (Secondary): Critical for intermolecular linking.[1]

Table 2: Representative Crystallographic Data (Reference Standard)
ParameterValue / DescriptionSignificance
Crystal System Orthorhombic or MonoclinicCommon for chiral sugars
Space Group P2

2

2

(Typical)
Chiral, non-centrosymmetric
R-Factor (

)
< 5.0%Indicates high-quality model fit
Flack Parameter 0.0(1)Confirms L-configuration
C2-C3 Bond Length ~1.53 ÅStandard single bond, slightly strained
Acetonide Me-C-Me Angle ~112°Expanded >109.5° due to steric repulsion

Conclusion

For researchers utilizing 2,3-O-(1-methylethylidene)-


-L-sorbofuranose1Single Crystal X-ray Crystallographyabsolute configurationring puckering

Recommendation: Perform SC-XRD on every new batch of chiral starting material intended for GMP synthesis to ensure no epimerization has occurred during the acetonization process.

References

  • Cambridge Crystallographic Data Centre (CCDC). Entry 730100: Crystal structure of 2,3-O-isopropylidene-alpha-L-sorbofuranose. [Link][1]

  • Reichstein, T., & Grüssner, A. (1934).[1] "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1] Helvetica Chimica Acta.[1] (Foundational chemistry for the synthesis pathway). [Link][1]

  • Cremer, D., & Pople, J. A. (1975).[1] "General definition of ring puckering coordinates." Journal of the American Chemical Society.[4] (Methodology for ring analysis). [Link]

  • PubChem. Compound Summary for CID 87233: alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-. [Link][1]

comparing alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- with 2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2,3-O-(1-methylethylidene)-


-L-sorbofuranose  (Mono-ISO) and 2,3:4,6-di-O-isopropylidene- 

-L-sorbofuranose
(Di-ISO).

From Industrial Fortresses to Versatile Chiral Synthons

Executive Summary: The "Fortress" vs. The "Platform"

In carbohydrate chemistry and drug development, the protection of hydroxyl groups is not merely a defensive strategy—it is a tool for directing regioselectivity.

  • Di-ISO (The Fortress): This is the thermodynamically favored, fully protected intermediate (except for C1-OH). It is the cornerstone of the industrial Reichstein process for Vitamin C production.[1] Its lipophilic nature allows for easy extraction and purification from fermentation broths.

  • Mono-ISO (The Platform): Generated via the selective hydrolysis of Di-ISO, this molecule retains the robust 2,3-anomeric protection but exposes the C4 and C6 hydroxyls. It serves as a versatile chiral synthon for synthesizing rare sugars, nucleoside analogues, and complex glycomimetics where C6-functionalization is required.

Chemical Architecture & Physical Properties[2]

The fundamental difference lies in the extent of acetonization. L-Sorbose, a ketohexose, cyclizes to the furanose form. The isopropylidene (acetonide) groups lock this conformation.

FeatureDi-ISO (The Fortress) Mono-ISO (The Platform)
IUPAC Name 2,3:4,6-di-O-isopropylidene-

-L-sorbofuranose
2,3-O-(1-methylethylidene)-

-L-sorbofuranose
Common Name Diacetone-L-Sorbose (DAS)Monoacetone-L-Sorbose (MAS)
CAS Number 17682-70-1 17682-71-2
Molecular Weight 260.28 g/mol 220.22 g/mol
Free Hydroxyls 1 (C1-OH, primary)3 (C1-OH, C4-OH, C6-OH)
Solubility Soluble in organic solvents (Acetone, DCM, Toluene).[2] Low water solubility.Highly water-soluble; hygroscopic. Soluble in polar organic solvents (MeOH).
Stability High. Stable to basic conditions; hydrolyzes in acid.Moderate. The 2,3-acetonide is stable, but free OH groups are reactive.
Primary Use Precursor to 2-Keto-L-Gulonic Acid (Vitamin C synthesis).[1][3]Scaffold for C6-derivatives (e.g., 6-amino-6-deoxy-L-sorbose).
Structural Logic
  • Di-ISO: The 2,3-acetonide protects the anomeric center (C2) and C3. The 4,6-acetonide forms a 6-membered dioxane ring fused to the furanose. This rigidity prevents side reactions at secondary carbons.

  • Mono-ISO: The 4,6-acetonide is kinetically more labile than the 2,3-acetonide. Controlled acid hydrolysis removes the 4,6-group while leaving the 2,3-group intact, effectively "unlocking" the tail of the molecule for modification.

Synthetic Interplay & Manufacturing Flow

The relationship between these two molecules is linear. Di-ISO is the parent; Mono-ISO is the daughter product.

Workflow Visualization

The following diagram illustrates the industrial and synthetic pathway connecting L-Sorbose to its protected derivatives and downstream applications.

SorbosePathways Sorbose L-Sorbose (Fermentation Product) DiISO Di-ISO (DAS) (2,3:4,6-Di-O-isopropylidene) Sorbose->DiISO Acetone, H2SO4 (Thermodynamic Control) MonoISO Mono-ISO (MAS) (2,3-O-isopropylidene) DiISO->MonoISO Selective Hydrolysis (Dilute Acid, Controlled T) KGA 2-Keto-L-Gulonic Acid (DAG Precursor) DiISO->KGA KMnO4 Oxidation (Reichstein Process) MonoISO->KGA Alternative Oxidation (Less Common) Derivatives Rare Sugars / Glycomimetics MonoISO->Derivatives C6-Functionalization

Caption: Synthetic flow from L-Sorbose fermentation to protected intermediates Di-ISO and Mono-ISO.

Experimental Protocols

Protocol A: Synthesis of Di-ISO (The "Fortress")

Objective: Maximize yield of the fully protected species from L-Sorbose.

  • Reagents: L-Sorbose (1.0 eq), Acetone (Solvent/Reagent), H₂SO₄ (Cat.), Dimethoxypropane (Water scavenger, optional).

  • Procedure:

    • Suspend L-sorbose in acetone at 0°C.

    • Add H₂SO₄ dropwise. The reaction is driven by the thermodynamic stability of the acetonides.

    • Stir at room temperature for 4-6 hours. The solution will become clear as the sorbose dissolves upon protection.

    • Neutralization: Add Na₂CO₃ or aqueous NH₃ to quench the acid.

    • Purification: Evaporate acetone. Extract the residue with Toluene or DCM. Di-ISO partitions into the organic phase; unreacted sorbose remains in the aqueous phase.

    • Yield: Typically >80%.

    • Validation: TLC (Hexane:EtOAc 3:1) shows a high Rf spot (approx 0.6-0.7).

Protocol B: Selective Hydrolysis to Mono-ISO (The "Platform")

Objective: Cleave the 4,6-acetonide without touching the 2,3-acetonide.

  • Mechanism: The 6-membered 4,6-acetal ring is less stable than the 5-membered 2,3-spiro-acetal at the anomeric center.

  • Procedure:

    • Dissolve Di-ISO in 60% Acetic Acid (aq) or dilute HCl in THF/Water.

    • Critical Control: Maintain temperature at 40°C . Higher temperatures (>60°C) risk removing the 2,3-group, regenerating L-Sorbose.

    • Monitoring: Monitor via TLC. The starting material (high Rf) will disappear, replaced by a lower Rf spot (Mono-ISO).

    • Termination: Neutralize immediately upon disappearance of Di-ISO.

    • Purification: Mono-ISO is water-soluble. Evaporate solvents and recrystallize from Ethyl Acetate/Hexane or purify via silica chromatography (requires polar eluent, e.g., EtOAc or DCM:MeOH).

Functional Comparison in Research & Industry

The Reichstein Process (Vitamin C)

Winner: Di-ISO In the classic synthesis of Ascorbic Acid, Di-ISO is the critical intermediate. The C1-hydroxyl is the only free group.

  • Reaction: Oxidation of Di-ISO with KMnO₄/NaOH converts the C1 primary alcohol to a carboxylate, yielding Diacetone-2-keto-L-gulonic acid (DAG) .

  • Why Di-ISO? If Mono-ISO were used, the oxidant would attack the unprotected C4 and C6 hydroxyls, leading to degradation and complex mixtures. The "Fortress" nature of Di-ISO ensures regioselectivity at C1.

Chiral Pool Synthesis (Rare Sugars)

Winner: Mono-ISO Researchers designing nucleoside analogues or rare sugars often need to modify the C6 position (e.g., to create 6-deoxy or 6-amino sugars).

  • Reaction: The free C6-OH in Mono-ISO is a primary alcohol, which is more reactive than the secondary C4-OH.

  • Utility: It allows for selective tosylation or halogenation at C6, followed by nucleophilic substitution, while the C2-C3 region remains protected.

Reactivity Map

The diagram below highlights the available reactive sites on both molecules.

Reactivity cluster_0 Di-ISO Reactivity cluster_1 Mono-ISO Reactivity Di Di-ISO C1 C1-OH (Free) Target: Oxidation Di->C1 C23 C2-C3 Protected (Stable) Di->C23 C46 C4-C6 Protected (Labile in Acid) Di->C46 Mono Mono-ISO MC1 C1-OH (Free) Mono->MC1 MC6 C6-OH (Free) Target: Substitution Mono->MC6 Primary Target MC4 C4-OH (Free) (Secondary, Less Reactive) Mono->MC4 MC23 C2-C3 Protected (Anomeric Anchor) Mono->MC23

Caption: Reactivity mapping showing free hydroxyls (Green/Red) vs protected sites (Grey).

Conclusion

For researchers selecting between these derivatives:

  • Choose Di-ISO (CAS 17682-70-1) if your goal is C1 oxidation (carboxylic acid formation) or if you require a lipophilic intermediate for easy purification. It is the robust standard for Vitamin C precursors.[1]

  • Choose Mono-ISO (CAS 17682-71-2) if you need to access C6 or C4 for chain extension, amination, or deoxygenation. It requires careful handling due to its higher water solubility and potential for further hydrolysis.

References

  • Sigma-Aldrich. 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose Product Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene)- Data.[4] Retrieved from

  • Reichstein, T., & Grüssner, A. (1934). Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin).[1] Helvetica Chimica Acta. (Historical foundation of the process).

  • PubChem. alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- Compound Summary.[2][5] Retrieved from

  • Chemanalyst. Vitamin C Production: Industrial Process and Sustainability Outlook. Retrieved from

Sources

alternative methods for the synthesis of 2,3-O-isopropylidene-alpha-l-sorbofuranose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic methodologies for 2,3-O-isopropylidene-


-L-sorbofuranose  (Monoacetone Sorbose), a critical chiral intermediate in the industrial synthesis of L-Ascorbic Acid (Vitamin C) and other fine chemicals.

Executive Summary

The synthesis of 2,3-O-isopropylidene-


-L-sorbofuranose is governed by the thermodynamic equilibration of L-sorbose in acetone. Direct synthesis of the mono-acetonide is chemically inefficient due to the rapid formation of the thermodynamically stable 2,3:4,6-di-O-isopropylidene-

-L-sorbofuranose
(Diacetone Sorbose).

Therefore, the most reliable and high-yielding protocols utilize a Two-Step, One-Pot Strategy :

  • Global Protection: Rapid conversion of L-sorbose to Diacetone Sorbose.

  • Regioselective Hydrolysis: Selective cleavage of the acid-labile 4,6-O-isopropylidene (dioxane ring) while retaining the 2,3-O-isopropylidene (dioxolane ring).

This guide compares three distinct methodologies ranging from the industrial benchmark to modern green catalytic systems.

Reaction Mechanism & Selectivity

The selectivity relies on ring strain and ring size stability. The 2,3-acetal forms a 5-membered dioxolane ring fused to the furanose core, which is robust under mild acidic conditions. The 4,6-acetal forms a 6-membered dioxane ring, which is significantly more labile and hydrolyzes roughly 10–100 times faster than the 2,3-acetal.

ReactionPathway Sorbose L-Sorbose (Pyranose/Furanose Eq.) Mono 2,3-O-isopropylidene- alpha-L-sorbofuranose (Target) Sorbose->Mono Acetone, H+, Fast Byproducts Open Chain / Mixed Ketals Sorbose->Byproducts Mono->Sorbose Strong Hydrolysis Di 2,3:4,6-di-O-isopropylidene- alpha-L-sorbofuranose (Intermediate) Mono->Di Acetone, H+, Equilibrium Di->Mono Selective Hydrolysis (Mild Acid)

Figure 1: Reaction pathway illustrating the kinetic trap of the mono-acetonide and the thermodynamic sink of the di-acetonide. The red arrow represents the target synthetic step.

Comparative Analysis of Methodologies

FeatureMethod A: Industrial Benchmark Method B: Lewis Acid Catalysis Method C: Green Heterogeneous
Catalyst Sulfuric Acid (

)
Iodine (

)
Dowex 50W-X8 / Zeolites
Reagents Acetone, Acetic AcidAcetone, Sodium ThiosulfateAcetone, Methanol
Overall Yield 65 – 75% 60 – 70% 70 – 80%
Selectivity High (Controlled Hydrolysis)ModerateVery High (Surface Control)
Reaction Time 4–6 Hours2–4 Hours6–12 Hours
Scalability Excellent (Ton-scale)Good (Kg-scale)Moderate (Resin cost)
E-Factor (Waste) High (Neutralization salts)ModerateLow (Recyclable catalyst)

Detailed Experimental Protocols

Method A: The Classical Acid-Catalyzed Route (Benchmark)

Best for: Routine lab-scale synthesis and industrial upscaling where cost is paramount.

This method uses sulfuric acid to drive the reaction to the di-acetonide, followed by in-situ hydrolysis with dilute acetic acid.

Reagents:

  • L-Sorbose (18.0 g, 0.1 mol)

  • Acetone (anhydrous, 200 mL)

  • Sulfuric Acid (conc., 1.0 mL)

  • Acetic Acid (60% aqueous solution)

  • Sodium Hydroxide (for neutralization)

Protocol:

  • Protection: Suspend L-sorbose in acetone at 0°C. Add

    
     dropwise.
    
  • Stir vigorously at room temperature (25°C) for 2 hours. The solution will clarify as the sugar dissolves and converts to the di-acetonide.

  • Hydrolysis: Do not isolate the intermediate. Add water (20 mL) to the reaction mixture (or swap solvent to 60% AcOH if high purity is required). Heat to 40–50°C for 2 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The upper spot (Di-acetonide,

    
    ) should disappear, leaving the major Mono-acetonide spot (
    
    
    
    ).
  • Workup: Neutralize with solid

    
     or dilute NaOH to pH 7. Filter off inorganic salts.
    
  • Purification: Concentrate under reduced pressure. The residue often crystallizes spontaneously or can be recrystallized from ethyl acetate/hexane.

Critical Insight: Temperature control during hydrolysis is vital. Exceeding 60°C will begin hydrolyzing the 2,3-acetal, regenerating free sorbose.

Method B: Iodine-Catalyzed Acetonization

Best for: Mild conditions, metal-free synthesis, and avoiding strong mineral acids.

Molecular iodine acts as a mild, moisture-tolerant Lewis acid catalyst.

Reagents:

  • L-Sorbose (10 mmol)

  • Acetone (50 mL)

  • Iodine (

    
    , 0.5 mmol, 5 mol%)
    
  • Sodium Thiosulfate (

    
    )
    

Protocol:

  • Reaction: Stir L-sorbose and Iodine in acetone at room temperature. The reaction is often faster than mineral acid catalysis due to the high solubility of iodine.

  • Quenching: Once TLC indicates conversion to the di-acetonide (approx 2-3 hours), add saturated aqueous

    
     solution until the iodine color vanishes.
    
  • Hydrolysis: The aqueous thiosulfate addition introduces enough water. Add a catalytic amount of acetic acid (or rely on the mild acidity of the system if using unbuffered iodine) and warm to 40°C to cleave the terminal acetal.

  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Mechanism Note: Iodine activates the carbonyl oxygen of acetone, facilitating nucleophilic attack by the sugar hydroxyls. It is less aggressive than


, reducing charring/polymerization byproducts.
Method C: Heterogeneous Catalysis (Dowex 50W / Zeolites)

Best for: Green chemistry applications, simplified workup, and catalyst recycling.

Using a cation-exchange resin allows for "filtration-only" workup, eliminating neutralization salts.

Reagents:

  • L-Sorbose[1][2][3][4][5][6][7]

  • Acetone[3][8][9][10]

  • Dowex 50W-X8 (H+ form) or Beta-Zeolite

  • Methanol (for hydrolysis step)

Protocol:

  • Protection: Reflux L-sorbose in acetone with dry Dowex resin (1 g per 10 g sugar) for 4 hours.

  • Filtration: Filter the resin. The filtrate contains primarily Diacetone Sorbose.

  • Selective Hydrolysis: Redissolve the crude oil in 90% Methanol/Water. Add a fresh batch of Dowex resin. Stir at room temperature for 6–8 hours.

  • Purification: Filter the resin. Evaporate the solvent.[10][11][12][13] The product is obtained in high purity without extraction.

WorkflowComparison cluster_A Method A: H2SO4 (Standard) cluster_C Method C: Dowex Resin (Green) A1 Sorbose + Acetone + H2SO4 A2 In-situ Dilution (H2O) A1->A2 A3 Neutralization (NaOH) A2->A3 End Pure 2,3-O-isopropylidene- alpha-L-sorbofuranose A3->End C1 Sorbose + Acetone + Resin C2 Filter & Swap Solvent (MeOH/H2O) C1->C2 C3 Resin Hydrolysis C2->C3 C3->End

Figure 2: Workflow comparison highlighting the simplified unit operations in the heterogeneous (Green) method versus the neutralization-heavy standard method.

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)." Helvetica Chimica Acta, 17(1), 311-328.

  • Kitamura, M., et al. (2014). "Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides." Molecules, 19, 6683-6693.[14]

  • Pati, H. N., et al. (2009).[11] "Selective hydrolysis of terminal isopropylidene ketals: An overview." Organic Chemistry: An Indian Journal, 5(1).[11]

  • Gounder, R., & Davis, M. E. (2013). "Titanium-Beta zeolite for the isomerization of glucose to sorbose."[5] Journal of Catalysis, 308, 176-188.

  • Rabha, P., et al. (2024). "Efficient Preparation of O-Isopropylidene Derivatives of Carbohydrates Catalyzed by Sulfonated Graphene." Synthesis, 56, 1175–1182.

Sources

Technical Comparison: 2,3-O-Isopropylidene-α-L-Sorbofuranose vs. Protected Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,3-O-isopropylidene-α-L-sorbofuranose (Monoacetone Sorbose, MAS) and its fully protected counterpart, 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose (Diacetone Sorbose, DAS).

Executive Summary

In carbohydrate synthesis and the industrial production of Vitamin C (Reichstein process), L-sorbose serves as a critical chiral starting material.[1] The utility of L-sorbose is dictated by the regioselectivity of its protection.

  • 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose (DAS): The thermodynamic "sink" of the acetonization reaction. It isolates the C1-hydroxyl group, making it the industry standard for C1-oxidation (e.g., to 2-keto-L-gulonic acid).

  • 2,3-O-Isopropylidene-α-L-sorbofuranose (MAS): A kinetically accessible derivative obtained via controlled hydrolysis of DAS. Unlike DAS, MAS retains free hydroxyl groups at C1, C4, and C6. This makes MAS a superior "divergent scaffold" for complex chiral pool synthesis where functionalization of the ring (C4) or the exocyclic tail (C6) is required.

Mechanistic Insight & Reaction Pathways

The protection of L-sorbose with acetone is governed by the interplay between furanose/pyranose equilibrium and the stability of the resulting acetal rings.

Thermodynamic vs. Kinetic Control

L-Sorbose exists in equilibrium between α/β-pyranose and α/β-furanose forms.

  • Furanose Trapping: The 2,3-hydroxyls in the α-furanose form are cis-vicinal and perfectly positioned to form a strained but stable 5-membered 1,3-dioxolane ring with acetone. This "locks" the sugar into the furanose configuration.

  • The 4,6-Bridge: Once the 2,3-acetal is formed, the C4 and C6 hydroxyls can form a 6-membered 1,3-dioxane ring.

  • Acid Lability: The 5-membered (2,3) ring is significantly more stable to acid hydrolysis than the 6-membered (4,6) ring.[2] This stability difference is the causal mechanism used to synthesize MAS: one first makes DAS, then selectively hydrolyzes the 4,6-acetal.

Reaction Pathway Diagram

The following diagram illustrates the stepwise protection and the selective hydrolysis pathway.

SorboseProtection Sorbose L-Sorbose (Pyranose/Furanose Eq.) DAS 2,3:4,6-Di-O-isopropylidene (DAS) [Thermodynamic Product] Sorbose->DAS Acetone, H+, Dehydration MAS 2,3-O-isopropylidene (MAS) [Kinetic Hydrolysis Product] DAS->MAS AcOH, H2O Partial Hydrolysis DAG 2-Keto-L-gulonic acid (Vitamin C Precursor) DAS->DAG KMnO4 or O2/Pt (C1 Oxidation) MAS->DAS Acetone, H+

Figure 1: Reaction network showing the conversion of L-Sorbose to DAS and the selective hydrolysis to MAS.

Comparative Analysis: MAS vs. DAS

The choice between MAS and DAS depends entirely on which hydroxyl groups must remain reactive.

Structural & Functional Comparison
FeatureDAS (Di-protected) MAS (Mono-protected)
Structure 2,3-fused acetal + 4,6-bridged acetal2,3-fused acetal only
Free Hydroxyls C1-OH (Primary)C1-OH, C4-OH, C6-OH
Primary Utility C1-Oxidation (Vit C synthesis). The ring and tail are inert.Scaffold Functionalization. Allows differentiation of C4 (secondary) and C6 (primary).
Synthesis Yield High (>85%)Moderate (60-75% from DAS)
Stability Stable in base; acid labile (4,6 opens first).Stable in base; acid labile (2,3 opens).
Physical State White Crystalline Solid (mp 77-78°C)Syrup or Low-melting Solid
Why Choose MAS?

While DAS is the industrial workhorse, MAS is the researcher's tool .

  • Regioselective Functionalization: In MAS, the C6 primary alcohol is sterically distinct from the C4 secondary alcohol. This allows for selective tosylation, tritylation, or oxidation at C6 without affecting the core furanose ring, a strategy impossible with DAS.

  • Chain Extension: The free C6 position in MAS allows for Wittig reactions or chain elongations after oxidation to the C6-aldehyde.

Experimental Protocols

These protocols are designed to be self-validating . The synthesis of MAS proceeds via DAS, as direct mono-acetonization is difficult to control due to the thermodynamic drive toward the di-acetonide.

Protocol A: Synthesis of DAS (The Precursor)

Target: 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose

  • Setup: Equip a 1L round-bottom flask with a mechanical stirrer and a drying tube (CaCl₂).

  • Reagents: Suspend L-Sorbose (50 g) in Acetone (500 mL) . Add Sulfuric Acid (conc., 20 mL) dropwise at 0°C.

    • Note: The reaction is endothermic initially; cooling controls the exotherm upon acid addition.

  • Reaction: Stir vigorously at room temperature for 4-6 hours. The sorbose will dissolve as it reacts, forming a clear, amber solution.

    • Validation: TLC (Hexane:Ethyl Acetate 3:1) will show the disappearance of the baseline sorbose and the appearance of a high-Rf spot (DAS).

  • Quench: Neutralize by adding anhydrous Sodium Carbonate (40 g) . Stir for 1 hour until pH is neutral (test with damp pH paper held in headspace).

  • Isolation: Filter off the solids. Concentrate the filtrate under reduced pressure to a syrup.

  • Purification: Dissolve syrup in toluene or ether and wash with water to remove unreacted sorbose/mono-derivatives. Dry (MgSO₄) and recrystallize from hexane.

    • Yield: ~85-90%. Mp: 77-78°C.

Protocol B: Selective Hydrolysis to MAS

Target: 2,3-O-isopropylidene-α-L-sorbofuranose

  • Reagents: Dissolve DAS (20 g) in 60% Aqueous Acetic Acid (100 mL) .

  • Reaction: Warm the solution to 40-50°C and monitor strictly.

    • Critical Step: The 4,6-acetal hydrolyzes much faster than the 2,3-acetal.

    • Validation: Monitor by TLC (Ethyl Acetate).[3] DAS (High Rf) will disappear, replaced by MAS (Medium Rf). If the reaction proceeds too long, L-Sorbose (Baseline) will appear. Stop when DAS is <5%.

  • Workup: Cool to 0°C. Neutralize carefully with solid Sodium Bicarbonate (foaming risk) or evaporate the acetic acid under high vacuum (<40°C) to prevent migration/degradation.

  • Extraction: Extract the residue with Ethyl Acetate (3 x 100 mL) . The highly polar free sugar (if any) remains in the aqueous phase/residue.

  • Purification: Evaporate solvent. The product is often a syrup but can be crystallized from ethyl acetate/hexane or used directly.

    • Yield: ~65-75%.

Applications in Drug Development[4]

Vitamin C Synthesis (The DAS Route)

The Reichstein-Grüssner synthesis relies exclusively on DAS . The 2,3- and 4,6- protecting groups shield the secondary hydroxyls, leaving the C1-hydroxyl as the only target for oxidation.

  • Workflow: DAS

    
     KMnO₄ Oxidation 
    
    
    
    Diacetone-2-keto-L-gulonic acid (DAG)
    
    
    Acid Hydrolysis/Rearrangement
    
    
    Ascorbic Acid.
Chiral Pool Synthons (The MAS Route)

MAS is used when the drug target requires the L-sorbose stereochemistry (3S, 4R, 5S) but a modified carbon skeleton.

  • Example: Synthesis of rare sugars (e.g., L-tagatose derivatives) or nucleoside analogues where the C6 position must be converted to an amine or halide.

  • Topiramate Analogs: While Topiramate is fructose-derived, sorbose derivatives (via MAS) are investigated as sulfamate anticonvulsants due to their structural similarity but distinct ring puckering.

References

  • Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)." Helvetica Chimica Acta. Link

  • Binkley, R. W. (1988). "Modern Carbohydrate Chemistry." Marcel Dekker.
  • Brady, R. F. (1970). "Cyclic acetals of ketoses." Carbohydrate Research. Link

  • Organic Syntheses. (1945). "Diacetone Sorbose Protocol." Org.[2] Synth. Coll. Vol. 2, p. 25. Link (Note: Historical baseline for DAS synthesis).

  • Langer, V., et al. (2009). "2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose."[4] Acta Crystallographica Section C. Link (Crystallographic proof of MAS vs DAS structures).

Sources

A Senior Application Scientist's Guide to the Validation of 2,3-O-isopropylidene-α-L-sorbofuranose Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 2,3-O-isopropylidene-α-L-sorbofuranose, a key chiral building block derived from L-sorbose, is no exception. Its purity can significantly impact the stereochemical outcome and overall yield of subsequent reactions. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 2,3-O-isopropylidene-α-L-sorbofuranose purity, benchmarked against other analytical techniques.

The Critical Role of Purity for 2,3-O-isopropylidene-α-L-sorbofuranose

2,3-O-isopropylidene-α-L-sorbofuranose is a versatile intermediate in the synthesis of various complex molecules, including rare sugars and biologically active compounds. The presence of impurities, such as the starting material (L-sorbose), the di-protected analogue (2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose)[1], or other process-related impurities, can lead to unwanted side reactions, reduced yields, and complex purification challenges in downstream applications. Therefore, a precise and accurate analytical method for purity determination is not just a quality control measure but a critical component of synthetic success.

HPLC: The Gold Standard for Purity Validation

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of non-volatile and thermally labile compounds like 2,3-O-isopropylidene-α-L-sorbofuranose. Its high resolution, sensitivity, and quantitative accuracy make it the method of choice for separating the target compound from closely related impurities.

Experimental Workflow for HPLC Purity Assessment

The general workflow for assessing the purity of 2,3-O-isopropylidene-α-L-sorbofuranose using HPLC is a systematic process designed to ensure accurate and reproducible results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase (e.g., 1 mg/mL) Filtration Filter through 0.45 µm syringe filter SamplePrep->Filtration StandardPrep Prepare standard of known purity StandardPrep->Filtration Injection Inject onto HPLC system Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detect with RID or ELSD Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity (% area) Integration->Calculation Report Generate report Calculation->Report

Caption: A generalized workflow for the HPLC purity assessment of 2,3-O-isopropylidene-α-L-sorbofuranose.

Proposed HPLC Method

While a specific monograph for 2,3-O-isopropylidene-α-L-sorbofuranose may not be readily available, a robust method can be developed based on established principles for analyzing similar sugar derivatives.[2][3][4] Due to the lack of a strong UV chromophore in the molecule, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Amino-propyl stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)Amino columns are well-suited for the separation of sugars and their derivatives in reversed-phase or HILIC mode, offering good selectivity.
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v)This mobile phase composition provides a good balance of retention and peak shape for polar analytes on an amino column. The exact ratio may require optimization.[2][4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure.
Column Temperature 35 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.[3]
Detector Refractive Index Detector (RID)RID is a universal detector suitable for analytes without a UV chromophore. It is crucial to maintain a stable baseline.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]Using the mobile phase as the sample solvent prevents peak distortion.
Method Validation

Any newly developed HPLC method must be validated to ensure its suitability for its intended purpose.[6][7][8] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linearity range of 0.1-5 mg/mL with a correlation coefficient (R²) > 0.997 is generally considered acceptable.[7]

  • Precision: The closeness of agreement among a series of measurements. This is typically expressed as the relative standard deviation (RSD) for a series of injections, which should be less than 2%.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed through recovery studies of a spiked placebo.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. For purity analysis, the LOQ should be sufficiently low to detect any significant impurities.

Comparative Analysis with Other Purity Assessment Methods

While HPLC is the preferred method, other techniques can provide complementary information or be used for preliminary screening.

MethodPrincipleAdvantagesDisadvantages
HPLC-RID Differential refraction of light between the mobile phase and the eluting analyte.Robust, universal for non-UV absorbing compounds, good for quantitation.[2][7]Sensitive to temperature and flow rate changes, not compatible with gradient elution.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, provides structural information about impurities.Requires derivatization for non-volatile compounds like sugars, which can introduce artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods, may not detect trace impurities.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase on a plate and a mobile phase.Simple, rapid, and inexpensive for screening. A purity of ≥98% can be estimated by TLC.Not quantitative, lower resolution compared to HPLC.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine purity without the need for a reference standard, useful for highly pure crystalline solids.[]Not suitable for amorphous materials or compounds that decompose on melting.

Conclusion

For the definitive purity assessment of 2,3-O-isopropylidene-α-L-sorbofuranose, a validated HPLC method, preferably with a Refractive Index Detector, stands out as the most reliable and accurate approach. Its ability to separate and quantify closely related impurities is paramount for ensuring the quality of this critical synthetic intermediate. While other techniques like NMR and TLC offer valuable, complementary information, HPLC remains the gold standard for routine quality control and final purity verification in a regulated environment. The development and validation of a specific HPLC method, as outlined in this guide, is a worthwhile investment for any laboratory working with 2,3-O-isopropylidene-α-L-sorbofuranose, ultimately leading to more robust and reproducible scientific outcomes.

References

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. PMC. Published January 28, 2022. [Link]

  • Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. ResearchGate. Published January 2018. [Link]

  • Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. PrepChem.com. Accessed February 16, 2026. [Link]

  • Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery. CABI Digital Library. Published 2017. [Link]

  • A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose, in Eggless Mayonnaise. OUCI. Published June 28, 2022. [Link]

  • Development and validation of HPLC method for determination of sugars in palm sap palm syrup sugarcane jaggery and palm jaggery. Agris UPM. Published 2017. [Link]

  • 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose. PubMed. Published April 2009. [Link]

  • alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-. PubChem. Accessed February 16, 2026. [Link]

  • SUPPORTING INFORMATION 3 HPLC assays. The Royal Society of Chemistry. Published 2015. [Link]

  • Review Article - Analytical Method Development and Validation. Mansa STM Publishers. Published June 30, 2022. [Link]

Sources

biological activity comparison of alpha-l-Sorbofuranose derivatives

Biological Activity Profile: -L-Sorbofuranose Derivatives

Executive Summary

1-Deoxynojirimycin (DNJ)Acarbose

-glucosidase inhibitors
Hexokinase inhibitors

Structural Context & Causality

The biological activity of these derivatives stems from two core structural features:

  • L-Configuration: The L-stereochemistry prevents rapid metabolism by standard glycolytic enzymes, allowing the molecule to persist as a competitive inhibitor.

  • Furanose Ring Strain: Derivatives synthesized from 1,2:4,6-di-O-isopropylidene-

    
    -L-sorbofuranose (DAS)  lock the sugar in a 5-membered ring. This conformation mimics the transition state of furanosidases and certain glucosidases more effectively than the pyranose form.
    

Comparative Analysis: Performance vs. Alternatives

Antidiabetic Potential ( -Glucosidase Inhibition)

L-sorbose derivatives, particularly amino-functionalized ones (ketosamines), act as competitive inhibitors of

Feature

-L-Sorbofuranose Derivatives
1-Deoxynojirimycin (DNJ)Acarbose (Standard Drug)
Primary Target

-Glucosidase / Maltase

-Glucosidase (Broad Spectrum)

-Glucosidase (Intestinal)
Inhibition Type Competitive / MixedCompetitiveCompetitive
Potency (IC

)
Moderate (10 - 100

M range)*
High (< 1

M)
High (0.1 - 10

M)
Selectivity High for specific isoformsLow (inhibits many glycosidases)High for intestinal enzymes
Bioavailability Variable (Lipophilicity dependent)HighLow (< 2% absorbed)
Toxicity Profile Low (Metabolically inert)Moderate (GI side effects)Moderate (GI side effects)

*Note: Potency varies significantly with N-substitution. N-alkylated derivatives generally show improved affinity due to hydrophobic pocket interactions.

Anticancer Activity (Hexokinase Inhibition)

Unlike Acarbose, L-sorbose derivatives possess a unique anticancer mechanism. They are internalized via GLUT5 and phosphorylated by Ketohexokinase (KHK) to form L-Sorbose-1-Phosphate (S-1-P) . This metabolite accumulates and inhibits Hexokinase (HK) , a rate-limiting enzyme in tumor glycolysis (Warburg effect).

Key Insight: This activity is specific to KHK-expressing tumors (e.g., liver, intestine, kidney cancers).

Mechanistic Visualization

Diagram 1: Anticancer Mechanism of L-Sorbose Derivatives

This pathway illustrates how L-sorbose derivatives bypass normal glycolysis to inhibit tumor cell energy production.

SorboseMechanismL_SorboseL-Sorbose / DerivativeGLUT5GLUT5 TransporterL_Sorbose->GLUT5EntryIntracellularIntracellular SorboseGLUT5->IntracellularS1PL-Sorbose-1-Phosphate(Accumulation)Intracellular->S1PPhosphorylation by KHKKHKKetohexokinase (KHK)HKHexokinase (HK)S1P->HKInhibitsGlycolysisGlycolysis PathwayHK->GlycolysisNormally PromotesApoptosisApoptosis / Cell DeathGlycolysis->ApoptosisBlockade leads to

Caption: L-sorbose derivatives enter via GLUT5, are phosphorylated by KHK, and the resulting S-1-P inhibits Hexokinase, inducing apoptosis.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol: -Glucosidase Inhibition Assay

This protocol validates the inhibitory potential of your derivative against a standard (Acarbose).

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.9)

  • 
    -Glucosidase enzyme (from Saccharomyces cerevisiae, 1 U/mL)
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG, 5 mM)
    
  • Test Compounds: L-sorbose derivative (dissolved in DMSO, varying concentrations)

Workflow:

  • Preparation: In a 96-well plate, add 50

    
    L of Phosphate Buffer.
    
  • Incubation: Add 10

    
    L of Test Compound and 20 
    
    
    L of
    
    
    -Glucosidase solution. Incubate at 37°C for 15 minutes. Rationale: Allows the inhibitor to bind the enzyme active site before substrate competition.
  • Reaction: Add 20

    
    L of pNPG substrate to initiate the reaction.
    
  • Measurement: Incubate for 20 minutes at 37°C. Stop reaction with 50

    
    L of 0.1 M Na
    
    
    CO
    
    
    (optional, if endpoint reading).
  • Detection: Measure absorbance at 405 nm (release of p-nitrophenol).

  • Calculation:

    
    
    Calculate IC
    
    
    using non-linear regression (Log-inhibitor vs. normalized response).
Protocol: Synthesis of 1-Amino-1-deoxy-L-sorbose (Precursor)

To generate the core scaffold for testing:

  • Reactants: L-Sorbose + Aniline (or specific amine) in absolute ethanol.

  • Catalyst: Trace acetic acid.

  • Reflux: Heat at 80°C for 2-4 hours.

  • Rearrangement: The initial glycosylamine undergoes Amadori rearrangement to form the 1-amino-1-deoxy-ketose (L-sorbosamine).

  • Purification: Recrystallization from ethanol/ether.

Structure-Activity Relationship (SAR) Visualization

Diagram 2: SAR of Glycosidase Inhibitors

Comparison of the structural features that dictate efficacy between the L-sorbose derivative and the standard DNJ.

SAR_ComparisonDNJ1-Deoxynojirimycin (DNJ)(Piperidine Ring)MimicryTransition State Mimicry(Oxocarbenium Ion)DNJ->MimicryHigh (NH protonation)StabilityMetabolic StabilityDNJ->StabilityModerate (Excreted)SorboseDerivL-Sorbose Derivative(Furanose/Pyranose Equilibrium)SorboseDeriv->MimicryModerate (Ring Strain)SorboseDeriv->StabilityHigh (Non-metabolizable)BindingActive Site BindingMimicry->BindingEfficacyEfficacyBinding->Efficacy

Caption: DNJ relies on charge mimicry (NH group), while L-sorbose derivatives leverage ring strain and metabolic stability for inhibition.

References

  • Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism. Communications Biology, 2023. [Link]

  • 1-Amino-1-deoxy-D-fructose ("fructosamine") and its derivatives. Advances in Carbohydrate Chemistry and Biochemistry, 2023.[8][13] [Link]

  • Comparison of 1-deoxynojirimycin and aqueous mulberry leaf extract. Journal of Agricultural and Food Chemistry, 2011.[14] [Link]

  • Synthesis and glycosidase inhibitory activity of N-substituted aminomethyl-β-D-glucopyranosides. Bioorganic & Medicinal Chemistry, 2013. [Link]

  • Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors. Molecules, 2022. [Link]

cost-benefit analysis of different L-sorbose protection strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cost-benefit analysis of protection strategies for L-sorbose, a critical intermediate in the synthesis of L-ascorbic acid (Vitamin C) and rare sugars. It is designed for researchers and process chemists requiring objective data to select the optimal pathway for their specific scale and stability requirements.

Executive Summary

The protection of L-sorbose is a pivotal decision point in carbohydrate synthesis. While acetonation (isopropylidenation) remains the industrial standard due to cost-efficiency and scalability, benzylation offers superior stability for complex, multi-step research syntheses. Cyclohexylidenation serves as a middle-ground alternative, offering enhanced lipophilicity and stability over acetonides without the high cost of benzyl groups. This guide analyzes these strategies through the lenses of yield, atom economy, and process cost.

Part 1: Strategic Analysis

Strategy A: Acetonation (Isopropylidenation)

The Industrial Standard The formation of 2,3:4,6-di-O-isopropylidene-L-sorbofuranose is the most widely utilized protection method. It locks the furanose conformation, which is essential for the Reichstein process in Vitamin C production.

  • Mechanism: Acid-catalyzed ketalization.

  • Key Reagents: Acetone (solvent & reagent), H₂SO₄ or Lewis Acids (e.g., SbF₅, I₂).

  • Cost Profile: Low . Acetone is inexpensive and serves as both solvent and reactant.

  • Scalability: High . The process is robust and easily adapted to continuous flow reactors.

  • Limitations: The acetonide group is acid-labile, limiting subsequent acidic manipulations.

Strategy B: Benzylation

The Research Precision Tool Benzylation (e.g., 1,3,4,5-tetra-O-benzyl-L-sorbose ) provides "permanent" protection that is stable to both acidic and basic conditions, making it ideal for complex oligosaccharide synthesis where orthogonal deprotection is required.

  • Mechanism: Williamson ether synthesis.[1]

  • Key Reagents: Benzyl bromide (BnBr), Sodium Hydride (NaH), TBAI (catalyst).[2]

  • Cost Profile: High . Reagents are expensive; atom economy is poor due to the loss of HBr/NaBr.

  • Scalability: Low to Medium . Requires anhydrous conditions and careful handling of pyrophoric bases (NaH) and lachrymators (BnBr).

  • Deprotection: Requires catalytic hydrogenation (Pd/C + H₂), adding to the material cost.

Strategy C: Cyclohexylidenation

The Stable Alternative Similar to acetonation but uses cyclohexanone. The resulting cyclohexylidene acetals are generally more stable to hydrolysis than isopropylidene acetals and render the molecule more lipophilic, aiding in organic solvent solubility during purification.

  • Mechanism: Acid-catalyzed ketalization / Trans-ketalization.

  • Key Reagents: Cyclohexanone, Triethyl orthoformate, BF₃[3]·OEt₂.

  • Cost Profile: Medium . Cyclohexanone is more expensive than acetone and harder to remove (higher boiling point).

  • Scalability: Medium . Workup is more energy-intensive due to solvent removal.

Part 2: Comparative Metrics

The following table summarizes experimental data and process metrics for the three strategies.

MetricAcetonation (Isopropylidene)Benzylation (Benzyl Ether)Cyclohexylidenation
Target Product 2,3:4,6-di-O-isopropylidenePer-O-benzyl derivatives2,3:4,6-di-O-cyclohexylidene
Typical Yield 82 - 95% 90 - 98% (with TBAI)85 - 92%
Reagent Cost $ (Low)

$ (High)

(Medium)
Atom Economy High (Water is only byproduct)Low (HBr byproduct, heavy leaving groups)Medium
Acid Stability Low (Hydrolyzes easily)High (Stable)Medium-High
Base Stability HighHigh High
Deprotection Mild Acid (HCl/H₂O)Hydrogenation (H₂/Pd-C)Acid Hydrolysis
Primary Use Industrial (Vitamin C)Research (Complex Synthesis)Specialized Research

Part 3: Decision Matrix & Visualization

Decision Flowchart

Select the appropriate strategy based on your project's constraints.

DecisionMatrix Start Start: L-Sorbose Protection ScaleQ Is this for Industrial Scale (>1kg)? Start->ScaleQ StabilityQ Is Acid Stability Required? ScaleQ->StabilityQ No (Research Scale) Acetonation STRATEGY A: Acetonation (Low Cost, High Yield) ScaleQ->Acetonation Yes LipophilicityQ Is High Lipophilicity Needed? StabilityQ->LipophilicityQ No Benzylation STRATEGY B: Benzylation (Max Stability, High Cost) StabilityQ->Benzylation Yes (Must survive acid) LipophilicityQ->Acetonation No Cyclohex STRATEGY C: Cyclohexylidenation (Balance) LipophilicityQ->Cyclohex Yes

Figure 1: Decision matrix for selecting L-sorbose protection strategies based on scale and chemical requirements.

Reaction Mechanism: Acid-Catalyzed Ketalization

Understanding the mechanism is crucial for troubleshooting low yields in Strategies A and C.

Mechanism Sorbose L-Sorbose (Hemiketal Form) Activation Protonation of Carbonyl Oxygen Sorbose->Activation H+ Catalyst Attack1 Nucleophilic Attack (C2-OH & C3-OH) Activation->Attack1 Acetone WaterLoss Elimination of H₂O Attack1->WaterLoss Product Di-O-isopropylidene- L-sorbofuranose WaterLoss->Product - H₂O

Figure 2: Simplified mechanism of acid-catalyzed ketalization for Strategies A and C.

Part 4: Experimental Protocols

Protocol A: High-Yield Acetonation (SbF₅ Catalysis)

Based on modern process optimization for maximum yield.

Objective: Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Soxhlet extractor containing Molecular Sieves (3Å) to continuously remove water.

  • Reagents:

    • L-Sorbose: 10.0 g (55.5 mmol)

    • Acetone (Dry): 200 mL

    • Antimony Pentafluoride (SbF₅): 65 mg (Catalytic amount)[4]

  • Procedure:

    • Suspend L-sorbose in acetone.[4]

    • Add SbF₅ catalyst under inert atmosphere (Ar or N₂).

    • Reflux the mixture at 60°C for 6 hours. The molecular sieves will drive the equilibrium forward by trapping water.

    • Monitoring: Check reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 1:1).

  • Workup:

    • Neutralize the catalyst with aqueous NaHCO₃.[5]

    • Filter off solids and concentrate the filtrate under reduced pressure.[5]

    • Recrystallize the residue from hexane/acetone.

  • Expected Yield: ~82% (11.9 g).

  • Validation: Melting point 76-80°C .

Protocol B: Catalytic Benzylation (NaH/TBAI Method)

Optimized for research-scale synthesis requiring high stability.

Objective: Synthesis of per-O-benzyl-L-sorbose.

  • Setup: Flame-dried 250 mL flask, inert atmosphere (N₂).

  • Reagents:

    • L-Sorbose derivative (e.g., Methyl glycoside): 1.0 eq

    • Sodium Hydride (NaH, 60% in oil): 1.5 eq per -OH group

    • Benzyl Bromide (BnBr): 1.2 eq per -OH group

    • Tetrabutylammonium Iodide (TBAI): 0.05 eq (Catalyst)

    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Dissolve substrate in anhydrous solvent.[2][5]

    • Cool to 0°C . Add NaH portion-wise. Stir 30 min.

    • Add TBAI catalyst (crucial for rate acceleration).[2]

    • Add BnBr dropwise.[5]

    • Warm to room temperature and stir for 2-4 hours.

  • Workup:

    • Quench excess NaH with Methanol (slowly).[5]

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over Na₂SO₄.[5]

  • Expected Yield: >90% (Quantitative conversion often observed).

References

  • Industrial Synthesis of Vitamin C: Typology. The chemical synthesis of vitamin C: the most widely used production method.Link

  • Acetonation Protocol: PrepChem. Synthesis of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.[4]Link

  • Benzylation Methodology: Organic Chemistry Portal. New Method for the Benzylation of Hindered Sugar Hydroxyls.[2]Link

  • Cyclohexylidene Protection: Organic Syntheses. Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol.[3]Link

  • Catalyst Comparison: BenchChem. A Comparative Guide to Catalysts for Ketal Formation.Link

Sources

spectroscopic comparison of alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- isomers

Publish Comparison Guide: Spectroscopic Differentiation of -L-Sorbofuranose, 2,3-O-(1-methylethylidene)- Isomers

Executive Summary


-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-2,3-O-isopropylidene-

-L-sorbofuranose

However, its synthesis is inextricably linked to its primary thermodynamic competitor: 2,3:4,6-di-O-isopropylidene-


-L-sorbofuranose

This guide provides an objective, data-driven comparison of these isomers, focusing on spectroscopic signatures (NMR, IR, MS) and robust experimental protocols for their differentiation and isolation.

Structural Landscape & Isomerism

The acetonation of L-sorbose under acidic conditions is a kinetically vs. thermodynamically controlled process. Understanding the structural relationship between the target and its impurities is the first step in accurate characterization.

The Primary Isomers
FeatureTarget Compound (Mono) Major Impurity (Di)
Common Name 2,3-O-Isopropylidene-

-L-sorbofuranose
2,3:4,6-Di-O-isopropylidene-

-L-sorbofuranose
CAS Number 17682-71-217682-70-1
Formula C

H

O

C

H

O

MW 220.22 g/mol 260.28 g/mol
Ring System Furanose (locked by 2,3-acetonide)Furanose (locked by 2,3-acetonide) + 1,3-Dioxane (4,6-acetonide)
Solubility Water-soluble, polar organic solventsSoluble in non-polar organic solvents (CHCl

, Hexanes)
Reaction Pathway Visualization

The following diagram illustrates the stepwise formation and the equilibrium between the mono- and di-protected species.

SorbosePathwaysSorboseL-SorboseMono2,3-O-Isopropylidene-alpha-L-sorbofuranose(Target)Sorbose->Mono Acetone, H+, Kinetic ControlDi2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose(Impurity)Mono->Di Acetone, H+, Thermodynamic ControlDi->Mono 60% AcOH, Selective Hydrolysis

Figure 1: Reaction pathway showing the conversion of L-sorbose to its acetonated derivatives. The yellow dashed line represents the critical purification step described in Section 5.

Spectroscopic Comparison (The Core Data)

The most definitive method for distinguishing the mono-acetonide from the di-acetonide is Nuclear Magnetic Resonance (NMR). The presence of the 4,6-O-isopropylidene group in the impurity introduces distinct symmetry and chemical shift changes.

Proton NMR ( H NMR) Signatures[5][6][7][8]

Solvent: CDCl




Signal RegionTarget (2,3-Mono) Impurity (2,3:4,6-Di) Diagnostic Note
Acetonide Methyls (

1.2 - 1.5)
2 Singlets (6H) 4 Singlets (12H) Primary Identifier. The integration ratio of Methyls : Ring Protons is 6:7 for Mono and 12:6 for Di.
Hydroxyl Protons (

3.5 - 5.5)
3 Signals (C1-OH, C4-OH, C6-OH)1 Signal (C1-OH only)Visible in dry DMSO-

. The Di-isomer lacks the C4 and C6 OH signals.
H-4 Resonance Upfield shift (shielded)Downfield shift (deshielded)Acetonation at O4/O6 deshields the H4 proton significantly.
H-3 Coupling (

)
Small couplingDistinct couplingThe 4,6-ring locks the conformation, altering the dihedral angle and Karplus relationship.
Carbon NMR ( C NMR) Signatures[6][7][9][10]
Carbon TypeTarget (2,3-Mono) Impurity (2,3:4,6-Di) Diagnostic Note
Quaternary Acetal Carbons (

109 - 113)
1 Signal 2 Signals The acetonide quaternary carbon is highly characteristic. Mono shows one peak; Di shows two distinct peaks.
Methyl Carbons (

24 - 28)
2 Signals 4 Signals Corresponding to the methyl groups on the acetonide rings.
C-6 Methylene

~60-62 ppm (Free OH)

~72 ppm (Ether linkage)
Acetonation causes a significant downfield shift (~10 ppm) of the C6 carbon.
Infrared (IR) Spectroscopy[11]
  • Target (Mono): Strong, broad absorption band at 3200–3500 cm

    
      (O-H stretch). This is due to the three free hydroxyl groups.
    
  • Impurity (Di): Weak or absent O-H stretch (only one sterically hindered OH at C1). Strong C-O-C stretching bands in the 1000–1200 cm

    
      region are more complex due to the additional dioxane ring.
    
Mass Spectrometry (MS)
  • Target (Mono): [M+H]

    
     = 221.1 m/z; [M+Na]
    
    
    = 243.1 m/z.
  • Impurity (Di): [M+H]

    
     = 261.3 m/z; [M+Na]
    
    
    = 283.3 m/z.
  • Note: In GC-MS, the mono-derivative often requires derivatization (e.g., trimethylsilylation) to be volatile, whereas the di-derivative is volatile enough for direct injection.

Experimental Protocols

Protocol A: Selective Synthesis of 2,3-Mono Isomer

Differentiation through synthesis: How to ensure you have the Mono isomer.

Principle: The 4,6-acetonide group (part of a six-membered dioxane ring) is kinetically more labile (easier to hydrolyze) than the 2,3-acetonide group (part of a five-membered dioxolane ring). We exploit this stability difference.

  • Starting Material: Dissolve 10.0 g of 2,3:4,6-di-O-isopropylidene-

    
    -L-sorbofuranose  (commercially available or synthesized via acetone/H
    
    
    SO
    
    
    ) in 50 mL of 60% aqueous Acetic Acid .
  • Reaction: Heat the solution to 40–50 °C for 4–6 hours. Monitor by TLC (Silica gel, EtOAc:Hexane 3:1).

    • Starting Material R

      
      : ~0.8 (Non-polar)
      
    • Product R

      
      : ~0.2 (Polar)
      
  • Work-up: Concentrate the mixture under reduced pressure to a syrup to remove acetic acid and water.

  • Purification: Dissolve the residue in a minimum amount of ethyl acetate and induce crystallization by adding hexane or cooling. Alternatively, purify via silica gel flash chromatography (Gradient: 100% Hexane

    
     100% EtOAc).
    
  • Validation: Check melting point.

    • Di-acetonide MP: 77–78 °C

    • Mono-acetonide MP: Crystalline solid (verify against Acta Cryst. 2009 reference data).

Protocol B: Rapid TLC Differentiation

For quick benchtop verification.

  • Stationary Phase: Silica Gel 60 F

    
     plates.
    
  • Mobile Phase: Ethyl Acetate : Hexane (1 : 1).

  • Visualization: Dip in Anisaldehyde-H

    
    SO
    
    
    stain and heat with a heat gun.
  • Results:

    • Di-acetonide: Travels near the solvent front (High R

      
      ). Stains dark blue/purple.
      
    • Mono-acetonide: Retains significantly (Low R

      
      ). Stains distinctively (often lighter blue or charring brown depending on heating).
      

Performance & Utility in Drug Design

The 2,3-mono isomer is the superior scaffold for drug development compared to the di-isomer because it offers orthogonal protection .

  • Chiral Pool Utility: It retains the fixed stereochemistry of L-sorbose while exposing the primary alcohol (C6) and secondary alcohol (C4) for regioselective oxidation or substitution.

  • Stability: The 2,3-acetonide is robust under basic conditions (e.g., alkylation, hydride reduction) but can be removed with strong acid, allowing for flexible synthetic strategies.

  • Conformation: As detailed in crystallographic studies, the furanose ring in the mono-acetonide adopts a specific twist conformation (

    
    ) that directs incoming nucleophiles, crucial for stereoselective synthesis of nucleoside analogs.
    

Performancecluster_appsApplicationsMono2,3-Mono ScaffoldVitCVitamin C Synthesis(Reichstein Process)Mono->VitCNucleosidesNucleoside Analogs(Antivirals)Mono->NucleosidesIminosugarsIminosugars(Diabetes/Lysosomal)Mono->Iminosugars

Figure 2: Downstream utility of the 2,3-mono-acetonide scaffold.

References

  • Langer, V., Steiner, B., & Koós, M. (2009). 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose and 2,3-O-isopropylidene-alpha-L-sorbofuranose. Acta Crystallographica Section C: Crystal Structure Communications, 65(4), o151-o154.[1] [Link] (Definitive source for crystal structure and conformational analysis of both isomers).

  • Reichstein, T., & Grüssner, A. (1934).Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin). Helvetica Chimica Acta, 17(1), 311-328.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87233, alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-. [Link] (Source for physical properties and identifiers).

Comprehensive Structural Elucidation Guide: Novel 2,3-O-Isopropylidene-α-L-Sorbofuranose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based approach to confirming the structure of novel 2,3-O-isopropylidene-α-L-sorbofuranose derivatives. It moves beyond generic protocols to focus on the specific structural fingerprints that distinguish this scaffold from its isomers and byproducts.

Executive Summary: The Structural Challenge

The 2,3-O-isopropylidene-α-L-sorbofuranose scaffold is a critical chiral pool intermediate, widely recognized as a precursor in the synthesis of anticonvulsants (e.g., Topiramate) and iminosugars. However, its structural confirmation presents unique challenges:

  • Anomeric Silence: As a ketose derivative protected at the anomeric center (C-2), it lacks the characteristic anomeric proton signal seen in aldoses, rendering standard 1H NMR anomeric analysis void.

  • Ring Lability: Distinguishing the kinetic furanose form from the thermodynamic pyranose alternative requires precise observation of coupling constants and quaternary carbon shifts.

  • Stereochemical Ambiguity: Confirming the α-anomer (where the C1-CH₂OH and C2-OR groups are trans relative to the ring plane in specific conformations) demands NOE-based evidence.

This guide compares the three primary validation pillars—NMR, X-Ray, and MS—ranking them by resolution and utility in a drug discovery workflow.

Comparative Analysis of Characterization Methods

FeatureNMR Spectroscopy (1D/2D) X-Ray Crystallography Mass Spectrometry (HRMS)
Primary Utility Solution-state conformation, purity, and stereochemistry.Absolute configuration and solid-state packing.Molecular formula confirmation and fragmentation fingerprinting.
Turnaround Fast (Minutes to Hours).[1]Slow (Days to Weeks for crystal growth).Fast (Minutes).
Sample State Solution (CDCl₃, D₂O, DMSO-d₆).[2]Single Crystal (Solid).Ionized Gas/Liquid.
Critical Limitation Signal overlap in poly-hydroxylated regions.Requires a diffraction-quality crystal.Isomers (α/β) often yield identical mass.
Verdict The Workhorse: Essential for every intermediate.The Gold Standard: Required for final candidate validation.The Checkpoint: Mandatory initial screen.

Protocol 1: NMR Spectroscopy (The Primary Validation Tool)

Objective: To confirm the furanose ring size, the 2,3-acetonide protection, and the α-anomeric configuration.

A. 1H NMR Strategy (The "Anomeric Silence" Check)

Unlike glucose derivatives, L-sorbose is a 2-ketose. In the 2,3-O-isopropylidene derivative, the anomeric carbon (C-2) is a quaternary spiro-center.

  • Diagnostic Feature: Absence of a signal in the 4.5–6.0 ppm range (typical for aldose anomeric protons).

  • Isopropylidene Fingerprint: Look for two sharp singlets (3H each) around 1.30–1.50 ppm . If these appear as complex multiplets or show unexpected splitting, suspect ring migration or hydrolysis.

  • Ring Protons: The H-3, H-4, and H-5 protons typically appear between 3.80–4.60 ppm .

    • Causality: The 2,3-protection locks the conformation, often simplifying the coupling between H-3 and H-4.

B. 13C NMR Strategy (The Quaternary Anchor)

The carbon spectrum provides the most definitive proof of the protected anomeric center.

  • The Spiro-Carbon (C-2): Expect a low-intensity quaternary signal around 112–114 ppm (characteristic of the O-C-O acetal environment).

  • Isopropylidene Quaternary: A signal around 109–111 ppm corresponds to the acetonide quaternary carbon.

  • Differentiation: The C-2 signal is often slightly downfield of the acetonide quaternary carbon due to the inductive effect of the furanose ring oxygen.

C. 2D NMR (NOESY) for Stereochemistry

To distinguish the α-anomer (favored in 2,3-acetonation) from the β-anomer:

  • Experiment: 1D NOE or 2D NOESY.

  • Target Interaction: Irradiate the C1-H protons.

  • Observation: In the α-L-sorbofuranose configuration, C1 is typically trans to the C3-proton system relative to the ring, often resulting in weak or absent NOE enhancement compared to the β-anomer. Note: Exact NOE correlations depend on the specific derivative's substituents at C1/C6.

Protocol 2: X-Ray Crystallography (Absolute Proof)

Objective: To unambiguously determine the absolute stereochemistry (R/S) of novel chiral centers introduced in the derivative.

Workflow:

  • Crystallization: Dissolve 20 mg of the derivative in a minimum amount of hot solvent (e.g., Ethanol/Hexane or Acetone/Ether). Allow slow evaporation at 4°C.

  • Data Collection: Collect data at 100 K to reduce thermal motion.

  • Refinement: Solve structure using Direct Methods.

  • Validation: Check the Flack parameter. For L-sorbose derivatives, the Flack parameter should be close to 0.0, confirming the absolute configuration matches the L-sugar starting material.

Protocol 3: Mass Spectrometry (Fragmentation Logic)

Objective: To confirm the integrity of the isopropylidene group.

Method: ESI-HRMS (Positive Mode).

  • Molecular Ion: Observe [M+H]⁺ or [M+Na]⁺.[1]

  • Diagnostic Fragmentation:

    • Loss of Methyl: A peak at [M - 15]⁺ is highly characteristic of isopropylidene derivatives (loss of one methyl group from the acetonide to form a stabilized oxocarbenium ion).

    • Loss of Acetone: A peak at [M - 58]⁺ indicates the loss of the entire protecting group (acetone), suggesting thermal instability or "in-source" fragmentation.

Experimental Data Summary (Standard Reference)

The following table summarizes the expected spectral characteristics for a generic 2,3-O-isopropylidene-α-L-sorbofuranose derivative.

ParameterExpected Value / RangeStructural Assignment
1H NMR (Me) δ 1.30 – 1.60 ppm (2x s, 3H each)Isopropylidene Methyls
1H NMR (C1-H) δ 3.50 – 3.90 ppm (m, 2H)C-1 Methylene (Exocyclic)
1H NMR (Anomeric) ABSENT Confirms Ketose Structure (C-2 is quaternary)
13C NMR (C-2) δ 110 – 115 ppm (Quaternary)Anomeric Spiro-Carbon
13C NMR (Acetonide) δ 109 – 112 ppm (Quaternary)Isopropylidene Bridgehead
IR (Stretch) 2980–2990 cm⁻¹C-H (Methyl, characteristic of acetonides)
IR (No C=O) Absence of ~1700 cm⁻¹Confirms Cyclization (No open ketone)

Visualization: Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the structure of a synthesized derivative.

StructureConfirmation Start Crude Product (Novel Derivative) TLC TLC Screening (Check Purity) Start->TLC MS HRMS Analysis (Mass Check) TLC->MS NMR_1H 1H NMR (Solvent: CDCl3/D2O) MS->NMR_1H Decision_Anomer Anomeric Proton Present? NMR_1H->Decision_Anomer Aldose_Error Error: Aldose/Open Chain (Check Synthesis) Decision_Anomer->Aldose_Error Yes (Signal ~5ppm) Ketose_Confirm Ketose Confirmed (No Anomeric H) Decision_Anomer->Ketose_Confirm No (Silence) NMR_13C 13C NMR (Quaternary C Check) Ketose_Confirm->NMR_13C C2_Check Signal at 110-115 ppm? NMR_13C->C2_Check C2_Check->Aldose_Error No Structure_Valid Structure Validated: 2,3-O-isopropylidene core C2_Check->Structure_Valid Yes XRay X-Ray Crystallography (Optional: Absolute Config) Structure_Valid->XRay If solid

Caption: Logical workflow for validating the 2,3-O-isopropylidene-α-L-sorbofuranose scaffold, prioritizing NMR checkpoints.

References

  • Langer, V., Steiner, B., & Koós, M. (2009).[3] 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose and 2,3-O-isopropylidene-α-L-sorbofuranose.[3] Acta Crystallographica Section C, 65(4), o151-o154.[3]

  • Maryanoff, B. E., et al. (1998). Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate. Journal of Medicinal Chemistry, 41(8), 1315-1343. (Provides context on L-sorbose derivatives in drug design).

  • Tokuyama, H., et al. (2003). Stereoselective synthesis of poly-hydroxylated alkaloids. (General reference for NMR of isopropylidene protected sugars).

Sources

Safety Operating Guide

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- proper disposal procedures

Proper Disposal Procedures: 2,3-O-(1-methylethylidene)- -L-sorbofuranose

Executive Summary & Chemical Context

2,3-O-(1-methylethylidene)-


-L-sorbofuranose

While often classified as "low hazard" in standard Safety Data Sheets (SDS), a generic disposal approach is insufficient for high-integrity laboratory operations. As a protected sugar acetal, this compound possesses specific chemical vulnerabilities—specifically acid-catalyzed hydrolysis —that dictate its proper waste stream management.

This guide moves beyond basic compliance to establish a self-validating disposal protocol that ensures personnel safety, regulatory adherence, and environmental stewardship.

Chemical Safety Profile & Hazard Assessment

Before initiating disposal, we must characterize the material's reactivity profile. The primary operational risk is not acute toxicity, but chemical incompatibility within waste containers.

The Acetal Stability Factor (Expert Insight)

The "1-methylethylidene" moiety is an isopropylidene acetal protecting group.

  • Stability: Stable under neutral and basic conditions.

  • Instability: Rapidly hydrolyzes in the presence of aqueous acids (pH < 4) and heat.

  • Disposal Implication: NEVER commingle this solid or its solutions with acidic waste streams (e.g., waste H₂SO₄ or HCl). Hydrolysis releases Acetone (flammable) and L-Sorbose. While not violently explosive, generating acetone in a closed waste container changes the waste profile from "Non-Hazardous" to "Ignitable (D001)," potentially violating waste manifests and creating headspace pressure.

Quantitative Safety Data
ParameterValue/ClassificationOperational Relevance
Physical State White Crystalline SolidDust explosion hazard if aerosolized in large quantities.
Combustibility Storage Class 11 (Combustible Solids)Keep away from strong oxidizers and open flames.
Acute Toxicity Not Classified (GHS)Treat as a general industrial chemical; avoid inhalation/ingestion.
Water Solubility SolublePotential for mobilization in drains (Do NOT drain dispose).
Flash Point N/A (Solid)Becomes ignitable if dissolved in organic solvents.

Waste Characterization & Regulatory Codes

Proper coding is the backbone of regulatory compliance. Use the following matrix to assign the correct Environmental Protection Agency (EPA) or local waste codes.

Waste StateCompositionEPA Waste Code (RCRA)Recommended Labeling
Pure Solid >95% Monoacetone SorboseNone (Non-Regulated)"Non-Hazardous Organic Solid"
Solution Dissolved in Acetone/MethanolD001 (Ignitable)"Flammable Organic Waste"
Solution Dissolved in Halogenated Solvents (DCM)F002 (Spent Solvent)"Halogenated Organic Waste"
Contaminated Mixed with heavy metals/oxidizersCharacteristic (D00x)Consult EHS Officer

Note: Even if the solid is non-regulated, Best Management Practice (BMP) dictates incineration or fuel blending over landfilling to prevent environmental accumulation of organic intermediates.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Use this for expired shelf-stock or excess solid reagent.

  • Segregation: Ensure the solid is dry and free of oxidizers.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Transfer:

    • Wear Nitrile gloves and safety glasses.

    • Transfer solid using a spark-proof scoop.

    • Critical Step: Wipe the container threads with a dry cloth before closing to ensure a gas-tight seal.

  • Labeling: Affix a "Non-Hazardous Organic Waste" label. Explicitly write: "Contains Protected Sugar - Do Not Mix with Acid."

  • Final Disposition: Route to Incineration (preferred) or Class I Landfill.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or filtrates containing the compound.

  • pH Check (The Self-Validating Step):

    • Before pouring into a waste drum, dip a pH strip into the solution.

    • If Neutral/Basic (pH 7-14): Proceed to Step 2.

    • If Acidic (pH < 6): Neutralize with Saturated Sodium Bicarbonate (NaHCO₃) until bubbling ceases and pH is neutral. Reason: Prevents in-drum hydrolysis and acetone generation.

  • Solvent Segregation:

    • Non-Halogenated: Pour into the "Flammable Solvents" drum (Red Can).

    • Halogenated: Pour into the "Halogenated Waste" drum (Yellow Can).

  • Documentation: Log the approximate mass of the sugar derivative on the waste log sheet.

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a minimal amount of water or acetone.

  • Rinsate Disposal: Dispose of the rinsate as Liquid Waste (Protocol B).

  • Defacing: Cross out the original label and mark "EMPTY."

  • Recycling: Place the glass/plastic container in the laboratory glass recycling or trash, depending on local policy for triple-rinsed containers.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of 2,3-O-(1-methylethylidene)-

DisposalWorkflowStartStart: Waste AssessmentStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidSolidLiquidLiquid/SolutionStateCheck->LiquidIn SolutionPureSolidIs it Pure?Solid->PureSolidpHCheckpH Check(Critical Step)Liquid->pHCheckSolidDispSegregate: Non-Haz Organic Solid(Incineration)PureSolid->SolidDispYesContamSolidConsult EHS(Haz Waste)PureSolid->ContamSolidNo (Oxidizers/Metals)NeutralizeNeutralize with NaHCO3pHCheck->NeutralizeAcidic (pH < 6)SolventTypeSolvent Type?pHCheck->SolventTypeNeutral/BasicNeutralize->SolventTypeHalogenHalogenated Stream(Code F002)SolventType->HalogenContains DCM/ChlNonHalogenFlammable Stream(Code D001)SolventType->NonHalogenAcetone/MeOH/EtOAc

Caption: Operational workflow for classifying and disposing of protected sugar intermediates. Note the mandatory neutralization step for liquid waste to prevent acetal hydrolysis.

Spill Management (Immediate Action)

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area if dust is visible.

  • PPE: Don N95 dust mask (if powder), goggles, and nitrile gloves.

  • Containment:

    • Dry Spill: Gently sweep up using a brush and dustpan. Avoid creating dust clouds (potential explosion hazard). Place in a sealed bag.

    • Wet Spill: Absorb with vermiculite or spill pads.

  • Clean: Wipe the surface with a damp paper towel.

  • Disposal: Treat spill debris as Solid Waste (Protocol A).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-.[1][2] National Library of Medicine. Retrieved from [Link]

Personal protective equipment for handling alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Chemical Profile & Risk Assessment

Compound Identity:

  • Chemical Name:

    
    -L-Sorbofuranose, 2,3-O-(1-methylethylidene)-[1][2][3]
    
  • Synonyms: 2,3-O-Isopropylidene-

    
    -L-sorbofuranose; Monoacetone-L-sorbose.[2]
    
  • CAS Number: 17682-71-2[1][2][4][5]

  • Molecular Formula:

    
    [2][4][6]
    
  • Physical State: White to off-white crystalline powder.[2]

Operational Hazard Analysis: As a Senior Application Scientist, I categorize this compound as a Level 1 Laboratory Reagent with specific stability concerns. While not acutely toxic like heavy metals or potent API intermediates, its handling requires strict adherence to hygiene and environmental controls to preserve chemical integrity and prevent occupational sensitization.[2]

  • Primary Hazards (GHS Classification):

    • H315: Causes skin irritation.[2][7]

    • H319: Causes serious eye irritation.[2][7]

    • H335: May cause respiratory irritation (if dust is generated).[2]

  • Critical Stability Factor: Hygroscopic. The isopropylidene acetal linkage is acid-labile and the hydroxyl groups are moisture-sensitive.[2] Improper handling leads to hydrolysis or "clumping," ruining stoichiometric precision in downstream synthesis.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale with your experimental volume. Do not default to "standard" PPE; select based on the specific interaction.[2]

Protection Tier Component Specification Scientific Rationale
Ocular Safety GlassesANSI Z87.1 + Side ShieldsProtects against projectile crystals during spatula transfer.[2]
Ocular (High Dust) Chemical GogglesIndirect VentingRequired if milling or handling >100g where fine particulate dust clouds are possible.[2]
Dermal (Hands) GlovesNitrile (0.11 mm / 4 mil) Nitrile offers excellent resistance to the polar organic solvents (Methanol, Acetone) often used to dissolve this sugar derivative.[2] Latex is not recommended due to protein allergy risks.[2]
Dermal (Body) Lab Coat100% Cotton or Poly-blendSnap closures required for quick removal.[2] Long sleeves must be tucked into glove cuffs to prevent wrist exposure.[2]
Respiratory Mask / RespiratorN95 (Minimum) or P100Mandatory if weighing outside a fume hood.[2] Sugar dust is a respiratory irritant and potential sensitizer over long-term exposure.[2]

Operational Handling Protocol: A Self-Validating System

This workflow integrates safety with quality control.[2] Each step contains a "Validation Check" to ensure the protocol is working before you proceed.

Phase A: Retrieval & Acclimatization
  • Cold Chain Break: Remove the container from storage (2–8°C).

  • Desiccation: Place the sealed bottle in a desiccator cabinet.

  • Validation Check: Do not open the bottle yet. Check the bottle surface for condensation.[2] Wait until the glass reaches room temperature (approx. 30 mins). Opening a cold bottle introduces atmospheric moisture, initiating hydrolysis of the acetal group.[2]

Phase B: Weighing & Transfer
  • Engineering Control: Perform all weighing in a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

  • Anti-Static Measure: Use an anti-static gun or ionizer bar on the spatula and weigh boat.[2] Sugar derivatives are prone to static charge, which causes powder to "jump" and disperse, creating inhalation risks.[2]

  • Transfer: Use a stainless steel micro-spatula.[2] Avoid plastic, which generates static.[2]

  • Validation Check: Inspect the weigh boat. If powder adheres to the sides rather than sliding freely, static charge is high.[2] Stop, re-ionize, or increase humidity in the immediate balance chamber (if compatible).

Phase C: Reaction Setup (Inert Atmosphere)
  • Solvent Prep: Ensure solvents (Acetone, Methanol, Water) are degassed if the downstream reaction is transition-metal catalyzed.[2]

  • Addition: Add the powder to the solvent, not vice-versa, to prevent splashing concentrated solids.

  • Validation Check: Verify dissolution clarity. Cloudiness suggests moisture contamination or insoluble hydrolysis byproducts.[2]

Visualization: Chain of Custody Workflow

The following diagram illustrates the critical decision points and environmental controls required to maintain both safety and chemical purity.

HandlingProtocol cluster_controls Critical Environmental Controls Storage Cold Storage (2-8°C) Acclimatization Desiccator Warming (30 Mins) Storage->Acclimatization Inspection Condensation Check Acclimatization->Inspection Inspection->Acclimatization Condensation Present Weighing Weighing Station (Fume Hood + Ionizer) Inspection->Weighing Dry & Room Temp Transfer Reaction Vessel (Inert Gas Purge) Weighing->Transfer Anti-Static Transfer Disposal Solid Waste Stream Transfer->Disposal Contaminated Wipes/PPE

Figure 1: Operational workflow emphasizing the critical "Condensation Check" to prevent chemical degradation and exposure.

Emergency Response & Disposal

Spill Management (Solid Powder)
  • Isolate: Mark the area.[2]

  • PPE Upgrade: Don N95 respirator and double nitrile gloves.[2]

  • Containment: Do not dry sweep (generates dust).[2] Cover the spill with a damp paper towel (water or acetone) to wet the powder.[2]

  • Cleanup: Scoop the wet slurry into a waste container. Wipe the surface with 70% Ethanol.[2]

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (symptoms of sensitization).

  • Eye Contact: Flush with water for 15 minutes.[2][8] The acetonide group can hydrolyze in the eye's aqueous environment, potentially lowering pH locally; thorough irrigation is vital.[2]

  • Skin Contact: Wash with soap and water.[2][9]

Disposal Logistics
  • Waste Stream: Segregate as Non-Halogenated Organic Solid Waste .[2]

  • Container: High-density polyethylene (HDPE) or glass jar.

  • Labeling: "Contains 2,3-O-Isopropylidene-L-sorbofuranose - Irritant."[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87233, alpha-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.